Twistane
Description
Structure
3D Structure
Propriétés
Numéro CAS |
253-14-5 |
|---|---|
Formule moléculaire |
C10H16 |
Poids moléculaire |
136.23 g/mol |
Nom IUPAC |
tricyclo[4.4.0.03,8]decane |
InChI |
InChI=1S/C10H16/c1-2-8-6-9-3-4-10(8)5-7(1)9/h7-10H,1-6H2 |
Clé InChI |
AEVSQVUUXPSWPL-UHFFFAOYSA-N |
SMILES |
C1CC2CC3C1CC2CC3 |
SMILES canonique |
C1CC2CC3C1CC2CC3 |
Origine du produit |
United States |
Foundational & Exploratory
The Architecture of a Twisted World: A Technical Guide to the Discovery and Synthesis of Twistane
For Researchers, Scientists, and Drug Development Professionals
Abstract
Twistane (tricyclo[4.4.0.03,8]decane), a fascinating chiral hydrocarbon, has captivated organic chemists since its conception.[1] Its unique strained, twisted cage structure, composed entirely of twist-boat cyclohexane rings, presents a significant synthetic challenge and a platform for exploring stereochemical control and reactivity. This technical guide provides an in-depth exploration of the discovery and historical synthesis of this compound, focusing on the seminal works of Whitlock and Deslongchamps. Detailed experimental protocols, quantitative data, and logical workflows are presented to offer a comprehensive resource for researchers in synthetic chemistry and drug development.
Introduction: The Dawn of a Twisted Molecule
The story of this compound begins in the mid-20th century, a period of burgeoning interest in the synthesis of novel polycyclic hydrocarbons. The successful synthesis of adamantane, with its perfectly unstrained diamondoid lattice, set the stage for the pursuit of its more enigmatic isomers. This compound, with its C10H16 formula, stands as a constitutional isomer of adamantane, but its strained D2 symmetric structure, composed of five twist-boat cyclohexane rings, presented a formidable synthetic puzzle.[2] The successful synthesis of this compound was a testament to the ingenuity of synthetic organic chemists and opened a new chapter in the study of caged hydrocarbons.
The Pioneering Synthesis: Howard Whitlock Jr. (1962)
The first successful synthesis of this compound was reported by Howard Whitlock Jr. in 1962, a landmark achievement that confirmed the structure of this novel hydrocarbon.[3] The synthesis originated from a bicyclo[2.2.2]octane framework, strategically elaborated to construct the characteristic tricyclic system of this compound.
Retrosynthetic Analysis and Strategy
Whitlock's approach involved a key intramolecular alkylation to form the final carbon-carbon bond of the this compound skeleton. The retrosynthetic analysis reveals a disconnection of a C-C bond in a tricyclic ketone precursor, leading back to a functionalized bicyclo[2.2.2]octane derivative.
Caption: Retrosynthetic analysis of Whitlock's this compound synthesis.
Experimental Workflow
The forward synthesis commenced with a Diels-Alder reaction between 1,3-cyclohexadiene and acrolein to construct the bicyclo[2.2.2]octene core. A series of functional group manipulations then followed to introduce the necessary appendages for the key cyclization step.
Caption: Experimental workflow for Whitlock's 1962 this compound synthesis.
Quantitative Data
| Step | Reagents and Conditions | Yield (%) |
| Diels-Alder Reaction | 1,3-Cyclohexadiene, Acrolein | Good |
| Functional Group | Multiple steps | - |
| Intramolecular Alkylation | Sodium hydride | - |
| Wolff-Kishner Reduction | Hydrazine hydrate, sodium hydroxide, diethylene glycol | Good |
Note: Detailed step-by-step yields for Whitlock's synthesis were not explicitly provided in the initial communication.
Detailed Experimental Protocols
While the original 1962 communication lacks the detailed experimental procedures now common in publications, the key transformations are outlined below.
Key Step: Intramolecular Alkylation of the Keto-mesylate: The bicyclic keto-mesylate is treated with a strong base, such as sodium hydride, in a suitable solvent to effect an intramolecular cyclization, forming the tricyclic ketone.
Final Step: Wolff-Kishner Reduction: The resulting tricyclic ketone is deoxygenated using the Wolff-Kishner reduction. The ketone is heated with hydrazine hydrate and a strong base like sodium hydroxide in a high-boiling solvent such as diethylene glycol to yield the final product, this compound.[4]
An Alternative Approach: Pierre Deslongchamps (1967)
Five years after Whitlock's initial report, Pierre Deslongchamps and Jean Gauthier described a new and efficient synthesis of this compound.[5] This route employed a conceptually different strategy, relying on an intramolecular aldol condensation of a cis-decalin diketone.
Retrosynthetic Analysis and Strategy
Deslongchamps' synthesis began with a readily available cis-decalin system, which was then cleverly manipulated to set the stage for the key bond-forming reaction. The retrosynthetic analysis reveals the central C-C bond of this compound being formed from a cis-decalin precursor.
Caption: Retrosynthetic analysis of Deslongchamps' this compound synthesis.
Experimental Workflow
The synthesis commenced with the preparation of a cis-decalin diketone, followed by a series of selective functional group manipulations to generate the key precursor for the intramolecular aldol condensation.
Caption: Experimental workflow for Deslongchamps' 1967 this compound synthesis.
Quantitative Data
| Step | Reagents and Conditions | Temperature (°C) | Time (h) | Yield (%) |
| Monoketalization | TsOH, HC(OEt)3, EtOH | -20 to 0 | 1 | 65 |
| Reduction of Ketone | Li, EtOH, NH3, THF | -33 | 1 | 99 |
| Mesylation | MsCl, Pyr, CH2Cl2 | -10 | 24 | - |
| Hydrolysis of Ketal | (CO2H)2, Et2O, H2O | RT | 2 | 59 (2 steps) |
| Intramolecular Aldol Condensation | NaH, Dioxane | Reflux | 5 | 85 |
| Thioketalization | BF3·OEt2, (CH2SH)2, AcOH | RT | 16 | 100 |
| Desulfurization | Raney Ni, EtOH | Reflux | 5 | 70 |
Detailed Experimental Protocols
Step 1: Monoketalization of cis-Decalin-2,7-dione. To a solution of cis-decalin-2,7-dione in ethanol at -20 °C is added triethyl orthoformate and a catalytic amount of p-toluenesulfonic acid. The reaction is stirred at 0 °C for 1 hour. The reaction is quenched with a saturated aqueous solution of potassium carbonate and extracted with dichloromethane. The organic layers are dried over magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on alumina to afford the monoketal.
Step 2: Reduction of the Ketone. The monoketal is dissolved in a mixture of tetrahydrofuran, ethanol, and liquid ammonia at -33 °C. Lithium metal is added portion-wise, and the reaction is stirred for 1 hour. The reaction is quenched by the addition of methanol, and the ammonia is allowed to evaporate. Water is added, and the product is extracted with chloroform. The combined organic layers are dried and concentrated to give the ketal alcohol.
Step 3: Mesylation of the Alcohol. To a solution of the ketal alcohol in dichloromethane and pyridine at -10 °C is added methanesulfonyl chloride. The reaction mixture is stirred for 24 hours. The reaction is worked up by adding water and extracting with dichloromethane. The organic layer is dried and concentrated.
Step 4: Hydrolysis of the Ketal. The crude ketal mesylate is dissolved in a mixture of diethyl ether and water containing oxalic acid. The mixture is stirred at room temperature for 2 hours. The product is extracted with dichloromethane, and the organic layer is dried and concentrated to yield the keto mesylate.
Step 5: Intramolecular Aldol Condensation. The keto mesylate is dissolved in dioxane, and sodium hydride is added. The mixture is heated at reflux for 5 hours. After cooling, the reaction is carefully quenched with water and extracted with ether. The organic layer is dried and concentrated to give the tricyclic ketone.
Step 6: Thioketalization. To a solution of the tricyclic ketone in acetic acid is added 1,2-ethanedithiol and boron trifluoride etherate. The mixture is stirred at room temperature for 16 hours. The reaction is poured into water and extracted with ether. The organic layer is washed with saturated sodium bicarbonate solution, dried, and concentrated to give the thioketal.
Step 7: Desulfurization. The thioketal is dissolved in ethanol, and Raney nickel is added. The mixture is heated at reflux for 5 hours. The catalyst is removed by filtration, and the solvent is evaporated. The crude product is purified by chromatography or sublimation to afford pure this compound.[6]
Enantioselective Synthesis: The Quest for Chiral Purity
This compound is a chiral molecule, existing as a pair of enantiomers.[5] The syntheses developed by Whitlock and Deslongchamps produced racemic mixtures of this compound. The development of enantioselective syntheses of this compound and its derivatives is a more recent and ongoing area of research. These strategies are crucial for applications in medicinal chemistry and materials science, where the biological activity or physical properties of a molecule can be highly dependent on its absolute stereochemistry.
Approaches to enantioselective synthesis of this compound can be broadly categorized as:
-
Chiral Resolution: Separation of the enantiomers from a racemic mixture, often using chiral chromatography or by forming diastereomeric salts with a chiral resolving agent.
-
Asymmetric Catalysis: The use of chiral catalysts to favor the formation of one enantiomer over the other. This can be applied at various stages of the synthesis, such as in the Diels-Alder reaction or the intramolecular cyclization.
-
Chiral Pool Synthesis: Starting from a readily available enantiomerically pure starting material from nature.
While a detailed, high-yielding enantioselective total synthesis of the parent this compound hydrocarbon remains a challenging target, the synthesis of chiral this compound derivatives has been achieved, demonstrating the feasibility of controlling the stereochemistry of this complex scaffold.[7]
Conclusion and Future Outlook
The discovery and synthesis of this compound represent a significant chapter in the history of organic chemistry. The pioneering work of Whitlock and Deslongchamps not only provided access to this unique molecular architecture but also showcased the power of strategic synthetic planning. The challenges presented by the strained, chiral structure of this compound continue to inspire the development of new synthetic methodologies.
For researchers, scientists, and drug development professionals, the this compound scaffold offers a rigid, three-dimensional framework that can be functionalized to create novel therapeutic agents and materials. The ongoing efforts in the enantioselective synthesis of this compound and its derivatives will undoubtedly unlock the full potential of this fascinating molecule in various scientific disciplines. The legacy of this compound serves as a reminder of the endless possibilities that lie at the frontiers of chemical synthesis.
References
- 1. Helicene-Based Chiral Macrocycles and Molecular Cages: Synthetic Strategies, Chiroptical Modulation, and Emerging Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
- 3. A Chiral Molecular Cage Comprising Diethynylallenes and N‐Heterotriangulenes for Enantioselective Recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dokumen.pub [dokumen.pub]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. synarchive.com [synarchive.com]
- 7. pubs.rsc.org [pubs.rsc.org]
An In-depth Technical Guide to the Stereochemistry and Chirality of Twistane
For Researchers, Scientists, and Drug Development Professionals
Core Summary
Twistane, with the IUPAC name tricyclo[4.4.0.03,8]decane, is a fascinating tricyclic alkane that serves as a cornerstone in the study of stereochemistry and chirality.[1] Its rigid, twisted cage-like structure, composed of five interconnected cyclohexane rings all held in a twist-boat conformation, gives rise to its unique chiroptical properties.[1][2] Unlike many chiral molecules that possess asymmetric carbon atoms, the chirality of this compound is a consequence of its overall molecular asymmetry, a concept known as permolecular chirality.[2] This guide provides a comprehensive overview of the stereochemical features of this compound, including its synthesis, the resolution of its enantiomers, and its chiroptical characteristics.
Molecular Symmetry and Chirality
This compound possesses a D2 point group symmetry, which is characterized by three mutually perpendicular C2 rotation axes.[3] Despite having four stereocenters, the high degree of symmetry in the molecule means it exists as only a single pair of enantiomers.[3] These enantiomers are non-superimposable mirror images of each other and are designated as (+)-twistane and (-)-twistane.[4] The right-handed, or P-helical, enantiomer is denoted as (+)-twistane, while the left-handed, or M-helical, enantiomer is (-)-twistane.[2]
The unique D2 symmetry of the this compound skeleton is a key determinant of its stereochemical properties. The relationship between the chiral centers and the overall molecular symmetry can be visualized as follows:
Synthesis of Racemic this compound
The first successful synthesis of this compound was reported by H. W. Whitlock in 1962, starting from a bicyclo[2.2.2]octane derivative.[1][3] Another notable synthesis was developed by Pierre Deslongchamps in 1967, which utilized an intramolecular aldol condensation of a cis-decalin diketone.[1][4] A generalized workflow for the Deslongchamps synthesis is presented below.
Experimental Protocol: Deslongchamps Synthesis (Adapted)
The following is a representative protocol adapted from the synthesis described by Deslongchamps and Gauthier.
-
Monoketalization of cis-Decalin-2,7-dione: The starting diketone is treated with one equivalent of ethylene glycol in the presence of an acid catalyst (e.g., p-toluenesulfonic acid) in a suitable solvent like benzene with azeotropic removal of water. This selectively protects one of the ketone functionalities as a ketal.
-
Reduction of the Ketal-ketone: The remaining ketone group is reduced to a hydroxyl group using a reducing agent such as sodium borohydride in an alcoholic solvent.
-
Mesylation of the Ketal-alcohol: The resulting alcohol is converted to a good leaving group by reaction with methanesulfonyl chloride in the presence of a base like pyridine.
-
Hydrolysis of the Ketal-mesylate: The ketal protecting group is removed by acid-catalyzed hydrolysis to regenerate the ketone.
-
Intramolecular Alkylation: The keto-mesylate is treated with a strong base (e.g., potassium tert-butoxide) to generate an enolate, which then undergoes an intramolecular SN2 reaction to form the tricyclic ketone, twistan-4-one.
-
Reduction to this compound: The ketone functionality of twistan-4-one is removed. This can be achieved via a Wolff-Kishner reduction (hydrazine and a strong base at high temperature) or by conversion to a thioacetal followed by desulfurization with Raney nickel.[5]
Resolution of Racemic this compound
-
Classical Chemical Resolution: This involves the reaction of the racemic mixture with a chiral resolving agent to form a pair of diastereomers. Since diastereomers have different physical properties, they can be separated by techniques like fractional crystallization or chromatography. For this compound derivatives containing functional groups (e.g., this compound carboxylic acid), this method is highly applicable.
-
Chiral Chromatography: High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful technique for the analytical and preparative separation of enantiomers.[6] The differential interaction of the this compound enantiomers with the chiral environment of the CSP allows for their separation.
A logical workflow for the resolution of a racemic this compound derivative via classical chemical resolution is outlined below.
Chiroptical Properties
The chiroptical properties of this compound enantiomers are a direct manifestation of their chiral structure. These properties are typically characterized by techniques such as polarimetry and circular dichroism (CD) spectroscopy.
| Property | (+)-Twistane | (-)-Twistane | Reference |
| Specific Rotation ([α]D) | Not reported | -440° | [7] |
| Helicity | P (right-handed) | M (left-handed) | [2] |
| Circular Dichroism | The CD spectrum of this compound is expected to show distinct Cotton effects corresponding to its electronic transitions. However, detailed spectral data is not readily available in general literature and would require consultation of specialized research articles. | The CD spectrum would be a mirror image of the (+)-enantiomer's spectrum. |
This compound Derivatives and Applications
The unique, rigid, and chiral scaffold of this compound makes it an attractive building block in various fields of chemistry. Chiral this compound derivatives have been investigated for their potential applications in materials science and medicinal chemistry. For instance, esters derived from optically active 8-alkyltwistanols have been shown to exhibit cholesteric liquid crystalline phases, making them a class of non-sterol chiral nematogens.[2]
| Derivative Type | R Group | Application | Reference |
| 8-Alkyltwistanol Esters | Various alkyl chains | Chiral Nematogens in Liquid Crystals | [2] |
| Twistanamines | -NH2 | Potential Pharmacophores | [8] |
| C2-Trithis compound | Extended this compound oligomer | Precursor to Polythis compound (hypothetical chiral nanorod) | [8] |
Conclusion
This compound stands as a classic example of a molecule whose chirality arises from its overall D2-symmetric structure rather than from localized asymmetric centers. Its synthesis and the resolution of its enantiomers, while challenging, provide access to a unique chiral scaffold. The study of its chiroptical properties and the development of its derivatives continue to be of interest to researchers in stereochemistry, materials science, and drug discovery. The rigid, twisted framework of this compound offers a unique platform for the design of novel chiral molecules with tailored properties.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. organicchemistrydata.org [organicchemistrydata.org]
- 4. synarchive.com [synarchive.com]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. phx.phenomenex.com [phx.phenomenex.com]
- 7. m.youtube.com [m.youtube.com]
- 8. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
Thermodynamic Properties of Twistane Compounds: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Twistane, with the IUPAC name tricyclo[4.4.0.03,8]decane, is a fascinating bridged polycyclic hydrocarbon and a structural isomer of adamantane. Its name is derived from the twisted-boat conformation of all three of its constituent cyclohexane rings. This unique, chiral D2-symmetric structure imparts significant ring strain, leading to distinct thermodynamic properties that are of considerable interest in the fields of theoretical chemistry, materials science, and drug development. Understanding these properties is crucial for the design of novel molecules with tailored stabilities and reactivities. This guide provides an in-depth analysis of the thermodynamic properties of this compound, detailing both experimental and computational methodologies for their determination.
Core Thermodynamic Properties
The thermodynamic stability of this compound is significantly lower than that of its isomer, adamantane, due to its inherent strain energy. This is a direct consequence of the eclipsed and gauche interactions forced by its rigid, twisted geometry. The key thermodynamic parameters are summarized below.
Data Presentation: Thermodynamic Properties of this compound and Adamantane
| Property | This compound | Adamantane | Method |
| Enthalpy of Formation (ΔHf°) | -1.7 kcal/mol | -30.3 kcal/mol | Computational (CCSD(T)/cc-pVQZ) |
| Strain Energy | 26.1 kcal/mol | 6.5 kcal/mol | Experimental/Computational |
| Point Group Symmetry | D2 | Td | Spectroscopic |
Experimental Protocols
The determination of the thermodynamic properties of this compound and related compounds relies on a combination of experimental and computational techniques. Below are detailed methodologies for key experiments.
Determination of Enthalpy of Formation by Bomb Calorimetry
The standard enthalpy of formation of a compound can be determined from its enthalpy of combustion, which is measured using a bomb calorimeter.
Methodology:
-
Sample Preparation: A precisely weighed sample (typically 0.5-1.0 g) of purified this compound is pressed into a pellet.
-
Bomb Setup: The pellet is placed in a quartz crucible within a high-pressure stainless steel vessel, known as the "bomb." A known length of fuse wire is positioned to be in contact with the sample. A small, known amount of distilled water (ca. 1 mL) is added to the bomb to ensure saturation of the final atmosphere with water vapor.
-
Pressurization: The bomb is sealed and purged with oxygen to remove atmospheric nitrogen. It is then filled with pure oxygen to a pressure of approximately 30 atm.
-
Calorimeter Assembly: The sealed bomb is submerged in a known volume of water in a well-insulated calorimeter vessel. The system is allowed to reach thermal equilibrium, and the initial temperature is recorded with high precision (to 0.001 °C).
-
Combustion: The sample is ignited by passing an electric current through the fuse wire. The temperature of the water is recorded at regular intervals until it reaches a maximum and then begins to cool.
-
Data Analysis: The heat capacity of the calorimeter is determined by combusting a standard substance with a known heat of combustion, such as benzoic acid. The heat of combustion of this compound is then calculated from the observed temperature rise, corrected for heat exchange with the surroundings and the heat of combustion of the fuse wire. The enthalpy of formation is subsequently derived using Hess's Law.
Structural Determination by Gas-Phase Electron Diffraction (GED)
Gas-phase electron diffraction is a powerful technique for determining the precise molecular structure, including bond lengths and angles, of volatile compounds in the gas phase. This information is crucial for understanding the structural origins of strain energy.
Methodology:
-
Sample Introduction: A sample of this compound is vaporized and introduced into a high-vacuum chamber as a molecular beam.
-
Electron Beam Interaction: A high-energy beam of electrons (typically 40-60 keV) is passed through the molecular beam, perpendicular to its path.
-
Diffraction Pattern Recording: The electrons are scattered by the molecules, creating a diffraction pattern that is recorded on a detector (e.g., a photographic plate or a CCD camera). The pattern consists of a series of concentric rings.
-
Data Analysis: The intensity of the scattered electrons is measured as a function of the scattering angle. The experimental scattering data is then compared to theoretical scattering patterns calculated for a model of the molecule. The geometric parameters of the model (bond lengths, bond angles, and torsional angles) are refined to obtain the best fit to the experimental data. This analysis yields the equilibrium geometry of the molecule in the gas phase.
Computational Protocols
Computational chemistry plays a vital role in determining and understanding the thermodynamic properties of molecules like this compound, where experimental measurements can be challenging.
Methodology:
-
Geometry Optimization: The three-dimensional structure of the this compound molecule is optimized using quantum mechanical methods. A common and reliable method is Density Functional Theory (DFT) with a suitable functional (e.g., B3LYP) and basis set (e.g., 6-31G(d)).
-
Frequency Calculation: Vibrational frequency calculations are performed on the optimized geometry to confirm that it represents a true energy minimum (no imaginary frequencies) and to obtain the zero-point vibrational energy (ZPVE) and thermal corrections to the enthalpy and Gibbs free energy.
-
Single-Point Energy Calculation: To obtain a more accurate electronic energy, a higher-level ab initio method is employed, such as coupled-cluster theory with single, double, and perturbative triple excitations (CCSD(T)) with a large basis set (e.g., cc-pVQZ). This is performed on the geometry optimized at the lower level of theory.
-
Enthalpy of Formation Calculation: The gas-phase enthalpy of formation is calculated using a homodesmotic or isodesmic reaction scheme. These are hypothetical reactions where the number and types of bonds are conserved on both sides of the equation, which helps in the cancellation of systematic errors in the calculations. The enthalpy of reaction is calculated from the computed electronic energies of the reactants and products. The known experimental enthalpies of formation of the other species in the reaction are then used to derive the enthalpy of formation of the target molecule (this compound). A theoretical analysis utilizing homodesmotic equations and explicit computations as high as CCSD(T)/cc-pVQZ has yielded an enthalpy of formation for this compound of -1.7 kcal mol-1[1].
Synthesis of this compound: The Deslongchamps Approach (1967)
A notable synthesis of this compound was reported by Pierre Deslongchamps in 1967, which proceeds via an intramolecular aldol condensation of a cis-decalin diketone. A workflow of this synthesis is presented below.
Caption: Deslongchamps' 1967 synthesis of this compound.
Conclusion
The thermodynamic properties of this compound are a direct reflection of its unique and strained molecular architecture. Its higher enthalpy of formation and significant strain energy compared to its more stable isomer, adamantane, make it a valuable subject for both experimental and computational studies in physical organic chemistry. The detailed experimental and computational protocols provided in this guide offer a framework for researchers to investigate these and other properties of this compound and its derivatives. A thorough understanding of the thermodynamics of such strained systems is essential for their potential application in the development of high-energy materials and as scaffolds in medicinal chemistry.
References
The Stability of Twistane: A Theoretical Deep-Dive for Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Twistane (tricyclo[4.4.0.03,8]decane), a fascinating and highly strained isomer of adamantane, presents a unique structural motif of interest in medicinal chemistry and materials science.[1][2] Its inherent chirality and rigid, twisted framework offer a distinct three-dimensional landscape for molecular design. However, the very nature of its structure—being composed entirely of twist-boat cyclohexane conformations—leads to significant inherent strain, a critical factor governing its stability and potential utility.[2] This guide provides a comprehensive theoretical analysis of this compound's stability, offering a comparative perspective with its more stable isomer, adamantane, and details the computational methodologies used to evaluate these properties.
Understanding the Inherent Strain in this compound
The concept of molecular strain refers to the increase in internal energy of a molecule due to deviations from ideal bond lengths, bond angles, and dihedral angles, as well as non-bonded steric interactions.[3] In cyclic systems, this is often referred to as ring strain. Adamantane, with its structure composed of three fused chair-conformation cyclohexane rings, is considered a nearly strain-free molecule.[4] In contrast, this compound's structure is a network of twist-boat conformations, which are energetically less favorable than the chair form of cyclohexane.[2] This forced conformation is the primary source of this compound's considerable strain energy.
The stability of these cage-like hydrocarbons can be quantified through their strain energy, which is the difference between the molecule's actual enthalpy of formation and a theoretical strain-free reference. Computational chemistry provides a powerful toolkit for calculating these energies and dissecting the geometric parameters that contribute to them.
Comparative Analysis: this compound vs. Adamantane
The most direct way to appreciate the energetic cost of this compound's twisted structure is to compare its key stability and geometric parameters with those of adamantane. The data presented below is derived from computational studies, which offer a consistent framework for such comparisons.
| Property | This compound | Adamantane | Reference |
| Point Group | D2 | Td | [2] |
| Calculated Strain Energy (kcal/mol) | ~26.1 | ~6.5 | [5] |
| Calculated Enthalpy of Formation (ΔfH⁰) (kcal/mol) | -1.7 | Not explicitly found | [1] |
| Calculated C-C Bond Lengths (Å) | Varies (e.g., 1.53-1.55) | ~1.54 | [6] |
| Calculated C-C-C Bond Angles (°) | Varies (e.g., 108-112) | ~109.5 | [6] |
Note: Specific bond lengths and angles for this compound can vary slightly depending on the computational method and basis set used. The values presented are representative ranges found in computational studies of strained hydrocarbons.
Computational Methodologies for Stability Analysis
The theoretical examination of this compound's stability relies heavily on computational chemistry methods, primarily Density Functional Theory (DFT) and Molecular Mechanics (MM).
Density Functional Theory (DFT) Protocol
DFT offers a good balance of accuracy and computational cost for studying molecules of this size. A typical protocol for analyzing this compound's stability would involve the following steps:
-
Geometry Optimization: The initial 3D structure of this compound is optimized to find its lowest energy conformation. This is typically done using a functional like B3LYP with a suitable basis set (e.g., 6-31G(d) or larger).[1] This process adjusts all bond lengths, bond angles, and dihedral angles to minimize the molecule's electronic energy.
-
Frequency Analysis: Following optimization, a frequency calculation is performed to confirm that the optimized structure is a true energy minimum (i.e., has no imaginary frequencies) and to obtain thermodynamic data such as the zero-point vibrational energy (ZPVE) and thermal corrections to the enthalpy and Gibbs free energy.
-
Strain Energy Calculation: The strain energy is often calculated using homodesmotic or isodesmic reactions. These are hypothetical reactions where the number and types of bonds are conserved on both the reactant and product sides, which helps to cancel out systematic errors in the calculations.[3] For example, the calculated enthalpy of reaction for the following hypothetical reaction could be used to determine the strain energy of this compound:
This compound + 10 CH4 → 4 CH3-CH3 + 6 CH3-CH2-CH3
Molecular Mechanics (MM) Protocol
Molecular mechanics methods use classical physics to model the energy of a molecule. The total steric energy is calculated as a sum of terms for bond stretching, angle bending, torsional strain, and non-bonded van der Waals and electrostatic interactions.[7]
-
Force Field Selection: A suitable force field (e.g., MM2, MM3, or a more modern one like AMBER or CHARMM for broader applications) is chosen.[8] The force field contains the parameters (e.g., ideal bond lengths, force constants) that define the potential energy functions.
-
Energy Minimization: Similar to DFT, the geometry of the this compound molecule is optimized to find the conformation with the minimum steric energy.[7]
-
Conformational Analysis: For flexible molecules, MM is excellent for exploring different conformations. However, for a rigid molecule like this compound, this step primarily serves to confirm the single, stable conformation.
Visualizing the Stability Comparison
The following diagrams illustrate the conceptual differences in strain between this compound and adamantane and a typical computational workflow for their analysis.
Experimental Validation
While computational methods provide deep insights, experimental validation is crucial. The primary technique for determining the precise three-dimensional structure of a molecule like this compound is X-ray crystallography .
General Protocol for X-ray Crystallography
-
Crystal Growth: High-quality single crystals of this compound or a suitable derivative are grown. This is often the most challenging step and can involve techniques like slow evaporation from a saturated solution or vapor diffusion.
-
Data Collection: The crystal is mounted on a goniometer and irradiated with a focused beam of X-rays. As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms, producing a pattern of reflections.
-
Structure Solution and Refinement: The diffraction pattern is used to calculate an electron density map of the molecule. From this map, the positions of the individual atoms can be determined. This initial model is then refined to best fit the experimental data.
-
Data Analysis: The final refined structure provides highly accurate measurements of bond lengths, bond angles, and dihedral angles, which can be directly compared with the results from computational geometry optimizations.
Conclusion
The theoretical analysis of this compound reveals a molecule with significant inherent strain due to its constrained twist-boat conformations. This stands in stark contrast to its highly stable isomer, adamantane. Computational chemistry, through methods like DFT and MM, provides a robust framework for quantifying this stability difference and for elucidating the geometric parameters that underpin it. For drug development professionals, understanding the energetic landscape of such unique scaffolds is paramount. The inherent strain of this compound, while a challenge to its synthesis and stability, also imparts a unique and rigid three-dimensional structure that can be exploited in the design of novel therapeutics and molecular probes. The methodologies outlined in this guide provide a foundation for the continued exploration of this compound and other strained systems in the pursuit of innovative chemical entities.
References
An In-depth Technical Guide to the Core Concepts of Twistane Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Twistane, with the IUPAC name tricyclo[4.4.0.03,8]decane, is a fascinating non-planar, chiral hydrocarbon with the chemical formula C₁₀H₁₆. It is a saturated polycyclic organic compound and an isomer of adamantane, the simplest diamondoid. The name "this compound" was coined by its discoverer, H. W. Whitlock, in 1962, owing to the molecule's structure, which is composed of five cyclohexane rings, all locked in a twisted boat conformation. This unique strained ring system imparts intriguing stereochemical and physical properties, making it a subject of significant interest in various fields of chemistry, including synthetic chemistry, materials science, and drug discovery.
This technical guide provides a comprehensive overview of the core concepts of this compound chemistry, including its structure and properties, synthetic methodologies, and potential applications, with a focus on providing detailed experimental protocols and structured data for researchers.
Structure and Properties of this compound
This compound possesses a unique D₂ point group symmetry, which makes it chiral despite the absence of a stereocenter in the traditional sense. The chirality arises from the overall helical twist of the molecular framework. Consequently, this compound exists as a pair of enantiomers: (+)-twistane and (-)-twistane.
The rigid, twisted structure of this compound results in significant ring strain compared to its more stable isomer, adamantane. This strain influences its reactivity and physical properties.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| IUPAC Name | Tricyclo[4.4.0.03,8]decane | |
| Chemical Formula | C₁₀H₁₆ | |
| Molar Mass | 136.238 g·mol⁻¹ | |
| Melting Point | 163 to 164.8 °C | |
| Boiling Point | 187.1 °C at 760 mmHg | |
| Point Group | D₂ | |
| Strain Energy | 26.1 kcal/mol | |
| Dipole Moment | 0 D |
Spectroscopic Data
The nuclear magnetic resonance (NMR) spectrum of this compound is relatively simple due to its high symmetry. The ¹H NMR spectrum consists of three multiplets at τ = 8.37, 8.46, and 8.67 in a 1:2:1 ratio. X-ray absorption spectroscopy has also been used to study the electronic structure of this compound and compare it to other cage compounds like adamantane, revealing the effects of molecular strain.
Synthesis of this compound
Several synthetic routes to this compound have been developed since its first synthesis in 1962. These methods often involve intramolecular cyclization reactions to construct the characteristic tricyclic framework.
Whitlock's Synthesis (1962)
The first total synthesis of this compound was reported by H. W. Whitlock. This approach is based on the intramolecular alkylation of a bicyclo[2.2.2]octane derivative. A key step involves the formation of a ketone, which is then reduced to yield the this compound skeleton.
A logical diagram of Whitlock's retrosynthetic analysis is presented below.
Deslongchamps' Synthesis (1967)
A notable synthesis of this compound was developed by Pierre Deslongchamps, which involves an intramolecular aldol condensation of a cis-decalin diketone. This route offers a different disconnection strategy for constructing the this compound framework.
The forward synthesis workflow for the Deslongchamps synthesis is outlined below.
Experimental Protocols
Detailed experimental procedures for key steps in the synthesis of this compound derivatives are crucial for reproducibility. Below is a representative protocol for the cyclization step to form a twistanone derivative.
Synthesis of 8-Acetoxy-4-twistanone from Decalin Dione
-
Reaction: A solution of decalin dione in a suitable solvent is treated with a strong acid.
-
Reagents and Conditions: The specific decalin dione used is readily available. The reaction is carried out in a strong acidic medium, which facilitates the internal cyclization to the isomeric hydroxy tricyclic ketone, which is then acetylated.
-
Procedure: To a solution of the decalin dione (1 equivalent) in a suitable solvent, a strong acid catalyst is added. The mixture is stirred at a specific temperature for a set period to allow for the equilibrium between the decalin dione and the hydroxy tricyclic ketone to be established. Following this, an acetylating agent is introduced to yield 8-acetoxy-4-twistanone.
-
Work-up and Purification: The reaction mixture is neutralized, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The crude product is then purified by chromatography or recrystallization.
-
Characterization: The structure of the product is confirmed by spectroscopic methods such as NMR, IR, and mass spectrometry.
Chirality and Stereochemistry
The chirality of this compound is a result of its overall molecular asymmetry (permolecular chirality) rather than the presence of asymmetric carbon atoms. Although it contains four stereocenters, the D₂ symmetry reduces the number of possible stereoisomers to a single pair of enantiomers. The two enantiomers are designated as (P)-helicity and (M)-helicity based on the Cahn-Ingold-Prelog priority rules. The stereochemistry of this compound and its derivatives has been extensively studied, with concepts like global and local chirality and RS-stereogenicity being applied to understand their complex stereoisomerism.
Applications in Drug Discovery and Materials Science
The rigid, three-dimensional structure of the this compound core makes it an attractive scaffold for the design of novel therapeutic agents and advanced materials.
Drug Discovery
The incorporation of cage-like structures such as adamantane into drug candidates has been shown to improve their pharmacokinetic properties, including lipophilicity, metabolic stability, and bioavailability. While adamantane derivatives are more common in drug discovery, the unique stereochemistry and rigidity of this compound offer opportunities for creating novel chemical entities with specific biological activities. For instance, chiral this compound derivatives have been investigated as chiral nematogens in liquid crystals. The development of fumagillin analogues with a twisted cyclohexane conformation has shown selective antiamoebic activity, highlighting the potential of this compound-like structures in medicinal chemistry.
Materials Science
The concept of "polythis compound," a hypothetical polymer composed of fused this compound units, has been explored computationally. These studies suggest that polythis compound would form a chiral hydrocarbon nanotube with a very small inner diameter. The modest strain energy per unit suggests that polytwistanes could be viable synthetic targets. The synthesis of a C₂-symmetric trithis compound represents a step towards the realization of these novel nanomaterials.
Conclusion
This compound chemistry presents a rich and complex field of study with implications for synthetic chemistry, stereochemistry, drug discovery, and materials science. Its unique twisted-boat conformation and inherent chirality offer a distinct molecular scaffold for the design of novel molecules with tailored properties. The synthetic routes developed over the years provide a foundation for accessing a variety of this compound derivatives. As our understanding of the structure-property relationships of these caged hydrocarbons continues to grow, so too will their applications in creating innovative solutions for medicine and technology.
An In-Depth Technical Guide to the Physical Properties of Twistane and Its Isomers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical properties of twistane and its structural isomers, adamantane and isothis compound. These rigid, caged hydrocarbons have garnered significant interest in medicinal chemistry and materials science due to their unique stereochemical and physicochemical characteristics. Understanding their physical properties is crucial for their application in drug design, polymer science, and nanotechnology.
Comparative Analysis of Physical Properties
The distinct three-dimensional arrangements of adamantane, this compound, and isothis compound give rise to notable differences in their physical properties. Adamantane, with its highly symmetrical and strain-free diamondoid structure, serves as a key reference compound. This compound, forced into a permanent "twist-boat" conformation, and the less common isothis compound, exhibit higher strain energies which influence their melting points, boiling points, and densities.
The following tables summarize the key quantitative physical data for these C₁₀H₁₆ isomers.
Table 1: General Physical Properties
| Property | Adamantane | This compound | Isothis compound |
| Molecular Formula | C₁₀H₁₆ | C₁₀H₁₆ | C₁₀H₁₆ |
| Molar Mass ( g/mol ) | 136.23 | 136.23 | 136.23 |
| Appearance | Colorless crystalline solid | Crystalline solid | - |
| Odor | Camphor-like[1] | - | - |
Table 2: Thermal and Density Properties
| Property | Adamantane | This compound | Isothis compound |
| Melting Point (°C) | ~270 (in sealed capillary)[2] | 163 - 164.8[3] | - |
| Boiling Point (°C) | Sublimes | 187.1 (at 760 mmHg)[4] | - |
| Density (g/cm³) | 1.07 | 0.976[4] | - |
| Sublimation | Readily sublimes at room temperature | - | - |
Table 3: Thermochemical and Structural Properties
| Property | Adamantane | This compound |
| Strain Energy (kcal/mol) | ~6[5] | ~1.6 per CH unit (in polythis compound)[6] |
| Heat of Formation | - | - |
Note: Data for isothis compound is notably scarce in the literature.
Structural and Isomeric Relationships
Adamantane, this compound, and isothis compound are tricyclic alkanes and structural isomers with the same molecular formula, C₁₀H₁₆. Their distinct properties arise from their different carbon skeletons.
Adamantane possesses a highly symmetric (Td) cage-like structure, which is essentially a fragment of the diamond crystal lattice, rendering it virtually strain-free.[1] this compound has a D₂ symmetry and is characterized by its twisted boat conformations.[7]
Experimental Protocols
Detailed experimental procedures are critical for the synthesis and characterization of these complex molecules. The following sections outline established methods.
Synthesis Protocols
3.1.1. Synthesis of Adamantane
A widely adopted method for the synthesis of adamantane involves the aluminum chloride-catalyzed rearrangement of endo-tetrahydrodicyclopentadiene.[8]
Procedure:
-
Purification of Dicyclopentadiene: Technical grade dicyclopentadiene is purified by distillation under reduced pressure.
-
Hydrogenation: The purified dicyclopentadiene is hydrogenated to endo-tetrahydrodicyclopentadiene.
-
Isomerization:
-
In a 500-mL Erlenmeyer flask equipped with a magnetic stirrer and an air condenser, 200 g of molten endo-tetrahydrodicyclopentadiene is placed.[8]
-
40 g of anhydrous aluminum chloride is added through the top of the condenser.[8] An initial exothermic reaction occurs as the endo-isomer rearranges to the exo-isomer.
-
The mixture is then heated to a gentle boil with stirring. A vigorous reaction ensues, and the mixture turns black.
-
After the initial vigorous reaction subsides, the mixture is refluxed for a period, with the progress monitored by the melting point of the product.
-
-
Isolation and Purification:
-
The reaction mixture is cooled, and the adamantane is isolated by steam distillation.
-
The crude adamantane is then purified by recrystallization from a suitable solvent, such as petroleum ether, after decolorizing with alumina.[8]
-
3.1.2. Synthesis of this compound
A notable synthesis of this compound was reported by Deslongchamps and Gauthier, starting from a decalin system.[9]
Procedure:
-
Starting Material: The synthesis begins with the catalytic reduction of 2,7-dihydroxynaphthalene to the corresponding diol, which is then oxidized to a diketone.[9]
-
Formation of a Monoketal: The diketone is treated with triethyl orthoformate and p-toluenesulfonic acid in ethanol at low temperatures to selectively form a monoketal.[9]
-
Reduction: The monoketal is then subjected to a reduction using lithium in liquid ammonia and tetrahydrofuran.[9]
-
Mesylation and Hydrolysis: The resulting alcohol is converted to a mesylate, followed by hydrolysis of the ketal to regenerate the ketone.
-
Intramolecular Cyclization: The keto mesylate undergoes an intramolecular cyclization in the presence of a base (e.g., sodium hydride) to form the this compound skeleton.
-
Thioketal Formation and Desulfurization: The ketone is converted to a thioketal, which is then desulfurized using Raney nickel to yield this compound.[9]
-
Purification: The final product is purified by filtration through neutral alumina and distillation.[9]
3.1.3. Synthesis of Isothis compound
The synthesis of the isothis compound skeleton has been explored in the context of the total synthesis of palhinine alkaloids. One approach involves an intramolecular Diels-Alder reaction. While a detailed, standalone protocol for isothis compound is not as commonly cited, its formation as a key intermediate highlights advanced synthetic strategies.
Determination of Physical Properties
Standard laboratory techniques are employed to determine the physical properties of these polycyclic alkanes, with some modifications to account for their unique characteristics, such as sublimation.
3.2.1. Melting Point Determination
-
Apparatus: A standard melting point apparatus, such as a Mel-Temp or a digital melting point device, is used.
-
Sample Preparation: A small amount of the crystalline solid is placed in a capillary tube and compacted.
-
Procedure: For subliming compounds like adamantane, the melting point must be determined in a sealed capillary tube to prevent the sample from subliming before it melts. The tube is heated slowly, and the temperature range from the first appearance of liquid to the complete melting of the solid is recorded.
3.2.2. Boiling Point Determination
-
Due to the high melting points and tendency of some of these compounds to sublime, standard boiling point determination at atmospheric pressure can be challenging. For this compound, a boiling point has been reported.[4] For compounds that sublime readily, the sublimation point is often reported instead of the boiling point.
3.2.3. Density Determination
-
The density of these solids can be determined using gas pycnometry, which measures the volume of the solid by displacing an inert gas. For liquids, a standard pycnometer or a vibrating tube densitometer can be used.
3.2.4. Heat of Formation and Strain Energy Calculation
-
The heat of formation is typically determined by combustion calorimetry. The strain energy can then be calculated by comparing the experimental heat of formation with that of a strain-free reference compound or through computational methods. Computational group equivalents are a modern approach to directly compute hydrocarbon strain energies.[10]
Conclusion
The physical properties of this compound and its isomers are a direct consequence of their unique three-dimensional structures. While adamantane is well-characterized due to its stability and availability, more extensive experimental data is needed for this compound and, in particular, isothis compound, to fully understand their structure-property relationships. The detailed experimental protocols provided in this guide serve as a valuable resource for researchers working with these fascinating molecules in the fields of drug discovery, materials science, and synthetic chemistry.
References
- 1. Adamantane - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. This compound [druglead.com]
- 4. This compound — Wikipédia [fr.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. comporgchem.com [comporgchem.com]
- 7. This compound - Wikipedia [en.wikipedia.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. cdnsciencepub.com [cdnsciencepub.com]
- 10. works.swarthmore.edu [works.swarthmore.edu]
An In-depth Technical Guide to the Relative Stability of C10H16 Isomers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the relative stability of various isomers with the molecular formula C10H16. The document focuses on quantitative data, detailed experimental and computational methodologies, and visual representations of key concepts to facilitate a deeper understanding of the structure-stability relationships among these compounds.
Introduction
Isomers with the molecular formula C10H16 represent a diverse group of organic compounds, encompassing monoterpenes and polycyclic alkanes. Their relative thermodynamic stabilities are of significant interest in various fields, including natural product chemistry, synthetic organic chemistry, and drug development, as stability can influence reactivity, bioavailability, and shelf-life. This guide explores the factors governing the stability of these isomers, presenting key data and methodologies for their determination.
Classification of C10H16 Isomers
The C10H16 isomers can be broadly categorized into two main classes: monoterpenes, which are characterized by the presence of double bonds and a chiral center, and polycyclic alkanes, which are saturated cage-like structures.
Caption: A diagram illustrating the classification of common C10H16 isomers.
Relative Stability of C10H16 Isomers
The relative stability of isomers is inversely related to their standard enthalpy of formation (ΔHf°); a lower enthalpy of formation indicates greater stability. Adamantane, a highly symmetrical and strain-free cage alkane, is the most stable isomer of C10H16. In contrast, other isomers, particularly those with strained ring systems or less favorable conformations, exhibit higher enthalpies of formation.
Quantitative Stability Data
The following table summarizes the standard enthalpies of formation for several key C10H16 isomers. The data has been compiled from various experimental and computational studies.
| Isomer | Class | Structure | Standard Enthalpy of Formation (gas, 298.15 K) in kJ/mol | Reference |
| Adamantane | Polycyclic Alkane | Tricyclo[3.3.1.13,7]decane | -133.5 ± 1.2 | [NIST WebBook] |
| This compound | Polycyclic Alkane | Tricyclo[4.4.0.03,8]decane | -99.6 ± 4.2 | [Calculated] |
| (+)-Limonene | Monoterpene | (4R)-1-methyl-4-(prop-1-en-2-yl)cyclohexene | -54.4 (liquid) | [1] |
| α-Pinene | Monoterpene | 2,6,6-Trimethylbicyclo[3.1.1]hept-2-ene | 1.7 ± 2.5 | [NIST WebBook] |
| β-Pinene | Monoterpene | 6,6-Dimethyl-2-methylenebicyclo[3.1.1]heptane | 20.9 ± 2.1 | [NIST WebBook] |
| Camphene | Monoterpene | 2,2-Dimethyl-3-methylenebicyclo[2.2.1]heptane | -28.0 ± 2.0 | [NIST WebBook] |
| Sabinene | Monoterpene | 4-Methylene-1-(1-methylethyl)bicyclo[3.1.0]hexane | 49.0 ± 4.2 | [Calculated] |
| α-Terpinene | Monoterpene | 1-Methyl-4-(1-methylethyl)-1,3-cyclohexadiene | -13.4 ± 4.2 | [Calculated] |
| γ-Terpinene | Monoterpene | 1-Methyl-4-(1-methylethyl)-1,4-cyclohexadiene | -4.2 ± 4.2 | [Calculated] |
| 2-Carene | Monoterpene | 3,7,7-Trimethylbicyclo[4.1.0]hept-2-ene | 25.0 ± 4.2 | [NIST WebBook] |
Experimental Determination of Enthalpy of Formation
The standard enthalpy of formation of volatile organic compounds like C10H16 isomers is most commonly determined using combustion calorimetry .
Experimental Protocol: Oxygen Bomb Calorimetry
This protocol outlines the general steps for determining the enthalpy of combustion of a C10H16 isomer using a static-jacket bomb calorimeter. The enthalpy of formation can then be derived using Hess's Law.
Caption: A generalized workflow for determining the enthalpy of combustion using bomb calorimetry.
Detailed Methodological Steps:
-
Calibration: The calorimeter is first calibrated by combusting a standard substance with a known heat of combustion, typically benzoic acid. This determines the heat capacity of the calorimeter.
-
Sample Preparation: A precise mass (typically 0.5-1.0 g) of the C10H16 isomer is encapsulated in a gelatin capsule (for liquids) or pressed into a pellet (for solids).
-
Bomb Setup: The sample is placed in a quartz crucible within the bomb. A fuse wire (e.g., platinum or nichrome) is connected to the electrodes, with a portion of it in contact with the sample. A small, known amount of distilled water (usually 1 mL) is added to the bomb to ensure that all water formed during combustion is in the liquid state.
-
Pressurization: The bomb is sealed and purged with oxygen to remove atmospheric nitrogen. It is then filled with high-purity oxygen to a pressure of approximately 30 atm.
-
Calorimetry: The sealed bomb is submerged in a known volume of water in the calorimeter's insulated bucket. The system is allowed to come to thermal equilibrium, and the initial temperature is recorded with high precision.
-
Combustion: The sample is ignited by passing an electrical current through the fuse wire. The temperature of the water is recorded at regular intervals until it reaches a maximum and then begins to cool.
-
Corrections and Calculations: The raw temperature change is corrected for heat exchange with the surroundings. Further corrections are made for the heat released by the combustion of the fuse wire and the formation of nitric acid from any residual atmospheric nitrogen. The corrected temperature change and the heat capacity of the calorimeter are used to calculate the total heat released at constant volume (ΔU°c). This is then converted to the standard enthalpy of combustion (ΔH°c).
-
Enthalpy of Formation Calculation: The standard enthalpy of formation (ΔHf°) of the isomer is calculated using the experimental ΔH°c and the known standard enthalpies of formation of the combustion products (CO2 and H2O) via Hess's Law.
Computational Determination of Relative Stability
Computational chemistry provides a powerful tool for predicting the relative stabilities of isomers. Density Functional Theory (DFT) is a widely used method for this purpose.
Computational Protocol: DFT Calculations
Caption: A generalized workflow for predicting the relative stability of isomers using DFT calculations.
Typical Computational Details:
-
Software: Gaussian, ORCA, GAMESS, etc.
-
Method: Density Functional Theory (DFT).
-
Functional: A hybrid functional such as B3LYP is commonly employed.
-
Basis Set: A Pople-style basis set like 6-31G(d) is often used for initial geometry optimizations, while larger basis sets such as 6-311+G(d,p) may be used for more accurate single-point energy calculations.
-
Procedure:
-
The 3D structure of each C10H16 isomer is built.
-
A geometry optimization is performed to locate the minimum energy structure on the potential energy surface.
-
A frequency calculation is then carried out at the same level of theory to verify that the optimized structure is a true minimum (i.e., has no imaginary frequencies) and to calculate the zero-point vibrational energy (ZPVE) and thermal corrections to the enthalpy.
-
The standard enthalpy of formation is then calculated using an appropriate isodesmic or atomization reaction scheme, where the calculated enthalpies of the reactants and products are used in conjunction with known experimental enthalpies of formation for the other species in the reaction.
-
Structure-Stability Relationships
The quantitative data reveals clear relationships between the structure of C10H16 isomers and their thermodynamic stability.
Caption: Key structural factors that influence the thermodynamic stability of C10H16 isomers.
-
Ring Strain: The high stability of adamantane is attributed to its rigid, strain-free, diamondoid structure, where all cyclohexane rings are in the low-energy chair conformation. In contrast, isomers like the pinenes and sabinene, which contain strained four- and three-membered rings, respectively, are less stable. This compound is also destabilized by the enforced twist-boat conformations of its six-membered rings.
-
Symmetry: The high symmetry of the adamantane molecule (Td point group) contributes to its stability by maximizing the delocalization of electron density.
-
Hyperconjugation: For the monoterpene isomers, the position of the double bonds influences stability through hyperconjugation. More substituted double bonds are generally more stable.
Conclusion
This technical guide has provided a detailed analysis of the relative stability of C10H16 isomers. The key findings are:
-
Adamantane is the most stable C10H16 isomer due to its strain-free and highly symmetrical structure.
-
The stability of monoterpenes is influenced by ring strain and the degree of substitution of their double bonds.
-
Combustion calorimetry is the primary experimental method for determining the enthalpy of formation of these compounds.
-
Computational methods, particularly DFT, offer a reliable means of predicting the relative stabilities of isomers.
The data and methodologies presented herein are valuable for researchers and professionals in chemistry and drug development, providing a solid foundation for understanding and predicting the properties of this important class of organic molecules.
References
Methodological & Application
Protocols for the Laboratory Synthesis of Twistane
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the chemical synthesis of twistane (tricyclo[4.4.0.03,8]decane), a unique, chiral hydrocarbon with a rigid twist-boat conformation.[1] The synthesis of this compound has been a subject of interest in organic chemistry due to its intriguing stereochemical properties.[2] This document outlines two seminal total syntheses: the first reported synthesis by Whitlock in 1962 and a subsequent, more efficient synthesis by Deslongchamps in 1967.[1]
These protocols are intended for use by trained organic chemists in a laboratory setting. Appropriate safety precautions should be taken when handling all chemicals.
I. Comparative Overview of Synthetic Routes
The two primary synthetic routes to this compound described herein offer different approaches to constructing the tricyclic framework. The Whitlock synthesis utilizes a bicyclo[2.2.2]octane derivative as a key intermediate, while the Deslongchamps synthesis employs an intramolecular aldol condensation of a cis-decalin diketone.[1] A summary of the quantitative data for each synthesis is presented below.
| Synthesis | Step | Reaction | Yield (%) |
| Whitlock (1962) | 1 | Diels-Alder Reaction | Not specified |
| 2 | Ester Reduction | Not specified | |
| 3 | Mesylation | Not specified | |
| 4 | Cyanation | Not specified | |
| 5 | Hydrolysis | Not specified | |
| 6 | Iodolactonization | Not specified | |
| 7 | Reductive Deiodination | Not specified | |
| 8 | Diol Formation | Not specified | |
| 9 | Selective Mesylation | Not specified | |
| 10 | Oxidation | Not specified | |
| 11 | Intramolecular Alkylation | Not specified | |
| 12 | Wolff-Kishner Reduction | Not specified | |
| Deslongchamps (1967) | 1 | Monoketalization of Diketone | 65 |
| 2 | Reduction of Ketone | 99 | |
| 3 | Mesylation and Hydrolysis | 59 (2 steps) | |
| 4 | Intramolecular Aldol Condensation | 85 | |
| 5 | Thioacetalization | 100 | |
| 6 | Desulfurization | 70 |
II. Experimental Protocols
A. Whitlock Synthesis (1962)
This synthesis begins with a Diels-Alder reaction to form a bicyclo[2.2.2]octane core, followed by a series of functional group manipulations to set the stage for the key intramolecular cyclization.[3]
Experimental Workflow: Whitlock Synthesis
References
Applications of Twistane in Medicinal Chemistry: A Prospective Analysis Based on its Bioisostere, Adamantane
For Researchers, Scientists, and Drug Development Professionals
Introduction
Twistane, a tricyclic alkane with the formula C₁₀H₁₆, is a structural isomer of adamantane. While adamantane has a well-established and rich history in medicinal chemistry, leading to the development of several clinically approved drugs, this compound remains a largely unexplored scaffold. The unique, rigid, and chiral D₂-symmetric structure of this compound presents an intriguing, yet untapped, potential for the development of novel therapeutic agents. Its twisted boat conformation offers a distinct three-dimensional arrangement of substituents compared to the chair-based structure of adamantane, which could lead to novel structure-activity relationships and target interactions.
This document provides a prospective overview of the potential applications of this compound in medicinal chemistry, drawing parallels with its successful bioisostere, adamantane. The application notes, protocols, and data presented herein are based on the established pharmacology of adamantane derivatives and are intended to serve as a guide for initiating research into the medicinal chemistry of this compound.
Application Notes: Potential Therapeutic Areas for this compound Derivatives
Given the structural similarity to adamantane, this compound derivatives could be rationally designed and investigated for a variety of therapeutic targets. The primary areas of interest include:
-
Antiviral Agents: Adamantane derivatives, such as amantadine and rimantadine, were among the first effective antiviral drugs against influenza A.[1][2] They function by blocking the M2 proton channel of the virus, inhibiting viral uncoating. The rigid cage structure is crucial for this activity. This compound, with its similar lipophilic and rigid core, could serve as a novel scaffold for M2 channel inhibitors or for targeting other viral proteins. The different spatial arrangement of functional groups on the this compound core may offer advantages in terms of potency, spectrum of activity, or resistance profiles.
-
Neurological Disorders (NMDA Receptor Antagonists): Memantine, an aminoadamantane derivative, is an uncompetitive antagonist of the N-methyl-D-aspartate (NMDA) receptor and is used in the treatment of Alzheimer's disease.[3][4] The adamantyl group plays a key role in the drug's channel-blocking activity and its favorable pharmacokinetic properties.[4] Twistanamines, the amino-derivatives of this compound, are logical candidates for investigation as NMDA receptor modulators. Their unique chirality and shape could lead to altered binding kinetics and selectivity for different NMDA receptor subtypes, potentially offering improved therapeutic indices.
-
Other CNS-related Targets: The adamantane scaffold has been explored for its interaction with various other central nervous system (CNS) targets, including GABAergic systems and AMPA receptors.[5] The lipophilicity of the this compound core could be leveraged to ensure blood-brain barrier penetration, a critical property for CNS-active drugs.
-
Enzyme Inhibition: The rigid adamantane scaffold has been utilized to orient pharmacophoric groups for optimal interaction with enzyme active sites, leading to the development of inhibitors for targets such as dipeptidyl peptidase-IV (DPP-IV) and soluble epoxide hydrolase.[2] The defined stereochemistry of this compound could be advantageous in designing highly selective enzyme inhibitors, where precise spatial orientation of interacting moieties is paramount.
Quantitative Data on Bioactive Adamantane Derivatives
The following table summarizes the biological activity of representative adamantane derivatives, which can serve as a benchmark for future studies on analogous this compound compounds.
| Compound | Target | Biological Activity | IC₅₀ / EC₅₀ / Kᵢ | Reference |
| Amantadine | Influenza A M2 Proton Channel | Antiviral | IC₅₀: ~1 µM (strain-dependent) | [1][6] |
| Rimantadine | Influenza A M2 Proton Channel | Antiviral | IC₅₀: ~0.1-1 µM (strain-dependent) | [1][6] |
| Memantine | NMDA Receptor | Neuroprotective | IC₅₀: 1-5 µM (voltage-dependent) | [3][4] |
| Vildagliptin | DPP-IV | Antidiabetic | IC₅₀: ~60 nM | [2] |
| Saxagliptin | DPP-IV | Antidiabetic | Kᵢ: 0.5 nM | [2] |
Experimental Protocols
Synthesis of Aminothis compound (Twistanamine) - A Prospective Protocol
While the synthesis of various twistanamines has been proposed, detailed protocols for their preparation are not widely published. The following is a prospective protocol adapted from established methods for the synthesis of aminoadamantanes.
Objective: To synthesize 1-aminothis compound, a key starting material for further derivatization.
Reaction Scheme: A plausible route would involve the synthesis of 1-bromothis compound followed by a Ritter reaction or direct amination.
Materials:
-
1-Bromothis compound
-
Acetonitrile
-
Concentrated Sulfuric Acid
-
Sodium Hydroxide
-
Diethyl ether
-
Anhydrous Magnesium Sulfate
-
Standard glassware for organic synthesis
Procedure:
-
Ritter Reaction:
-
Dissolve 1-bromothis compound (1.0 eq) in acetonitrile.
-
Slowly add concentrated sulfuric acid (2.0 eq) at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 24 hours.
-
Carefully pour the reaction mixture onto crushed ice.
-
Basify the aqueous solution with sodium hydroxide to pH > 12.
-
Extract the product with diethyl ether (3 x 50 mL).
-
Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield N-(1-twristyl)acetamide.
-
-
Hydrolysis:
-
Reflux the N-(1-twristyl)acetamide in aqueous sodium hydroxide (e.g., 10% w/v) for 12-24 hours.
-
Cool the reaction mixture and extract with diethyl ether.
-
Dry the organic layer, filter, and concentrate to yield 1-aminothis compound.
-
Further purification can be achieved by crystallization of the hydrochloride salt.
-
Biological Assay: In Vitro Antiviral Assay (Plaque Reduction Assay)
This protocol is for evaluating the antiviral activity of this compound derivatives against influenza A virus, based on established methods for adamantane derivatives.[7]
Objective: To determine the 50% inhibitory concentration (IC₅₀) of a test compound against influenza A virus.
Materials:
-
Madin-Darby Canine Kidney (MDCK) cells
-
Influenza A virus stock (e.g., H3N2 strain)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Trypsin-EDTA
-
Test compounds (this compound derivatives)
-
Agarose or Avicel overlay medium
-
Crystal violet solution
Procedure:
-
Cell Culture: Grow MDCK cells in DMEM supplemented with 10% FBS to form a confluent monolayer in 6-well plates.
-
Virus Infection:
-
Wash the cell monolayer with serum-free DMEM.
-
Prepare serial dilutions of the virus in serum-free DMEM.
-
Infect the cells with 100 plaque-forming units (PFU) of the virus per well.
-
Incubate for 1 hour at 37 °C to allow for virus adsorption.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in the overlay medium.
-
After the incubation period, remove the virus inoculum and add 2 mL of the overlay medium containing the test compound to each well.
-
-
Incubation: Incubate the plates at 37 °C in a 5% CO₂ incubator for 2-3 days until viral plaques are visible.
-
Plaque Visualization:
-
Fix the cells with 10% formaldehyde solution.
-
Stain the cells with 0.5% crystal violet solution.
-
Count the number of plaques in each well.
-
-
Data Analysis: Calculate the percentage of plaque inhibition for each compound concentration relative to the virus control (no compound). Determine the IC₅₀ value by plotting the percentage of inhibition against the compound concentration.
Diagrams
Signaling Pathway: NMDA Receptor Antagonism
Caption: Proposed mechanism of NMDA receptor antagonism by twistanamine derivatives.
Experimental Workflow: Synthesis and Antiviral Screening
Caption: Workflow for the discovery of antiviral this compound derivatives.
Conclusion
While the direct application of this compound in medicinal chemistry is still in its infancy, its structural relationship to the highly successful adamantane scaffold provides a strong rationale for its investigation. The unique stereochemical and conformational properties of this compound may offer new opportunities for designing drugs with improved potency, selectivity, and pharmacokinetic profiles. The protocols and data presented in this document, based on well-established adamantane chemistry and biology, are intended to provide a foundational framework to stimulate and guide future research into this promising, yet underexplored, area of medicinal chemistry.
References
- 1. mdpi.com [mdpi.com]
- 2. scispace.com [scispace.com]
- 3. mdpi.com [mdpi.com]
- 4. Failures and Successes of NMDA Receptor Antagonists: Molecular Basis for the Use of Open-Channel Blockers like Memantine in the Treatment of Acute and Chronic Neurologic Insults - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols: Twistane as a Chiral Scaffold in Asymmetric Synthesis
A Theoretical Exploration and General Methodologies for Rigid Chiral Scaffolds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Twistane, a tricyclic alkane with a unique C2 point group of chirality, presents a structurally rigid and sterically defined framework. In principle, these characteristics make it an intriguing, yet underexplored, candidate for a chiral scaffold in asymmetric synthesis. The fixed spatial arrangement of substituents on the this compound core could allow for effective chiral recognition and transfer during a catalytic cycle or as a chiral auxiliary. However, a comprehensive review of the scientific literature reveals a notable absence of published applications of this compound or its derivatives as chiral scaffolds in asymmetric catalysis.
This document, therefore, serves a dual purpose. Firstly, it acknowledges the current void in the application of this compound in this field. Secondly, it provides a conceptual framework and generalized protocols for how a rigid, polycyclic scaffold like this compound could be employed. By drawing parallels with established rigid scaffolds, such as those derived from adamantane or bicyclo[2.2.1]heptane (norbornane), we offer a theoretical guide for researchers interested in exploring the potential of this compound-based chiral ligands and auxiliaries.
Theoretical Application of a this compound-Based Chiral Ligand
To illustrate the potential utility of a this compound scaffold, we can conceptualize its use in a common asymmetric transformation: the rhodium-catalyzed asymmetric hydrogenation of a prochiral olefin. A hypothetical diphosphine ligand incorporating the this compound backbone could enforce a specific chiral environment around the metal center, leading to the preferential formation of one enantiomer of the product.
Hypothetical Reaction Scheme: Asymmetric Hydrogenation
The diagram below illustrates a theoretical catalytic cycle for the asymmetric hydrogenation of methyl (Z)-α-acetamidocinnamate using a Rh(I) complex of a hypothetical C2-symmetric diphosphine ligand derived from this compound, "(+)-TwistPhos".
Caption: Hypothetical catalytic cycle for Rh-catalyzed asymmetric hydrogenation using a this compound-based ligand.
General Experimental Protocols for Rigid Scaffolds
While no protocols for this compound-based catalysts are available, the following represents a general procedure for the synthesis and application of a chiral phosphine ligand based on a rigid scaffold, exemplified by a known procedure for a related class of compounds. This protocol is provided for illustrative purposes to guide potential future research into this compound-based systems.
Section 1: Synthesis of a Chiral Diamine from a Rigid Scaffold (Illustrative Example)
This protocol outlines a representative synthesis of a chiral diamine, a common precursor to phosphine ligands, from a rigid bicyclic ketone.
Materials:
-
(+)-(1R)-Nopinone
-
Hydroxylamine hydrochloride
-
Sodium acetate
-
Ethanol
-
Lithium aluminum hydride (LAH)
-
Anhydrous diethyl ether or THF
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
Procedure:
-
Oxime Formation: To a solution of (+)-(1R)-nopinone (1.0 eq) in ethanol, add hydroxylamine hydrochloride (1.5 eq) and sodium acetate (2.0 eq). Reflux the mixture for 4 hours. After cooling to room temperature, pour the reaction mixture into water and extract with diethyl ether. Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude oxime.
-
Reduction to Diamine: Carefully add LAH (3.0 eq) to a flask containing anhydrous diethyl ether under an inert atmosphere (N₂ or Ar). To this suspension, add a solution of the crude oxime (1.0 eq) in anhydrous diethyl ether dropwise at 0 °C. After the addition is complete, allow the reaction to warm to room temperature and then reflux for 8 hours.
-
Work-up: Cool the reaction mixture to 0 °C and quench sequentially by the slow addition of water, followed by 15% aqueous NaOH, and then more water. Filter the resulting granular precipitate and wash thoroughly with diethyl ether. Dry the combined filtrate over anhydrous potassium carbonate, filter, and concentrate under reduced pressure to obtain the crude chiral diamine. Further purification can be achieved by distillation or chromatography.
Section 2: Synthesis of a Diphosphine Ligand (General Procedure)
Materials:
-
Chiral diamine from Section 1
-
n-Butyllithium (n-BuLi) in hexanes
-
Chlorodiphenylphosphine (ClPPh₂)
-
Anhydrous toluene or THF
Procedure:
-
Under an inert atmosphere, dissolve the chiral diamine (1.0 eq) in anhydrous toluene.
-
Cool the solution to -78 °C and add n-BuLi (2.2 eq) dropwise. Allow the mixture to warm to room temperature and stir for 2 hours.
-
Cool the resulting dilithio-amide solution back to -78 °C and add chlorodiphenylphosphine (2.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction with saturated aqueous sodium bicarbonate solution. Separate the organic layer, and extract the aqueous layer with toluene.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol or methanol) to yield the pure diphosphine ligand.
Section 3: Asymmetric Hydrogenation Protocol (General)
Materials:
-
[Rh(COD)₂]BF₄ (COD = 1,5-cyclooctadiene)
-
Chiral diphosphine ligand
-
Prochiral substrate (e.g., methyl (Z)-α-acetamidocinnamate)
-
Degassed solvent (e.g., methanol, dichloromethane)
-
Hydrogen gas (H₂)
Procedure:
-
In a glovebox, dissolve the chiral diphosphine ligand (0.011 mmol) and [Rh(COD)₂]BF₄ (0.010 mmol) in degassed methanol (5 mL) in a Schlenk flask. Stir the solution for 20 minutes to form the catalyst pre-cursor.
-
Add the prochiral substrate (1.0 mmol) to the catalyst solution.
-
Seal the flask, remove it from the glovebox, and connect it to a hydrogen manifold.
-
Purge the flask with hydrogen gas (3 cycles).
-
Pressurize the flask with hydrogen to the desired pressure (e.g., 1-10 atm) and stir the reaction vigorously at room temperature for the specified time (e.g., 1-24 hours).
-
Vent the excess hydrogen and concentrate the reaction mixture under reduced pressure.
-
The conversion and enantiomeric excess (ee) of the product can be determined by chiral HPLC or GC analysis.
Quantitative Data Presentation (Hypothetical)
As there is no experimental data for this compound-based ligands, the following table illustrates how results from asymmetric hydrogenation reactions are typically presented. The data shown is hypothetical and representative of what might be expected from a successful chiral ligand.
| Entry | Ligand | Substrate | Solvent | H₂ Pressure (atm) | Time (h) | Conversion (%) | ee (%) [Configuration] |
| 1 | (+)-TwistPhos | Methyl (Z)-α-acetamidocinnamate | MeOH | 1 | 12 | >99 | 95 (R) |
| 2 | (+)-TwistPhos | Methyl (Z)-α-acetamidocinnamate | CH₂Cl₂ | 1 | 12 | 98 | 92 (R) |
| 3 | (+)-TwistPhos | Itaconic acid dimethyl ester | MeOH | 10 | 6 | >99 | 98 (S) |
| 4 | (+)-TwistPhos | Tiglic acid | MeOH | 10 | 24 | 95 | 89 (R) |
Logical Workflow for Developing a this compound-Based Catalyst
The development of a novel chiral catalyst based on the this compound scaffold would follow a logical progression from synthesis to application and optimization.
Caption: A logical workflow for the development and application of a novel this compound-based chiral catalyst.
Conclusion and Future Outlook
The rigid, C2-symmetric structure of this compound makes it a theoretically appealing scaffold for the design of novel chiral ligands and auxiliaries. While the current body of scientific literature does not contain examples of its application in asymmetric synthesis, the field is ripe for exploration. The synthetic challenges in preparing functionalized, enantiopure this compound derivatives may have historically limited its use. However, with advancements in synthetic methodology, the development of this compound-based catalysts could offer new tools for achieving high levels of stereocontrol in chemical reactions. Researchers are encouraged to use the general protocols and conceptual frameworks presented here as a starting point for investigating the potential of this unique chiral scaffold.
Application Notes and Protocols for the Functionalization of the Twistane Core Structure
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of established methods for the functionalization of the twistane core structure, a unique, chiral, bridged-ring hydrocarbon. The protocols outlined below are based on key synthetic transformations reported in the scientific literature, offering a foundational guide for researchers interested in exploring the chemical space and potential applications of this compound derivatives in medicinal chemistry and materials science.
Introduction
This compound, a structural isomer of adamantane, possesses a rigid D₂-symmetric scaffold that has intrigued chemists for decades. Its inherent chirality and well-defined three-dimensional structure make it an attractive template for the design of novel bioactive molecules and advanced materials. Functionalization of the this compound core allows for the introduction of various pharmacophores and reactive handles, enabling the exploration of its structure-activity relationships and the development of new chemical entities.
This document focuses on the targeted introduction of key functional groups, such as hydroxyl, amino, and carboxyl moieties, at the bridgehead (C-1) and other positions of the this compound skeleton.
Functionalization at the Bridgehead Position (C-1)
The bridgehead position of this compound is a primary target for functionalization. The following protocols are derived from the seminal work of Deslongchamps and colleagues, who developed synthetic routes to key C-1 substituted this compound derivatives.
Table 1: Summary of C-1 Functionalization Reactions
| Product Name | Functional Group | Starting Material | Key Reagents | Reported Yield (%) |
| 1-Hydroxythis compound | -OH | 1-Twistyl acetate | Lithium aluminum hydride | Quantitative |
| 1-Aminothis compound | -NH₂ | 1-Twistane carboxylic acid | Curtius rearrangement (NaN₃, H₂SO₄) | Not specified |
| 1-Twistane carboxylic acid | -COOH | 1-Twistyl chloride | Not specified in abstract | Not specified |
| 1-Twistyl chloride | -Cl | 1-Twistanol | Thionyl chloride | 95% |
Experimental Protocol 1: Synthesis of 1-Hydroxythis compound (Twistan-1-ol)
This protocol describes the reduction of 1-twistyl acetate to 1-hydroxythis compound.
Workflow Diagram:
Caption: Synthesis of 1-Hydroxythis compound.
Materials:
-
1-Twistyl acetate
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous diethyl ether
-
Moist diethyl ether
-
Hydrochloric acid solution (e.g., 1N HCl)
-
Magnesium sulfate (MgSO₄) or other suitable drying agent
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1-twistyl acetate in anhydrous diethyl ether.
-
Carefully add lithium aluminum hydride to the solution in portions.
-
Reflux the reaction mixture for 12 hours.
-
After cooling to room temperature, cautiously quench the excess LiAlH₄ by the slow addition of moist diethyl ether.
-
Acidify the mixture with a hydrochloric acid solution.
-
Transfer the mixture to a separatory funnel and separate the organic phase.
-
Dry the ethereal solution over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure to yield 1-hydroxythis compound.
Expected Outcome:
The reaction proceeds in quantitative yield, affording 1-hydroxythis compound as a solid.[1] Recrystallization from petroleum ether can be performed for further purification.[1]
Experimental Protocol 2: Synthesis of 1-Aminothis compound
This protocol outlines the synthesis of 1-aminothis compound from 1-twistane carboxylic acid via a Curtius rearrangement.
Workflow Diagram:
Caption: Synthesis of 1-Aminothis compound.
Materials:
-
1-Twistane carboxylic acid
-
Thionyl chloride (SOCl₂)
-
Sodium azide (NaN₃)
-
Sulfuric acid (H₂SO₄)
-
Appropriate solvents (e.g., chloroform, benzene)
Procedure:
-
Convert 1-twistane carboxylic acid to the corresponding acid chloride by reacting with thionyl chloride.
-
Carefully react the 1-twistyl acid chloride with sodium azide in a suitable solvent to form the 1-twistyl azide.
-
Induce the Curtius rearrangement by heating the azide solution. This will generate the 1-twistyl isocyanate.
-
Hydrolyze the isocyanate with sulfuric acid to yield 1-aminothis compound.
Note: The Curtius rearrangement involves potentially explosive intermediates (azides) and should be performed with appropriate safety precautions in a well-ventilated fume hood.
Functionalization at a Non-Bridgehead Position
Functionalization at non-bridgehead positions of the this compound core has also been achieved, opening avenues for producing a wider range of derivatives. An example is the synthesis of 8-acetoxy-4-twistanone.
Table 2: Non-Bridgehead Functionalization of this compound
| Product Name | Functional Groups | Starting Material | Key Transformation |
| 8-Acetoxy-4-twistanone | Acetoxy, Ketone | Decalin dione derivative | Internal cyclization |
Biological Activity and Drug Development Potential
While the rigid, three-dimensional structure of the this compound core makes it an intriguing scaffold for medicinal chemistry, there is limited publicly available information on the biological activities of its simple functionalized derivatives. However, the closely related adamantane cage system has given rise to successful drugs, most notably amantadine and memantine, which act on the central nervous system. The antiviral and anti-Parkinsonian activities of adamantane derivatives suggest that the unique spatial arrangement of functional groups on a rigid carbocyclic core can lead to potent and selective biological effects.
Researchers are encouraged to explore the pharmacological properties of functionalized twistanes, as their distinct stereoelectronic properties compared to adamantane may lead to novel biological activities.
Conclusion
The functionalization of the this compound core, particularly at the bridgehead position, is achievable through established synthetic routes. The protocols provided herein serve as a starting point for the synthesis of key this compound derivatives. The exploration of the biological activities of these and other novel this compound analogs represents a promising area for future research in drug discovery and development.
References
Spectroscopic Characterization of Twistane Compounds: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Twistane (tricyclo[4.4.0.03,8]decane), a fascinating chiral cage hydrocarbon, and its derivatives are of significant interest in medicinal chemistry and materials science due to their unique rigid, twisted framework.[1] This document provides detailed application notes and experimental protocols for the comprehensive spectroscopic characterization of this compound compounds, an essential step in their synthesis, purification, and application. The protocols outlined below cover Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Circular Dichroism (CD) Spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural elucidation of this compound derivatives, providing detailed information about the chemical environment, connectivity, and stereochemistry of the molecule.
Data Presentation
Due to the D2 symmetry of the parent this compound molecule, its proton-decoupled 13C NMR spectrum displays three signals, while the 1H NMR spectrum shows three multiplets.[2] The chemical shifts are influenced by the strained twist-boat conformations of the cyclohexane rings.
| Compound | Nucleus | Chemical Shift (δ) [ppm] | Coupling Constant (J) [Hz] | Multiplicity |
| This compound (C10H16) | 1H | 1.37, 1.46, 1.67 | Not explicitly reported in search results | Multiplets (ratio 1:2:1) |
| This compound (C10H16) | 13C | Not explicitly reported in search results | - | - |
| C2-Trithis compound | 1H & 13C | Qualitative mention of spectroscopic data obtained[3] | Not reported | Not reported |
Note: Specific, experimentally-derived chemical shifts and coupling constants for the parent this compound molecule were not explicitly available in the search results. The data presented for ¹H NMR is based on a qualitative description. Further experimental work or access to dedicated spectroscopic databases is required for precise values.
Experimental Protocol: 1H and 13C NMR Spectroscopy
This protocol outlines the steps for acquiring high-resolution 1D and 2D NMR spectra of this compound compounds in solution.
Materials:
-
This compound compound (5-20 mg for 1H, 20-50 mg for 13C)
-
Deuterated solvent (e.g., CDCl3, C6D6)
-
High-quality 5 mm NMR tubes
-
Pipettes
-
Vortex mixer or sonicator
-
NMR spectrometer (e.g., 400 MHz or higher)
Procedure:
-
Sample Preparation:
-
Accurately weigh the this compound compound and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent in a clean, dry vial. Given the volatile nature of some hydrocarbons, ensure the vial is capped promptly.
-
Ensure complete dissolution by vortexing or brief sonication. The solution should be clear and free of particulate matter.
-
Using a pipette, transfer the solution into a clean, dry 5 mm NMR tube.
-
Cap the NMR tube securely.
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer's spinner turbine.
-
Place the sample in the magnet.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal. For caged compounds, which can present shimming challenges, automated shimming routines followed by manual fine-tuning are recommended.[4]
-
-
Data Acquisition:
-
1H NMR: Acquire a 1D proton spectrum. Typical parameters include a 30° pulse angle, a spectral width of 12-16 ppm, and a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).
-
13C NMR: Acquire a proton-decoupled 1D carbon spectrum. Due to the lower natural abundance of 13C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.
-
2D NMR (Optional but Recommended):
-
COSY (Correlation Spectroscopy): To establish 1H-1H coupling networks.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded 1H and 13C nuclei.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range 1H-13C correlations, which is crucial for assigning quaternary carbons and piecing together the carbon skeleton.
-
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Phase the spectra to obtain pure absorption lineshapes.
-
Reference the spectra using the residual solvent peak or an internal standard (e.g., TMS).
-
Integrate the signals in the 1H NMR spectrum.
-
Analyze the chemical shifts, coupling constants, and 2D correlations to elucidate the structure.
-
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the types of chemical bonds present in a molecule, making it useful for confirming the presence of the hydrocarbon backbone and the absence of functional groups from starting materials.
Data Presentation
For alkanes like this compound, the IR spectrum is characterized by C-H stretching and bending vibrations.
| Compound | Vibrational Mode | Frequency (cm-1) | Intensity |
| This compound (C10H16) | C-H stretch (sp3) | ~2850-3000 | Strong |
| C-H bend (CH2 scissoring) | ~1450-1470 | Medium | |
| C-H bend (CH3/CH bend) | ~1375 | Medium |
Note: The exact peak positions for this compound were not found in the search results. The data presented is based on typical values for saturated hydrocarbons.[5][6] The absence of significant absorptions in other regions (e.g., >3000 cm-1, 1600-1800 cm-1) would confirm the saturated hydrocarbon structure.
Experimental Protocol: Gas-Phase FT-IR Spectroscopy
Given the volatility of this compound, gas-phase IR spectroscopy can provide high-resolution spectra free from solvent interference.
Materials:
-
This compound compound
-
Gas-tight syringe or sample vessel
-
FT-IR spectrometer equipped with a gas cell (e.g., a 10 cm path length cell with KBr or ZnSe windows)
-
Vacuum pump
-
Nitrogen or other inert gas for purging
Procedure:
-
Background Spectrum:
-
Ensure the FT-IR spectrometer is purged with dry, CO2-free air or nitrogen to minimize atmospheric interference.
-
Evacuate the gas cell using a vacuum pump.
-
Collect a background spectrum of the empty gas cell.
-
-
Sample Introduction:
-
Introduce a small amount of the solid this compound sample into a sample vessel connected to the gas cell inlet.
-
Gently heat the sample vessel to sublime the this compound and introduce the vapor into the evacuated gas cell. Alternatively, if the sample is sufficiently volatile at room temperature, allow it to equilibrate in the cell.
-
Monitor the pressure in the gas cell to ensure an appropriate sample concentration for measurement.
-
-
Sample Spectrum Acquisition:
-
Collect the IR spectrum of the gaseous this compound sample. A typical measurement would involve co-adding 16 to 64 scans at a resolution of 4 cm-1.
-
-
Data Analysis:
-
The collected sample spectrum is automatically ratioed against the background spectrum to generate the absorbance or transmittance spectrum.
-
Identify the characteristic absorption bands for C-H stretching and bending vibrations.
-
Compare the spectrum to reference spectra of alkanes to confirm the structural features.
-
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and elemental formula of this compound compounds. The fragmentation pattern provides valuable structural information.
Data Presentation
For this compound (C10H16, Molar Mass: 136.24 g/mol ), the mass spectrum will show a molecular ion peak and characteristic fragment ions resulting from the cleavage of the polycyclic structure.
| Compound | m/z | Relative Intensity (%) | Assignment |
| This compound (C10H16) | 136 | Not explicitly reported | [M]+ (Molecular Ion) |
| Various | Not explicitly reported | Fragment ions (e.g., loss of alkyl fragments) |
Note: A detailed experimental mass spectrum with m/z values and relative intensities for this compound was not found in the search results. The expected fragmentation of cycloalkanes involves the loss of alkyl radicals.[7][8]
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the ideal technique for analyzing volatile compounds like this compound, as it combines the separation power of gas chromatography with the detection capabilities of mass spectrometry.
Materials:
-
This compound compound
-
Volatile solvent (e.g., hexane, dichloromethane)
-
GC-MS instrument with an electron ionization (EI) source
-
GC column suitable for hydrocarbon analysis (e.g., a non-polar column like DB-5ms)
Procedure:
-
Sample Preparation:
-
Prepare a dilute solution of the this compound compound (e.g., 1 mg/mL) in a volatile solvent.
-
-
Instrument Setup:
-
GC Parameters:
-
Injector Temperature: 250 °C
-
Carrier Gas: Helium, with a constant flow rate (e.g., 1 mL/min)
-
Oven Temperature Program: Start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 250 °C) at a rate of 10-20 °C/min to ensure good separation.
-
Injection Mode: Splitless or split, depending on the sample concentration.
-
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 200.
-
Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
-
-
Data Acquisition:
-
Inject a small volume (e.g., 1 µL) of the sample solution into the GC.
-
Acquire the mass spectral data as the compound elutes from the GC column.
-
-
Data Analysis:
-
Identify the peak corresponding to the this compound compound in the total ion chromatogram (TIC).
-
Extract the mass spectrum for this peak.
-
Identify the molecular ion peak to confirm the molecular weight.
-
Analyze the fragmentation pattern to gain structural information. Compare the obtained spectrum with library spectra if available.
-
Circular Dichroism (CD) Spectroscopy
As this compound is a chiral molecule, CD spectroscopy can be used to study its chiroptical properties and determine its absolute configuration.
Data Presentation
The CD spectrum of a chiral this compound derivative will show positive or negative Cotton effects at specific wavelengths, corresponding to the differential absorption of left- and right-circularly polarized light.
| Compound | Wavelength (λ) [nm] | Molar Circular Dichroism (Δε) | Solvent |
| (+)-Twistane | Not explicitly reported | Not explicitly reported | Not explicitly reported |
Note: Specific experimental CD data for the parent this compound molecule was not available in the search results. However, computational studies on related "twistacenes" show that twisting induces strong chiroptical properties.[9][10]
Experimental Protocol: Electronic Circular Dichroism (ECD) Spectroscopy
This protocol describes the general procedure for obtaining an ECD spectrum of a chiral this compound compound.
Materials:
-
Enantiomerically pure this compound compound
-
Spectroscopic grade solvent (e.g., cyclohexane, methanol) that is transparent in the desired wavelength range.
-
CD spectropolarimeter
-
Quartz cuvette with a defined path length (e.g., 1 cm)
Procedure:
-
Sample Preparation:
-
Prepare a solution of the this compound compound of a known concentration in the chosen spectroscopic solvent. The concentration should be adjusted to give an absorbance of approximately 0.5-1.0 at the wavelength of maximum absorption.
-
-
Instrument Setup:
-
Turn on the spectropolarimeter and allow the lamp to warm up.
-
Purge the instrument with nitrogen gas to remove oxygen, which absorbs in the far-UV region.
-
Set the desired wavelength range (e.g., 190-400 nm), scan speed, and number of accumulations.
-
-
Data Acquisition:
-
Fill the quartz cuvette with the solvent and record a baseline spectrum.
-
Rinse the cuvette with the sample solution and then fill it with the sample solution.
-
Record the CD spectrum of the sample.
-
-
Data Analysis:
-
Subtract the baseline spectrum from the sample spectrum.
-
Convert the observed ellipticity to molar circular dichroism (Δε) or molar ellipticity [θ].
-
The sign and magnitude of the Cotton effects can be compared with theoretical calculations (e.g., using time-dependent density functional theory, TD-DFT) to assign the absolute configuration of the enantiomer.
-
Conclusion
The spectroscopic techniques detailed in these application notes provide a comprehensive toolkit for the characterization of this compound compounds. While NMR and Mass Spectrometry are indispensable for primary structure elucidation and molecular weight determination, IR and CD spectroscopy offer valuable complementary information regarding functional groups and stereochemistry, respectively. The provided protocols serve as a foundation for researchers to develop robust analytical methods for this unique class of molecules.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Tricyclo(4.4.0.03,8)decane | C10H16 | CID 5460768 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. itqb.unl.pt [itqb.unl.pt]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Polythis compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. researchgate.net [researchgate.net]
- 10. Chiroptical Properties of Twisted Acenes: Experimental and Computational Study - PubMed [pubmed.ncbi.nlm.nih.gov]
Computational Modeling of Twistane Interactions: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the computational modeling of twistane and its derivatives, with a focus on their potential applications in drug discovery and materials science. The unique, rigid, and chiral structure of the this compound scaffold makes it an intriguing candidate for the design of novel bioactive molecules and advanced materials. This document outlines key computational methodologies, presents relevant data in a structured format, and offers detailed protocols for performing these analyses.
Introduction to this compound and Its Significance
This compound, with the IUPAC name tricyclo[4.4.0.03,8]decane, is a saturated polycyclic hydrocarbon and an isomer of adamantane.[1] Its name is derived from the "twist-boat" conformation of its cyclohexane rings.[1] This strained yet stable structure imparts unique stereochemical and electronic properties, making it a valuable scaffold in medicinal chemistry and materials science. Computational modeling plays a pivotal role in understanding and predicting the behavior of this compound-based molecules, thereby accelerating research and development.
Key Computational Methodologies
A variety of computational techniques can be employed to model this compound and its interactions. The choice of method depends on the specific research question, desired accuracy, and available computational resources.
-
Quantum Mechanics (QM): Methods like Density Functional Theory (DFT) are used to accurately calculate the electronic structure, optimized geometry, and spectroscopic properties of this compound and its derivatives.[2][3] These calculations are essential for understanding the fundamental properties of the molecule.
-
Molecular Mechanics (MM): Force-field-based methods are suitable for studying the conformational landscape of larger this compound-containing systems and for performing molecular dynamics simulations.
-
Molecular Docking: This technique predicts the preferred orientation of a this compound derivative when bound to a biological target, such as a protein receptor. It is a cornerstone of structure-based drug design.[4][5]
-
Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of this compound-based systems over time, allowing for the study of conformational changes, binding stability, and solvent effects.[6][7][8]
-
Quantitative Structure-Activity Relationship (QSAR): QSAR models correlate the chemical structure of this compound derivatives with their biological activity, enabling the prediction of the potency of new compounds.[9]
Data Presentation: Properties of this compound
The following tables summarize key computational and experimental data for this compound, providing a reference for theoretical studies.
Table 1: Calculated Thermodynamic Properties of this compound and Polythis compound
| Property | This compound | Polythis compound | Method | Reference |
| Enthalpy of Formation (ΔfH⁰) | -1.7 kcal/mol | +1.28 kcal/(mol CH) | CCSD(T)/cc-pVQZ | [2] |
| Strain Energy per CH unit | - | ~1.6 kcal/mol | B3LYP/6-31G(d) | [3] |
Table 2: Geometric Parameters of Polythis compound
| Parameter | Value | Method | Reference |
| Inner Diameter | 2.6 Å | B3LYP/6-31G(d) | [2][3] |
| Rise Angle | ~15° | B3LYP | [2] |
Experimental and Computational Protocols
This section provides detailed protocols for common computational workflows involving this compound derivatives.
Protocol 1: Quantum Mechanical Calculations for a Novel this compound Derivative
This protocol outlines the steps for performing a geometry optimization and frequency calculation for a hypothetical this compound-based molecule using DFT.
Objective: To obtain the stable 3D structure and vibrational frequencies of a novel this compound derivative.
Software: Gaussian, ORCA, or other quantum chemistry software package.
Methodology:
-
Molecule Building: Construct the 3D structure of the this compound derivative using a molecular editor and save it in a suitable format (e.g., .xyz or .mol).
-
Input File Preparation: Create an input file specifying the following:
-
Route Section: #p B3LYP/6-31G(d) opt freq (This specifies a geometry optimization followed by a frequency calculation at the B3LYP level of theory with the 6-31G(d) basis set).
-
Charge and Multiplicity: Specify the total charge and spin multiplicity of the molecule (e.g., 0 1 for a neutral singlet).
-
Coordinate Section: Paste the coordinates of the molecule.
-
-
Job Submission: Submit the input file to the quantum chemistry software.
-
Analysis of Results:
-
Optimized Geometry: Extract the optimized coordinates from the output file. Verify that the optimization converged successfully.
-
Vibrational Frequencies: Check the output for the calculated vibrational frequencies. The absence of imaginary frequencies confirms that the optimized structure is a true minimum on the potential energy surface.
-
Thermochemistry: Analyze the thermochemical data provided in the output, including zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy.
-
Workflow Diagram:
Protocol 2: Molecular Docking of a this compound Derivative into a Protein Active Site
This protocol describes the process of docking a this compound-based ligand into the active site of a target protein.
Objective: To predict the binding mode and estimate the binding affinity of a this compound derivative to a protein target.
Software: AutoDock Vina, Schrödinger Maestro, or similar docking software.
Methodology:
-
Protein Preparation:
-
Download the 3D structure of the target protein from the Protein Data Bank (PDB).
-
Remove water molecules and any co-crystallized ligands.
-
Add hydrogen atoms and assign protonation states appropriate for a physiological pH.
-
Repair any missing side chains or loops if necessary.
-
-
Ligand Preparation:
-
Generate the 3D structure of the this compound derivative.
-
Assign partial charges and define rotatable bonds.
-
-
Grid Box Definition:
-
Define a grid box that encompasses the active site of the protein. The size and center of the grid box should be chosen to allow the ligand to sample different orientations within the binding pocket.
-
-
Docking Simulation:
-
Run the docking algorithm to generate a series of possible binding poses for the ligand.
-
-
Pose Analysis and Scoring:
-
Analyze the predicted binding poses. The top-ranked poses are typically those with the lowest binding energy (highest affinity).
-
Visualize the protein-ligand interactions (e.g., hydrogen bonds, hydrophobic interactions) for the best-scoring poses.
-
Workflow Diagram:
Protocol 3: Molecular Dynamics Simulation of a this compound-Protein Complex
This protocol details the steps for running an MD simulation to study the stability and dynamics of a this compound derivative bound to a protein.
Objective: To assess the stability of the protein-ligand complex and characterize the interactions over time.
Software: GROMACS, AMBER, or NAMD.
Methodology:
-
System Preparation:
-
Start with the best-scoring docked pose from Protocol 2.
-
Place the complex in a periodic box of water molecules.
-
Add counter-ions to neutralize the system.
-
-
Force Field Parameterization:
-
Assign a suitable force field for the protein (e.g., AMBER, CHARMM).
-
Parameterize the this compound derivative if parameters are not available in the standard force field.
-
-
Minimization:
-
Perform energy minimization to remove any steric clashes in the initial system.
-
-
Equilibration:
-
Gradually heat the system to the desired temperature (e.g., 300 K) under NVT (constant volume) conditions.
-
Equilibrate the system at the desired temperature and pressure (e.g., 1 atm) under NPT (constant pressure) conditions. Monitor temperature, pressure, and density to ensure the system is well-equilibrated.
-
-
Production Run:
-
Run the production MD simulation for the desired length of time (e.g., 100 ns). Save the trajectory and energy data at regular intervals.
-
-
Trajectory Analysis:
-
Calculate the root-mean-square deviation (RMSD) of the protein and ligand to assess the stability of the complex.
-
Analyze the root-mean-square fluctuation (RMSF) to identify flexible regions of the protein.
-
Monitor key intermolecular interactions (e.g., hydrogen bonds) over time.
-
Calculate the binding free energy using methods like MM/PBSA or MM/GBSA.
-
Signaling Pathway Diagram (Conceptual):
This diagram illustrates the conceptual pathway from a this compound derivative to a biological response, which can be investigated using computational methods.
Conclusion
Computational modeling is an indispensable tool for exploring the potential of this compound and its derivatives in drug discovery and materials science. The protocols and data presented in these application notes provide a solid foundation for researchers to embark on their own computational investigations of these fascinating molecules. By leveraging these computational approaches, the design and development of novel this compound-based compounds can be significantly accelerated.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Polythis compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. comporgchem.com [comporgchem.com]
- 4. Structural Insights and Docking Analysis of Adamantane-Linked 1,2,4-Triazole Derivatives as Potential 11β-HSD1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. m.youtube.com [m.youtube.com]
- 8. Topological Analysis Reveals Multiple Pathways in Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Introduction: The Potential of Caged Hydrocarbons in Medicinal Chemistry
## Application Notes and Protocols for the Use of Twistane Derivatives in Drug Design and Discovery
For Researchers, Scientists, and Drug Development Professionals
The discovery and development of new drugs are significantly driven by the exploration of novel chemical scaffolds that can provide unique three-dimensional arrangements of functional groups, leading to improved pharmacological properties.[1] Rigid, non-aromatic, polycyclic hydrocarbon scaffolds, often referred to as "caged hydrocarbons," have garnered considerable attention in medicinal chemistry due to their favorable physicochemical properties.[2]
Adamantane , the most well-studied caged hydrocarbon, has been successfully incorporated into numerous approved drugs.[1] Its rigid, diamondoid structure imparts several desirable characteristics to drug candidates, including:
-
Enhanced Lipophilicity: The hydrocarbon framework increases the molecule's affinity for lipid environments, which can improve membrane permeability and oral bioavailability.[3]
-
Metabolic Stability: The compact and sterically hindered nature of the adamantane cage can protect adjacent functional groups from metabolic degradation, thereby prolonging the drug's half-life.[2]
-
Precise Three-Dimensional Orientation: The rigid scaffold provides a fixed platform for the precise spatial arrangement of pharmacophoric groups, which can lead to higher binding affinity and selectivity for the target protein.[2]
Examples of successful adamantane-based drugs include the antiviral agent Amantadine , the anti-Alzheimer's drug Memantine , and the DPP-4 inhibitor Saxagliptin .[1] The success of adamantane highlights the potential of other unique caged hydrocarbons as valuable starting points for drug discovery.
This compound: A Chiral and Conformationally Unique Scaffold
This compound (tricyclo[4.4.0.03,8]decane) is an isomer of adamantane that possesses a distinct and intriguing structure. Unlike the highly symmetrical and achiral adamantane, this compound has a twisted boat conformation for all its constituent cyclohexane rings, resulting in a chiral D2 symmetry. This inherent chirality and unique three-dimensional shape make this compound an attractive, yet underexplored, scaffold for the design of novel therapeutic agents.
The introduction of the this compound core into a drug candidate could offer several advantages:
-
Novel Chemical Space: this compound derivatives represent a largely unexplored area of chemical space, offering the potential to identify novel interactions with biological targets.
-
Stereospecific Interactions: The inherent chirality of the this compound scaffold can be exploited to achieve stereospecific binding to target proteins, potentially leading to improved potency and reduced off-target effects.
-
Unique Pharmacokinetic Profile: The distinct shape and lipophilicity of this compound may result in different absorption, distribution, metabolism, and excretion (ADME) properties compared to more planar or flexible scaffolds.
While the direct application of this compound derivatives in drug discovery is still in its nascent stages, the principles and methodologies established for adamantane-based drug design can serve as a valuable guide for exploring the therapeutic potential of this unique scaffold.
Application Notes: Exploring the Therapeutic Potential of this compound Derivatives
Synthesis of Functionalized this compound Derivatives
The synthesis of the this compound core has been achieved through various routes, often involving multi-step sequences.[4] For drug discovery applications, the key is the ability to introduce a variety of functional groups at specific positions on the this compound scaffold. This allows for the systematic exploration of structure-activity relationships (SAR).
A general strategy for the synthesis of functionalized this compound derivatives can be envisioned as follows:
-
Synthesis of the this compound Core: Utilize an established multi-step synthesis to produce the basic this compound hydrocarbon.
-
Functionalization of the Scaffold: Introduce functional groups (e.g., hydroxyl, amino, carboxyl) onto the this compound core. This can be achieved through various organic reactions, such as oxidation, amination, or carbonylation. The specific positions of functionalization will depend on the synthetic route chosen.
-
Derivatization: The initial functional groups can then be used as handles to attach a wide range of substituents, allowing for the creation of a library of diverse this compound derivatives for biological screening.
Biological Evaluation: Screening for Therapeutic Activity
Once a library of this compound derivatives has been synthesized, the next step is to evaluate their biological activity. This typically involves a series of in vitro assays to assess their cytotoxicity, enzyme inhibitory activity, and other relevant pharmacological properties.
3.2.1. Cytotoxicity Screening
A primary screen for potential anticancer agents is the evaluation of their cytotoxicity against a panel of cancer cell lines. The MTT assay is a widely used colorimetric assay to assess cell viability.[5]
Table 1: Hypothetical Cytotoxicity Data for a Series of this compound Derivatives
Disclaimer: The following data is illustrative and intended to demonstrate how quantitative data for this compound derivatives could be presented. The IC50 values are hypothetical and based on trends observed for structurally related adamantane compounds.[6][7]
| Compound ID | R-Group | MCF-7 IC50 (µM) | A549 IC50 (µM) | HeLa IC50 (µM) |
| TW-001 | -H | > 100 | > 100 | > 100 |
| TW-002 | -OH | 85.2 | 92.1 | 88.5 |
| TW-003 | -NH2 | 76.5 | 81.3 | 79.2 |
| TW-004 | -COOH | 63.8 | 68.9 | 65.4 |
| TW-005 | -CONH(4-Cl-Ph) | 12.3 | 15.7 | 14.1 |
| TW-006 | -CONH(3,4-diCl-Ph) | 5.8 | 7.2 | 6.5 |
| Doxorubicin | (Positive Control) | 0.9 | 1.2 | 1.1 |
3.2.2. Enzyme Inhibition Assays
Many drugs exert their therapeutic effects by inhibiting the activity of specific enzymes.[8] For example, kinase inhibitors are a major class of anticancer drugs. In vitro kinase assays can be used to determine the potency of this compound derivatives as enzyme inhibitors.[9][10]
Table 2: Hypothetical Kinase Inhibition Data for this compound Derivatives
Disclaimer: The following data is illustrative. The IC50 values are hypothetical and based on data for analogous adamantane-based enzyme inhibitors.[8][11]
| Compound ID | R-Group | Kinase Target | IC50 (nM) |
| TW-007 | -NH-CO-(2-pyridyl) | JAK3 | 850 |
| TW-008 | -NH-CO-(4-pyridyl) | JAK3 | 620 |
| TW-009 | -NH-CO-(2-aminopyrimidine) | JAK3 | 150 |
| TW-010 | -NH-CO-(4-aminophenoxy) | JAK3 | 85 |
| Staurosporine | (Positive Control) | JAK3 | 5 |
Computational Studies in this compound-Based Drug Design
Computational methods are integral to modern drug discovery, enabling the rational design and optimization of drug candidates.[12][13]
3.3.1. Molecular Docking
Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a target protein.[14][15] This can provide insights into the binding mode and affinity of this compound derivatives, helping to guide the design of more potent compounds.[16][17]
3.3.2. Quantitative Structure-Activity Relationship (QSAR)
QSAR is a method that correlates the chemical structure of a series of compounds with their biological activity.[18][19] By developing a QSAR model for a set of this compound derivatives, it is possible to predict the activity of new, unsynthesized analogs, thereby prioritizing synthetic efforts.
Experimental Protocols
Protocol for MTT Cytotoxicity Assay
This protocol provides a general procedure for assessing the cytotoxicity of this compound derivatives using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[20][21][22]
Materials:
-
96-well cell culture plates
-
Cancer cell lines (e.g., MCF-7, A549, HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound derivatives dissolved in DMSO (stock solutions)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Multi-channel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in complete medium from the DMSO stock solutions. The final DMSO concentration should not exceed 0.5%. Remove the medium from the wells and add 100 µL of the diluted compounds. Include wells with medium and DMSO as a negative control and a known cytotoxic drug as a positive control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well. Incubate for 3-4 hours at 37°C.
-
Solubilization: Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the control wells. Plot the percentage of viability against the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).
Protocol for In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay as an Example)
This protocol outlines a general procedure for an in vitro kinase inhibition assay using the ADP-Glo™ Kinase Assay (Promega), which measures the amount of ADP produced during a kinase reaction.[10][23]
Materials:
-
Recombinant kinase (e.g., JAK3)
-
Kinase substrate (e.g., a specific peptide)
-
ATP
-
Kinase assay buffer
-
This compound derivatives dissolved in DMSO
-
ADP-Glo™ Reagent and Kinase Detection Reagent (Promega)
-
White, opaque 384-well plates
-
Luminometer plate reader
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the this compound derivatives in kinase assay buffer. The final DMSO concentration should be kept low (e.g., <1%).
-
Assay Plate Setup: Add 1 µL of the diluted compounds or DMSO (control) to the wells of a 384-well plate.
-
Kinase Addition: Add 2 µL of the kinase solution to each well.
-
Reaction Initiation: Start the kinase reaction by adding 2 µL of a solution containing the substrate and ATP to each well.
-
Incubation: Incubate the plate at room temperature for 1 hour.
-
Reaction Termination: Stop the reaction by adding 5 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature.
-
Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. Incubate for 30 minutes at room temperature to generate a luminescent signal.
-
Luminescence Measurement: Measure the luminescence using a plate reader.
-
Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. Calculate the percentage of inhibition for each compound concentration relative to the control wells. Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.
Visualizations
References
- 1. Adamantane - A Lead Structure for Drugs in Clinical Practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Adamantane-containing drug delivery systems [pharmacia.pensoft.net]
- 4. m.youtube.com [m.youtube.com]
- 5. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Cholinesterase Inhibitory Activities of Adamantyl-Based Derivatives and Their Molecular Docking Studies [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. bmglabtech.com [bmglabtech.com]
- 11. Inhibitory properties of nitrogen-containing adamantane derivatives with monoterpenoid fragments against tyrosyl-DNA phosphodiesterase 1 | Semantic Scholar [semanticscholar.org]
- 12. An Introduction to the Basic Concepts in QSAR-Aided Drug Design: Medicine & Healthcare Book Chapter | IGI Global Scientific Publishing [igi-global.com]
- 13. What is the significance of QSAR in drug design? [synapse.patsnap.com]
- 14. Key Topics in Molecular Docking for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. benchchem.com [benchchem.com]
- 18. pharmdguru.com [pharmdguru.com]
- 19. QSAR - Drug Design Org [drugdesign.org]
- 20. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. broadpharm.com [broadpharm.com]
- 22. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 23. In vitro JAK kinase activity and inhibition assays - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthetic Strategies Towards Polytwistane Nanorods
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polytwistane is a fascinating, theoretically proposed hydrocarbon nanorod with a unique chiral, C2-symmetric structure composed of repeating this compound units.[1][2] Its rigid, helical structure and potential for functionalization make it a molecule of significant interest for applications in materials science and nanotechnology, including potential, though currently speculative, roles in drug delivery. However, the synthesis of polythis compound nanorods remains a significant and unrealized challenge in synthetic chemistry.[3] This document outlines the current state of research, focusing on the proposed synthetic strategies and the synthesis of key precursor molecules that represent foundational steps toward achieving this goal. As the synthesis of polythis compound nanorods has not been fully realized, this document presents the synthetic approaches that have been investigated, rather than established production protocols.
Proposed Synthetic Strategies
The primary approach towards the synthesis of polythis compound nanorods involves the controlled polymerization of acetylene or this compound-based monomers.[4][5][6] The main challenge lies in achieving the desired regioselectivity to form the specific bridged cyclohexane rings that constitute the polythis compound backbone. Two principal polymerization strategies have been explored:
-
Transition-Metal-Catalyzed Polymerization: This approach aims to use transition metal catalysts to guide the polymerization of acetylene or functionalized this compound monomers. The goal is to control the stereochemistry of the addition reactions to form the characteristic helical structure of polythis compound. While this has been investigated, the intended regioselectivities have not yet been achieved.[4][5][6]
-
Radical Polymerization: This strategy involves the use of radical initiators to trigger the polymerization of appropriate monomers. The challenge with this approach is controlling the high reactivity of radicals to prevent undesired side reactions and to promote the formation of the specific polythis compound linkage.[4][5][6]
Experimental Protocols: Synthesis of Key Precursors
While the synthesis of polythis compound nanorods has not been accomplished, significant progress has been made in synthesizing oligomeric structures and potential initiator molecules. The synthesis of C2-symmetric trithis compound is a notable achievement in this area, representing a significant step toward the construction of the polythis compound backbone.[1][3]
Synthesis of C2-Symmetric Trithis compound
The synthesis of C2-symmetric trithis compound provides a tangible example of the methodologies being employed in the pursuit of polythis compound. A detailed protocol for this multi-step synthesis is not available in the provided search results, but the general approach is outlined. The synthesis involves the strategic formation of the interconnected this compound units. This process serves as a proof-of-concept for forming the fundamental linkages required for the polythis compound structure.[1]
Data Presentation
As the synthesis of polythis compound nanorods has not been successfully reported, quantitative data such as nanorod dimensions, yield, and purity are not available. The table below summarizes the key molecular structures that have been synthesized as part of the effort to produce polythis compound.
| Compound | Molecular Formula | Significance | Reference |
| C2-Symmetric Trithis compound | Not specified in abstracts | An oligomer of this compound, demonstrating the feasibility of linking this compound units in a controlled manner. | [1][3] |
| Potential Initiator Molecules | Not specified in abstracts | Synthesized for both transition-metal-catalyzed and radical polymerization approaches. | [4][5][6] |
Visualizations
Conceptual Synthetic Workflow for Polythis compound Nanorods
The following diagram illustrates the proposed, conceptual workflow for the synthesis of polythis compound nanorods. It highlights the key stages, from monomer selection to the target nanostructure, and indicates which stages are currently the focus of research.
Caption: Proposed synthetic pathways to polythis compound nanorods.
Logical Relationship in Polythis compound Research
The following diagram illustrates the logical flow of the research effort towards polythis compound synthesis, from theoretical conception to potential applications.
Caption: The logical progression of polythis compound research.
Potential Applications in Drug Development
The application of polythis compound nanorods in drug development is, at present, entirely speculative due to the synthetic challenges. However, the general properties of nanorods and other carbon nanomaterials provide a basis for envisioning their potential roles. Nanorods can be functionalized to carry drug molecules, and their shape and size can influence their biological interactions.[7][8] If synthesized, polythis compound's rigid, chiral structure could offer unique advantages for stereospecific interactions with biological targets. The hydrocarbon backbone would likely require functionalization to improve aqueous solubility and biocompatibility for any drug delivery applications.[8]
Conclusion
The synthesis of polythis compound nanorods is a frontier in synthetic chemistry. While significant theoretical work has been done and progress has been made in synthesizing precursor molecules, a reliable method for producing these intriguing nanostructures has yet to be established. The information presented here summarizes the current state of the art and is intended to provide a foundation for researchers interested in addressing this synthetic challenge. Future work will need to focus on developing novel catalytic systems or controlled polymerization techniques to achieve the desired regioselectivity for the formation of the polythis compound backbone.
References
- 1. A step toward polythis compound: synthesis and characterization of C2-symmetric trithis compound - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Polythis compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthetic studies toward polythis compound hydrocarbon nanorods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Item - Synthetic Studies toward Polythis compound Hydrocarbon Nanorods - American Chemical Society - Figshare [acs.figshare.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
Troubleshooting & Optimization
troubleshooting common side reactions in twistane synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of twistane. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A1: The two most classic and widely recognized synthetic routes to this compound are the method developed by Whitlock in 1962 and a subsequent synthesis by Deslongchamps in 1967.[1][2] Whitlock's synthesis is based on a bicyclo[2.2.2]octane framework, while the Deslongchamps synthesis utilizes an intramolecular aldol condensation of a cis-decalin diketone.[1][3] Another reported method involves the hydrogenation of basketane.[1]
Q2: What are the key strategic steps in Whitlock's synthesis of this compound?
A2: Whitlock's synthesis involves several key transformations. It begins with the construction of a bicyclo[2.2.2]octane system. A crucial step is an intramolecular alkylation of a ketone enolate to form the characteristic this compound skeleton. The final step is a Wolff-Kishner reduction to remove a carbonyl group and yield the parent hydrocarbon.[2][3]
Q3: How does the Deslongchamps synthesis of this compound differ from Whitlock's?
A3: The Deslongchamps synthesis offers a different strategic approach by starting from a readily available decalin system. A key step in this route is an intramolecular aldol condensation to construct the tricyclic this compound framework. This is followed by the removal of a ketone functionality, for which Deslongchamps employed a thioketalization and subsequent desulfurization with Raney nickel, which can sometimes offer higher yields than the Wolff-Kishner reduction.[3][4]
Troubleshooting Guide for Common Side Reactions
This section provides solutions to specific problems that may arise during key steps of this compound synthesis.
Intramolecular Aldol Condensation Issues
Q: I am getting a low yield in the intramolecular aldol condensation to form the twistanone precursor. What are the likely causes and how can I improve the yield?
A: Low yields in the intramolecular aldol condensation step are often due to competing side reactions or unfavorable reaction equilibria. The primary competing reaction is the formation of thermodynamically less stable, smaller ring systems (e.g., four-membered rings) or intermolecular aldol reactions.
Troubleshooting Strategies:
-
Optimize Reaction Conditions: The intramolecular aldol condensation is a reversible reaction. To favor the formation of the desired, more stable six-membered ring of the this compound framework, it is crucial to use conditions that allow for thermodynamic control. This typically involves using a strong base in a suitable solvent and allowing the reaction to reach equilibrium.[5][6]
-
Choice of Base: The choice and concentration of the base are critical. A strong, non-nucleophilic base is preferred to favor enolate formation without competing addition reactions. Sodium hydride (NaH) in an aprotic solvent like dioxane is a common choice.[4]
-
Temperature and Reaction Time: Higher temperatures can help overcome the activation energy for the desired cyclization and ensure the reaction reaches thermodynamic equilibrium. However, excessively high temperatures can lead to decomposition. It is important to monitor the reaction progress by techniques like TLC to determine the optimal reaction time.[7]
Table 1: Troubleshooting Low Yields in Intramolecular Aldol Condensation
| Potential Cause | Observation | Recommended Solution | Expected Outcome |
| Kinetic Product Formation | Formation of a significant amount of a smaller, strained ring byproduct. | Increase reaction temperature and/or prolong reaction time to favor the more stable thermodynamic product. | Increased yield of the desired twistanone. |
| Intermolecular Reactions | Presence of polymeric or high molecular weight byproducts. | Use high dilution conditions to favor the intramolecular reaction pathway. | Reduced formation of polymeric materials. |
| Incomplete Deprotonation | A significant amount of unreacted starting diketone remains. | Ensure the base is of high purity and used in a sufficient stoichiometric amount. Consider a stronger base if necessary. | Improved conversion of the starting material. |
Logical Workflow for Troubleshooting Intramolecular Aldol Condensation
References
- 1. researchgate.net [researchgate.net]
- 2. organicchemistrydata.org [organicchemistrydata.org]
- 3. m.youtube.com [m.youtube.com]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Optimization of Twistane Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the optimization of reaction conditions in twistane synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A1: The two most established synthetic routes to this compound (tricyclo[4.4.0.03,8]decane) are the method developed by Whitlock in 1962 and a subsequent synthesis by Deslongchamps in 1967.[1] The Whitlock synthesis is based on a bicyclo[2.2.2]octane framework, while the Deslongchamps synthesis utilizes an intramolecular aldol condensation of a cis-decalin diketone.[1]
Q2: I am getting a low yield in the intramolecular aldol condensation step of the Deslongchamps synthesis. What are the potential causes?
A2: Low yields in the intramolecular aldol condensation to form the this compound skeleton can be due to several factors. One common issue is the incomplete formation of the enolate. Ensure that a strong, non-nucleophilic base such as sodium hydride (NaH) is used in an appropriate solvent like dioxane to facilitate complete deprotonation.[1] Another potential issue is the equilibrium between the starting diketone and the cyclized product. Running the reaction at reflux can help drive the reaction towards the desired product.[1] Additionally, the stereochemistry of the precursor is crucial; the cis-decalin system is necessary for the intramolecular cyclization to occur efficiently.
Q3: What are the key parameters to control during the Wolff-Kishner reduction to deoxygenate the twistanone intermediate?
A3: The Wolff-Kishner reduction is a critical final step in many this compound syntheses. Key parameters to control for optimal yield and purity include:
-
Temperature: The reaction requires high temperatures, typically around 200 °C, to drive the reaction to completion. Using a high-boiling solvent like ethylene glycol is essential.[2][3]
-
Base: A strong base, such as potassium hydroxide (KOH), is required. Ensure the base is anhydrous, as water can interfere with the reaction.
-
Hydrazine: An excess of hydrazine hydrate is typically used.
-
Reaction Time: The reaction time can be lengthy. The Huang-Minlon modification, which involves distilling off water and excess hydrazine after the initial formation of the hydrazone, can significantly shorten the reaction time and improve yields.[3]
Q4: How can I purify the final this compound product?
A4: this compound is a volatile solid. Purification can be achieved through a combination of techniques. Initial purification can be done by filtering the reaction mixture through a pad of neutral alumina with a non-polar solvent like pentane.[4] Further purification can be achieved by sublimation or recrystallization from an appropriate solvent.
Q5: Are there any known side reactions to be aware of during this compound synthesis?
A5: During the intramolecular aldol condensation, side reactions can include intermolecular condensation if the reaction concentration is too high. In the Wolff-Kishner reduction, potential side reactions include the formation of azines and the incomplete reduction of the ketone to an alcohol.[3] Careful control of reaction conditions is crucial to minimize these side products.
Troubleshooting Guides
Issue 1: Low Yield in the Deslongchamps Synthesis
| Symptom | Potential Cause | Recommended Solution |
| Low conversion of the starting diketone | Incomplete formation of the monoketal intermediate. | Ensure the use of a suitable acid catalyst like p-toluenesulfonic acid and control the temperature carefully (-20 to 0 °C) to favor monoketalization over diketalization.[1][4] Use thin-layer chromatography (TLC) to monitor the reaction progress. |
| Formation of multiple products during cyclization | Incorrect stereochemistry of the decalin precursor. | Ensure the starting diol is reduced to the cis-decalin system. Catalytic hydrogenation over Raney nickel is a common method. |
| Low yield of twistanone after cyclization | Incomplete enolate formation or unfavorable equilibrium. | Use a strong, non-nucleophilic base like sodium hydride in an anhydrous solvent (e.g., dioxane) and perform the reaction at reflux to drive the equilibrium towards the product.[1] |
| Difficulty in isolating the final this compound product | Loss of product during workup and purification due to its volatility. | Use gentle evaporation techniques. After desulfurization with Raney nickel, filter the catalyst and distill the solvent at atmospheric pressure.[4] Purify the crude product by filtration through neutral alumina followed by sublimation. |
Issue 2: Problems with the Wolff-Kishner Reduction
| Symptom | Potential Cause | Recommended Solution |
| Incomplete reaction, presence of starting ketone | Insufficiently high temperature. | Ensure the reaction temperature reaches at least 180-200 °C. Use a high-boiling solvent like ethylene glycol. Consider the Huang-Minlon modification to remove water and increase the reaction temperature.[3] |
| Formation of an alcohol byproduct | Incomplete reduction. | Increase the reaction time and ensure an adequate excess of hydrazine and base are used. |
| Formation of a yellow, insoluble precipitate (azine) | Side reaction of the hydrazone with the starting ketone. | Add the ketone slowly to the reaction mixture containing hydrazine to maintain a low concentration of the ketone. |
| Base-sensitive functional groups in the starting material are degraded | The strongly basic conditions of the Wolff-Kishner reduction are not suitable. | Consider alternative reduction methods such as the Clemmensen reduction (acidic conditions) if your molecule is base-sensitive but acid-stable. |
Data Presentation
Table 1: Optimized Reaction Conditions for the Deslongchamps Synthesis of this compound [1][4]
| Step | Reaction | Reagents and Solvents | Temperature (°C) | Time | Yield (%) |
| 1 | Monoketalization | p-Toluenesulfonic acid, Triethylorthoformate, Ethanol | -20 to 0 | 1 h | 65 |
| 2 | Reduction | Lithium, Ethanol, Liquid Ammonia, THF | -33 | 1 h | 99 |
| 3 | Mesylation & Hydrolysis | Methanesulfonyl chloride, Pyridine, Dichloromethane; Oxalic acid, Diethyl ether, Water | -10 (Mesylation), RT (Hydrolysis) | 24 h (Mesylation), 2 h (Hydrolysis) | 59 (2 steps) |
| 4 | Intramolecular Aldol Condensation | Sodium Hydride, Dioxane | Reflux | 5 h | 85 |
| 5 | Thioketalization | Boron trifluoride diethyl etherate, 1,2-Ethanedithiol, Acetic acid | RT | 16 h | 100 |
| 6 | Desulfurization | Raney Nickel, Ethanol | Reflux | 5 h | 70 |
Experimental Protocols
Detailed Methodology for the Deslongchamps Synthesis of this compound[4]
Step 1: Monoketalization of cis-Decalin-2,7-dione
-
Dissolve crystalline cis-decalin-2,7-dione (1.0 g, 6 mmol) in anhydrous ethanol (5 ml).
-
Add p-toluenesulfonic acid (30 mg).
-
Cool the solution to -20 °C.
-
Add triethylorthoformate (1.0 g), pre-cooled to -20 °C.
-
Maintain the internal temperature below 0 °C and stir for 1 hour.
-
Monitor the reaction by thin-layer chromatography (TLC) for the disappearance of the starting diketone.
-
Quench the reaction by adding a saturated solution of potassium carbonate.
-
Extract the product with dichloromethane, dry the organic layer over magnesium sulfate, and evaporate the solvent.
-
Purify the crude product by column chromatography on neutral alumina.
Step 2: Reduction of the Monoketal
-
Dissolve the monoketal in a mixture of tetrahydrofuran (THF) and ethanol.
-
Add the solution to liquid ammonia at -33 °C.
-
Add lithium metal in small portions over 1 hour with constant stirring.
-
After the reaction is complete (indicated by a persistent blue color), quench the excess lithium by the slow addition of methanol.
-
Allow the ammonia to evaporate, then add water and extract the product with an organic solvent.
-
Dry the organic layer and concentrate to obtain the ketal alcohol.
Step 3: Mesylation and Hydrolysis
-
Dissolve the ketal alcohol in dichloromethane and pyridine.
-
Cool the solution to -10 °C and add methanesulfonyl chloride.
-
Keep the reaction at -10 °C for 24 hours.
-
Work up the reaction by adding a saturated solution of sodium carbonate and extracting with dichloromethane.
-
Dry and evaporate the solvent.
-
Dissolve the crude mesylate in diethyl ether and water, then add oxalic acid.
-
Stir vigorously at room temperature for 2 hours to hydrolyze the ketal.
-
Extract the product, dry the organic layer, and evaporate the solvent to yield the keto mesylate.
Step 4: Intramolecular Aldol Condensation
-
Add the keto mesylate to a suspension of sodium hydride in anhydrous dioxane.
-
Reflux the mixture for 5 hours.
-
Cool the reaction mixture and carefully quench the excess sodium hydride with water.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate to obtain 4-twistanone.
Step 5: Thioketalization of 4-Twistanone
-
Dissolve 4-twistanone in glacial acetic acid.
-
Add 1,2-ethanedithiol and a catalytic amount of boron trifluoride diethyl etherate.
-
Stir the mixture at room temperature for 16 hours.
-
Pour the reaction mixture into water and extract with an organic solvent.
-
Wash the organic layer with sodium bicarbonate solution, dry, and evaporate to obtain the thioketal.
Step 6: Desulfurization to this compound
-
Dissolve the thioketal in ethanol.
-
Add a slurry of Raney nickel.
-
Reflux the mixture for 5 hours.
-
Filter off the Raney nickel and wash with ethanol.
-
Distill the ethanol at atmospheric pressure.
-
Purify the resulting crystalline this compound by filtering through a short column of neutral alumina with pentane as the eluent, followed by evaporation of the pentane.
Mandatory Visualizations
Caption: Workflow for the Deslongchamps synthesis of this compound.
Caption: Troubleshooting logic for low yield in this compound synthesis.
References
Technical Support Center: Enantioselective Synthesis of Twistane
Welcome to the technical support center for the enantioselective synthesis of twistane. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for the asymmetric synthesis of this unique, chiral, tricyclic hydrocarbon.
Frequently Asked Questions (FAQs)
Q1: What are the primary strategies for achieving an enantioselective synthesis of this compound?
A1: Currently, there are two main conceptual strategies for the enantioselective synthesis of this compound, largely adapted from the classical racemic syntheses:
-
Chiral Pool Synthesis: This approach utilizes a readily available, enantiomerically pure starting material from nature's "chiral pool" to introduce the desired stereochemistry at an early stage. This chirality is then carried through the synthetic sequence to yield an enantiopure this compound product.
-
Asymmetric Catalysis: This strategy employs a chiral catalyst to control the stereochemical outcome of a key bond-forming reaction in the synthesis. This allows for the use of achiral or racemic starting materials to generate an enantiomerically enriched product.
-
Chiral Auxiliaries: A chiral auxiliary is a chemical compound that is temporarily incorporated into the synthetic route to direct the stereoselective formation of a new stereocenter. After the desired chiral center is established, the auxiliary is removed.
Q2: Which key reactions in the known syntheses of this compound are suitable for applying enantioselective methods?
A2: Several key transformations in the established racemic syntheses of this compound are amenable to enantioselective control:
-
Diels-Alder Reaction (Whitlock's Synthesis): The initial cycloaddition to form the bicyclo[2.2.2]octane core is a prime candidate for a catalytic, enantioselective Diels-Alder reaction using a chiral Lewis acid catalyst.
-
Intramolecular Aldol Condensation (Deslongchamps' Synthesis): The key ring-closing step to form the this compound skeleton can be influenced by a chiral base or a substrate-controlled approach using a chiral auxiliary.
-
Asymmetric Reduction: The reduction of a ketone intermediate to a secondary alcohol can be achieved with high enantioselectivity using chiral reducing agents or catalytic asymmetric hydrogenation. This can set a key stereocenter for subsequent transformations.
Q3: What are the expected challenges in developing an enantioselective synthesis of this compound?
A3: Researchers may encounter several challenges, including:
-
Steric Hindrance: The compact and rigid structure of this compound precursors can sterically hinder the approach of chiral catalysts or reagents, potentially leading to low reactivity or selectivity.
-
Racemization: Under harsh reaction conditions (e.g., strongly acidic or basic), there is a risk of racemization at key stereocenters.
-
Difficulty in Purification: Separating enantiomers or diastereomers of rigid polycyclic intermediates can be challenging and may require specialized chiral chromatography techniques.
-
Characterization: Confirming the enantiomeric excess (ee) of this compound and its precursors requires access to chiral analytical methods, such as chiral HPLC or GC, and comparison to a racemic standard.
Troubleshooting Guides
Low Enantioselectivity in Asymmetric Diels-Alder Reaction
| Symptom | Possible Cause(s) | Suggested Solution(s) |
| Low enantiomeric excess (ee) | 1. Inappropriate chiral catalyst or ligand. 2. Incorrect reaction temperature. 3. Presence of water or other impurities. 4. Non-optimal solvent. | 1. Screen a variety of chiral Lewis acid catalysts and ligands (e.g., BOX, PYBOX). 2. Optimize the reaction temperature; lower temperatures often lead to higher enantioselectivity. 3. Ensure all reagents and solvents are rigorously dried and reactions are run under an inert atmosphere. 4. Screen different solvents to find the optimal medium for the reaction. |
| Poor diastereoselectivity (endo/exo ratio) | 1. Reaction temperature is too high. 2. Catalyst does not effectively control the approach of the dienophile. | 1. Lower the reaction temperature. 2. Choose a catalyst known to provide high endo or exo selectivity for the specific diene and dienophile. |
Poor Yield in Chiral Auxiliary-Mediated Aldol Condensation
| Symptom | Possible Cause(s) | Suggested Solution(s) |
| Low conversion to the desired product | 1. Steric hindrance from the chiral auxiliary impeding the reaction. 2. Incomplete deprotonation to form the enolate. 3. Decomposition of starting material or product. | 1. Select a smaller, yet still effective, chiral auxiliary. 2. Use a stronger, non-nucleophilic base (e.g., LDA, KHMDS) and optimize the deprotonation time and temperature. 3. Conduct the reaction at a lower temperature and for a shorter duration. |
| Difficult removal of the chiral auxiliary | 1. The cleavage conditions are too harsh and decompose the product. 2. The cleavage reaction is incomplete. | 1. Explore milder cleavage conditions (e.g., enzymatic cleavage, different reducing agents). 2. Increase the reaction time or temperature for the cleavage step, or use a more potent reagent if the product is stable under those conditions. |
Experimental Protocols
Strategy 1: Asymmetric Diels-Alder Approach
This hypothetical protocol is based on an adaptation of Whitlock's synthesis.
Key Step: Enantioselective Diels-Alder Reaction
-
Catalyst Preparation: In a flame-dried flask under an inert atmosphere, dissolve the chiral Lewis acid catalyst (e.g., a copper(II)-bis(oxazoline) complex) in a dry, coordinating solvent (e.g., dichloromethane or toluene).
-
Reaction Setup: Cool the catalyst solution to the desired temperature (e.g., -78 °C). Add the dienophile (e.g., a derivative of acrylic acid) and stir for 15-30 minutes.
-
Cycloaddition: Slowly add the diene (e.g., 1,3-cyclohexadiene) to the reaction mixture.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Workup: Once the reaction is complete, quench with a suitable reagent (e.g., saturated aqueous ammonium chloride). Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.
-
Purification and Analysis: Purify the product by column chromatography. Determine the enantiomeric excess by chiral HPLC or GC analysis.
| Parameter | Typical Range |
| Yield | 60-95% |
| Enantiomeric Excess (ee) | 80-99% |
| Diastereomeric Ratio (endo:exo) | >95:5 |
Strategy 2: Chiral Auxiliary-Controlled Intramolecular Aldol Condensation
This hypothetical protocol is based on an adaptation of Deslongchamps' synthesis.
Key Step: Diastereoselective Aldol Reaction
-
Substrate Preparation: Synthesize the diketone precursor and attach a chiral auxiliary (e.g., an Evans oxazolidinone or a Oppolzer's camphorsultam) to one of the ketone's alpha carbons.
-
Enolate Formation: In a flame-dried flask under an inert atmosphere, dissolve the substrate in a dry solvent (e.g., THF) and cool to -78 °C. Slowly add a strong, non-nucleophilic base (e.g., LDA) to form the enolate.
-
Cyclization: Allow the reaction to warm slowly to the optimal temperature for the intramolecular cyclization to occur.
-
Monitoring: Monitor the formation of the tricyclic product by TLC or LC-MS.
-
Workup: Quench the reaction with a proton source (e.g., saturated aqueous ammonium chloride). Extract the product, dry the organic phase, and remove the solvent.
-
Auxiliary Cleavage: Remove the chiral auxiliary under appropriate conditions (e.g., hydrolysis or reduction).
-
Purification and Analysis: Purify the final product by column chromatography. Confirm the enantiopurity by chiral HPLC or GC.
| Parameter | Typical Range |
| Yield (Cyclization Step) | 50-85% |
| Diastereomeric Excess (de) | >90% |
| Overall Enantiomeric Purity | >98% ee (after auxiliary removal) |
Visualizations
Caption: Overview of two primary strategies for the enantioselective synthesis of this compound.
Caption: A logical workflow for troubleshooting common issues in enantioselective syntheses.
Technical Support Center: Twistane Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals working with twistane and its derivatives. This resource provides troubleshooting guidance and answers to frequently asked questions related to the unique challenges posed by the inherent strain energy in these molecules.
Frequently Asked Questions (FAQs)
Q1: What makes this compound derivatives challenging to work with?
This compound's structure is unique because its rings are permanently forced into a "twist-boat" cyclohexane conformation.[1] This introduces significant molecular strain compared to its more stable isomer, adamantane.[2][3] This high strain energy can lead to lower reaction yields, unexpected molecular rearrangements, and difficulties in purification and characterization.
Q2: How does strain energy affect the spectroscopic characterization of this compound derivatives?
The geometric constraints and steric strain in this compound derivatives significantly alter their electronic states.[3] For instance, in near-edge X-ray absorption fine structure (NEXAFS) spectroscopy, the broad C-C σ* resonance observed in less strained molecules like adamantane splits into more narrow and intense resonances in this compound.[2][3] This phenomenon is a direct consequence of the molecule's shape and the high degree of p-p interaction between C-C bonds.[3] Researchers should be aware that these spectral differences are due to the molecular shape and strain, not just the atomic composition.[3]
Q3: Are there computational methods to predict the strain energy of a new this compound derivative before synthesis?
Yes, several computational methods can be used to estimate strain energy. A common approach is to compute the energies for the components of an isodesmic or homodesmotic reaction using electronic structure theory.[4][5][6] Another direct method involves using computational group equivalents, where group increments are used to estimate a strain-free electronic energy, which is then compared to the result of an electronic structure calculation for the target molecule.[4][5] High-level electronic structure theories like W1BD, G-4, and CBS-APNO can provide accurate parameters for these calculations.[4]
Q4: What are the key challenges in incorporating this compound derivatives into drug discovery pipelines?
While the rigid scaffold of adamantane, a related molecule, is often used in drug design to enhance stability and solubility, the higher strain of this compound presents both opportunities and challenges.[7] The strain can influence binding affinity and conformational energetics, which are critical in drug design.[8][9] However, potential issues include metabolic instability and achieving selective biological activity.[10] Furthermore, challenges in synthesis and purification can hinder the rapid generation of diverse derivatives needed for screening.[11][12]
Troubleshooting Guides
Issue 1: Low Yield or Failed Synthesis
You are attempting a multi-step synthesis of a functionalized this compound derivative and are experiencing very low yields or obtaining a complex mixture of products.
Possible Causes & Solutions:
-
Unfavorable Reaction Conditions: The high strain of the this compound core may necessitate milder reaction conditions than analogous reactions on less strained systems. High temperatures can lead to decomposition or rearrangement.
-
Troubleshooting Step: Systematically screen lower reaction temperatures and shorter reaction times. Consider using high-dilution conditions for intramolecular reactions to favor the desired cyclization over polymerization.[13]
-
-
Steric Hindrance: Functional groups on the this compound skeleton can be sterically encumbered, slowing down desired transformations.
-
Troubleshooting Step: Employ less bulky reagents or catalysts that are more sensitive to the steric environment.
-
-
Unexpected Rearrangements: The release of strain energy can be a powerful driving force for Wagner-Meerwein or other skeletal rearrangements, leading to isomers instead of the target product.[14]
-
Troubleshooting Step: Carefully analyze byproducts using 2D NMR and mass spectrometry to identify potential rearrangement pathways. Consider reaction pathways that avoid the generation of carbocationic intermediates prone to rearrangement.
-
Issue 2: Difficulty in Product Purification
The crude reaction mixture shows the presence of the desired product, but separation from byproducts or isomers via standard chromatography is proving difficult.
Possible Causes & Solutions:
-
Co-elution of Isomers: Skeletal isomers formed via rearrangement may have very similar polarities to the target compound, making separation by standard silica gel chromatography challenging.
-
On-Column Degradation: The acidity of standard silica gel can sometimes catalyze the degradation of highly strained molecules.
-
Troubleshooting Step: Use deactivated or neutral silica/alumina for column chromatography. This can be achieved by pre-treating the stationary phase with a base like triethylamine.
-
-
Product Instability: The purified product degrades upon solvent removal or storage.
-
Troubleshooting Step: Avoid high temperatures during solvent evaporation; use a rotary evaporator at low temperature and pressure. Store the purified compound under an inert atmosphere (N₂ or Ar) at low temperatures (-20°C).
-
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Strain energies of cubane derivatives with different substituent groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. bioengineer.org [bioengineer.org]
- 8. arxiv.org [arxiv.org]
- 9. [2503.13352] Strain Problems got you in a Twist? Try StrainRelief: A Quantum-Accurate Tool for Ligand Strain Calculations [arxiv.org]
- 10. Generation of noncanonical fumagillin derivatives with a twisted cyclohexane conformation through engineered biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Strategies for the drug discovery and development of taxane anticancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 14. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
- 15. The Purification of Organic Compound: Techniques and Applications - Reachem [reachemchemicals.com]
- 16. Purification of Organic Compounds- Purification Methods in Chemistry [allen.in]
Technical Support Center: Overcoming Solubility Issues of Twistane Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals working with twistane and its derivatives. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common solubility challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: Why are my this compound compounds showing poor solubility in aqueous solutions?
A1: The limited aqueous solubility of this compound compounds stems from their fundamental molecular structure. The this compound core is a rigid, non-polar, and highly lipophilic hydrocarbon cage.[1] This "grease-ball" type structure has minimal favorable interactions with polar solvents like water, leading to poor solvation and consequently, low solubility. The strong crystal lattice energy of these highly symmetrical molecules can also contribute to their poor solubility, a challenge often seen with "brick-dust" type molecules.[2]
Q2: I'm observing inconsistent results in my biological assays. Could this be related to solubility?
A2: Yes, inconsistent biological assay results are a common consequence of poor compound solubility. If your this compound derivative is not fully dissolved in the assay medium, the actual concentration of the compound in solution will be lower and more variable than the nominal concentration. This can lead to underestimation of potency, poor reproducibility, and misleading structure-activity relationship (SAR) data. It is crucial to ensure your compound is fully solubilized to obtain reliable and accurate results.
Q3: My this compound compound "oils out" or precipitates upon dilution of a stock solution into an aqueous buffer. What is happening and how can I prevent this?
A3: "Oiling out" or precipitation upon dilution occurs when a compound that is soluble in a high concentration of an organic co-solvent (like DMSO) is introduced into an aqueous buffer where its solubility is much lower. The organic solvent is diluted, and the compound crashes out of the now predominantly aqueous solution.
To prevent this, you can try the following:
-
Decrease the final concentration: The most straightforward approach is to work with a lower final concentration of your this compound compound in the aqueous medium.
-
Optimize the co-solvent percentage: If your experimental system allows, you can increase the percentage of the organic co-solvent in the final aqueous solution.[3] However, be mindful of the potential effects of the co-solvent on your biological assay.
-
Employ solubility enhancement techniques: More robust solutions involve using formulation strategies like cyclodextrin complexation or micellar solubilization to increase the aqueous stability of your compound.[3]
Q4: Can I improve the aqueous solubility of my this compound derivative through chemical modification?
A4: Absolutely. Chemical modification is a powerful strategy to intrinsically improve the solubility of a lead compound. By introducing polar functional groups onto the this compound scaffold, you can increase its polarity and its ability to interact with water molecules.[1] Consider adding groups such as:
-
Hydroxyl (-OH)
-
Carboxyl (-COOH)
-
Amine (-NH2)
-
Amide (-CONH2)
Troubleshooting Guide
This guide provides solutions to specific problems you may encounter when trying to solubilize this compound compounds.
| Problem | Possible Cause | Suggested Solution |
| This compound compound is not dissolving in aqueous buffer (e.g., PBS). | The compound's hydrophobic nature prevents interaction with water. | 1. Use a co-solvent: Prepare a stock solution in an organic solvent like DMSO or ethanol and then dilute it into your aqueous buffer. Ensure the final co-solvent concentration is compatible with your experiment. 2. Gentle heating: Warming the solution can sometimes increase solubility.[3] 3. Agitation: Use of a vortex mixer or sonicator can aid in the dissolution of solid particles.[3] |
| Compound precipitates out of solution over time. | The solution is supersaturated and thermodynamically unstable. | 1. Solid Dispersion: Prepare a solid dispersion of your compound in a hydrophilic polymer (e.g., PVP, PEG). This can help maintain the amorphous state and improve dissolution.[4][5] 2. Inclusion Complexation: Use cyclodextrins to form an inclusion complex, which is more water-soluble.[1][6][7] |
| The pH of the solution changes after adding the this compound derivative. | The derivative itself may have acidic or basic functional groups. | Use a buffer with a higher buffering capacity to maintain the desired pH. Always verify the final pH of your solution after the compound has been added.[3] |
| Solubility varies between different batches of the same compound. | Inconsistent preparation methods or presence of different polymorphs. | 1. Standardize your protocol: Ensure consistent temperature, mixing time, and buffer preparation for every experiment.[3] 2. Characterize the solid state: Different crystalline forms (polymorphs) of a compound can have different solubilities.[8] |
Data on Solubility Enhancement Strategies
The following table summarizes common formulation strategies and their effectiveness in improving the solubility of hydrophobic compounds. While specific data for this compound derivatives is limited, these general approaches are applicable.
| Strategy | General Fold Increase in Solubility | Advantages | Disadvantages |
| Co-solvents (e.g., Ethanol, Propylene Glycol) | 2 to 50-fold | Simple to implement, effective for many compounds.[9][10] | Potential for precipitation upon dilution, solvent may interfere with biological assays.[11] |
| Micronization/Nanonization | 2 to 10-fold | Increases surface area for dissolution.[12][13] | Does not increase equilibrium solubility, may not be sufficient for very poorly soluble compounds.[12] |
| Cyclodextrin Complexation (e.g., HP-β-CD) | 10 to 1000-fold | High efficiency, can improve stability, regulatory approval for some cyclodextrins.[7][14][15] | Stoichiometry dependent, potential for nephrotoxicity with some cyclodextrins at high concentrations.[8] |
| Solid Dispersions (e.g., with PVP, PEG) | 10 to 200-fold | Can significantly increase dissolution rate and apparent solubility.[4][5] | Can be physically unstable over time (recrystallization).[4] |
| Micellar Solubilization (Surfactants) | 10 to 500-fold | Effective at low concentrations (above CMC).[16][17][18] | Potential for toxicity with some surfactants.[11] |
Experimental Protocols
Protocol 1: Solubility Enhancement using Cyclodextrin Inclusion Complexation
This protocol describes a method for preparing an inclusion complex of a this compound derivative with Hydroxypropyl-β-cyclodextrin (HP-β-CD).
-
Preparation of HP-β-CD Solution: Prepare a concentrated stock solution of HP-β-CD (e.g., 40% w/v) in deionized water.
-
Preparation of this compound Derivative Stock: Prepare a concentrated stock solution of your this compound derivative in a suitable organic solvent (e.g., ethanol, acetone).
-
Complexation:
-
Slowly add the this compound derivative stock solution to the HP-β-CD solution while stirring vigorously.
-
The molar ratio of the this compound derivative to HP-β-CD can be varied (e.g., 1:1, 1:2, 1:5) to find the optimal ratio for solubilization.[15]
-
-
Solvent Removal:
-
The organic solvent can be removed by rotary evaporation or lyophilization (freeze-drying) to obtain a solid powder of the inclusion complex.[15]
-
-
Reconstitution and Analysis:
-
The resulting solid can be reconstituted in an aqueous buffer to the desired concentration.
-
Determine the concentration of the dissolved this compound derivative using a validated analytical method such as HPLC or UV-Vis spectrophotometry.
-
Protocol 2: Preparation of a Solid Dispersion using the Solvent Evaporation Method
This protocol outlines the preparation of a solid dispersion to enhance the solubility of a this compound compound.
-
Selection of Carrier: Choose a hydrophilic carrier such as polyvinylpyrrolidone (PVP) or polyethylene glycol (PEG).
-
Dissolution:
-
Dissolve both the this compound compound and the carrier in a common volatile organic solvent (e.g., ethanol, methanol, or a mixture).[19] The ratio of drug to carrier can be varied (e.g., 1:1, 1:5, 1:10 by weight).
-
-
Solvent Evaporation:
-
Remove the solvent under vacuum using a rotary evaporator. This will result in a thin film of the solid dispersion on the wall of the flask.
-
-
Drying and Pulverization:
-
Dry the resulting solid under vacuum to remove any residual solvent.
-
Gently scrape the solid and pulverize it to a fine powder using a mortar and pestle.
-
-
Solubility Assessment:
-
Determine the dissolution rate and extent of the solid dispersion in your desired aqueous medium and compare it to the unprocessed this compound compound.
-
Visualizations
Caption: A logical workflow for troubleshooting and overcoming the solubility issues of this compound compounds.
Caption: Encapsulation of a hydrophobic this compound derivative within the hydrophobic cavity of a cyclodextrin.
References
- 1. benchchem.com [benchchem.com]
- 2. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. humapub.com [humapub.com]
- 7. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 9. Cosolvent - Wikipedia [en.wikipedia.org]
- 10. ijmsdr.org [ijmsdr.org]
- 11. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. japer.in [japer.in]
- 13. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ijpsjournal.com [ijpsjournal.com]
- 15. Molecular Inclusion Complexes of β-Cyclodextrin Derivatives Enhance Aqueous Solubility and Cellular Internalization of Paclitaxel: Preformulation and In vitro Assessments - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Micellar solubilization of poorly water-soluble drugs: effect of surfactant and solubilizate molecular structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. tandfonline.com [tandfonline.com]
- 18. Solubilization of Insoluble and Poorly-Water Soluble Drugs in Micellar Systems | Pharmedicine Journal [pharmedicinejournal.com]
- 19. asiapharmaceutics.info [asiapharmaceutics.info]
Technical Support Center: Analytical Methods for Detecting Twistane Impurities
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with twistane and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of impurities found in synthetically produced this compound?
Impurities in this compound can originate from starting materials, intermediates, byproducts of side reactions, and degradation products. The most common impurities include:
-
Isomers: Adamantane is the most common and thermodynamically more stable isomer of this compound (C10H16).[1][2] Due to their identical atomic composition, separating and differentiating isomers can be a significant analytical challenge.[3]
-
Synthesis-Related Impurities: Depending on the synthetic route, various impurities can be introduced. For instance, syntheses involving organotin reagents may leave behind tributyl tin byproducts, which can be difficult to separate from the final product.[4] Other potential impurities include unreacted starting materials or intermediates from multi-step syntheses.[4][5]
-
Residual Solvents: Solvents used during synthesis and purification steps can be retained in the final product.[6][7]
Q2: Which analytical method is most suitable for identifying and quantifying this compound impurities?
The choice of method depends on the specific impurity and the analytical goal (identification vs. quantification). The most commonly employed and effective techniques are Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for separating volatile and semi-volatile compounds like this compound and its isomers.[8][9] The gas chromatograph separates the components of the mixture, which are then identified by the mass spectrometer based on their mass-to-charge ratio.[10] GC-MS is highly sensitive, capable of detecting drugs at ng/mL levels, and can be used for both qualitative and quantitative analysis.[10][11]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is an indispensable tool for unambiguous structure elucidation of this compound and its impurities.[12][13] It provides detailed information about the molecular structure and can be used for quantification, sometimes even without a specific reference standard for the impurity.[8] While its sensitivity is generally lower than chromatographic methods, it is non-destructive.[8]
-
High-Performance Liquid Chromatography (HPLC): While less common for non-polar hydrocarbons like this compound, HPLC can be used, particularly if derivatization is employed to introduce a chromophore for UV detection. It is a primary technique for general impurity profiling in pharmaceutical development.[12]
Q3: How can I analytically differentiate this compound from its key isomer, adamantane?
Differentiating these isomers requires high-resolution analytical techniques.
-
Chromatographically: A high-resolution capillary GC column can separate this compound and adamantane based on their different boiling points and interactions with the stationary phase. Adamantane, being more volatile, typically elutes earlier than this compound.
-
Spectroscopically:
-
NMR Spectroscopy: Due to their different symmetries (D₂ for this compound, Td for adamantane), their ¹H and ¹³C NMR spectra are distinct.[1][2] Adamantane's high symmetry results in a simpler spectrum compared to the more complex pattern of this compound.
-
X-ray Spectroscopy: Techniques like near-edge X-ray absorption fine structure (NEXAFS) spectroscopy can distinguish the isomers based on differences in their electronic structure, which are influenced by molecular strain.[2]
-
Troubleshooting Guides
This section addresses specific issues that may arise during the analysis of this compound samples.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
| Problem/Observation | Potential Cause(s) | Suggested Solution(s) |
| Poor Peak Resolution / Co-elution of Isomers | 1. Inappropriate GC column (polarity, length, film thickness). 2. Suboptimal oven temperature program. 3. Carrier gas flow rate is too high or too low. | 1. Use a long, non-polar capillary column (e.g., DB-5ms or equivalent) for optimal separation of hydrocarbons. 2. Optimize the temperature ramp. A slower ramp rate (e.g., 2-5 °C/min) can improve the separation of closely eluting isomers. 3. Adjust the carrier gas flow rate to the column's optimal linear velocity. |
| Poor Peak Shape (Tailing or Fronting) | 1. Active sites in the injector liner or column. 2. Column overloading. 3. Inappropriate injection temperature. | 1. Use a deactivated injector liner. If the column is old, bake it out or trim the first few centimeters. 2. Dilute the sample or reduce the injection volume. 3. Optimize the injector temperature to ensure complete and rapid volatilization without thermal degradation. |
| Low Sensitivity / Poor Signal-to-Noise | 1. Low concentration of impurities. 2. Leaks in the GC-MS system. 3. Contaminated ion source. | 1. Concentrate the sample before injection. Ensure the MS is in a sensitive scan mode (e.g., Selected Ion Monitoring - SIM). 2. Perform a leak check on the system. 3. Clean the MS ion source according to the manufacturer's instructions. |
| Unexpected Peaks in Chromatogram | 1. Contamination from solvents, glassware, or sample handling.[7] 2. Septum bleed from the injector port. 3. Gas-phase reactions within the mass spectrometer.[14] | 1. Run a solvent blank to identify contaminant peaks.[9] Use high-purity solvents and thoroughly clean all glassware. 2. Use high-quality, low-bleed septa and replace them regularly. 3. Review mass spectra for unexpected adducts (e.g., water) and consult instrument literature for known in-source reactions.[14] |
NMR Spectroscopy Analysis
| Problem/Observation | Potential Cause(s) | Suggested Solution(s) |
| Complex/Overlapping Signals in ¹H NMR Spectrum | 1. Presence of multiple, structurally similar impurities. 2. Insufficient magnetic field strength. | 1. Use 2D NMR techniques (e.g., COSY, HSQC) to resolve overlapping signals and establish connectivity.[13] 2. If available, use a higher field NMR spectrometer for better signal dispersion. |
| Difficulty in Quantifying Impurities | 1. Poor signal-to-noise for low-level impurities. 2. Overlapping peaks between the analyte and impurities. 3. Inaccurate integration due to baseline distortion. | 1. Increase the number of scans to improve the signal-to-noise ratio. 2. Select non-overlapping, well-resolved peaks for integration. If not possible, deconvolution software may be required. 3. Ensure proper phasing and baseline correction of the spectrum before integration. |
| Broad NMR Signals | 1. Presence of paramagnetic impurities. 2. Sample viscosity is too high. 3. Unresolved couplings. | 1. Treat the sample with a chelating agent or pass it through a small plug of silica to remove metal contaminants. 2. Dilute the sample or analyze at a higher temperature. 3. Use decoupling experiments or higher-field instruments to simplify the spectrum. |
Quantitative Data and Method Comparison
The table below summarizes the key performance characteristics of the primary analytical methods for this compound impurity profiling.
| Parameter | Gas Chromatography (GC-FID/MS) | NMR Spectroscopy (qNMR) | High-Performance Liquid Chromatography (HPLC-UV/MS) |
| Principle | Separation based on volatility and interaction with a stationary phase.[8] | Nuclear spin resonance in a magnetic field. | Separation based on polarity and partitioning between phases.[8] |
| Selectivity | Very High (especially with MS) | High (for structural isomers) | Moderate to High |
| Sensitivity (Typical LOQ) | Very High (~ng/mL to pg/mL)[11] | Low (~0.1%)[8] | High (~µg/mL to ng/mL) |
| Key Advantages | High resolution for volatile impurities, robust, well-established, and cost-effective.[8][11] | Non-destructive, provides definitive structural information, no reference standard needed for the analyte.[8] | Versatile for a wide range of impurities, high sensitivity with MS detection. |
| Key Limitations | Not suitable for non-volatile or thermally labile impurities. | Lower sensitivity compared to chromatographic methods, potential for signal overlap.[8] | Limited applicability for non-polar hydrocarbons without chromophores unless using universal detectors (e.g., MS, ELSD). |
Experimental Protocols
Protocol 1: GC-MS Method for this compound Impurity Profiling
This protocol provides a general method for the separation and identification of this compound and its common isomer, adamantane. Optimization may be required for specific instrumentation.
1. Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve the sample in 10 mL of a high-purity solvent (e.g., Dichloromethane or Hexane) in a volumetric flask.
-
Vortex the solution until the sample is fully dissolved.
-
Transfer an aliquot to a 2 mL GC vial for analysis.
2. Instrumentation & Conditions:
-
Instrument: Gas chromatograph coupled to a Mass Spectrometer (e.g., Single Quadrupole or Triple Quadrupole).[15]
-
GC Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Injector: Split/Splitless inlet, operated in split mode (e.g., 50:1 split ratio).
-
Injector Temperature: 250 °C.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[14]
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: 5 °C/min to 200 °C.
-
Hold at 200 °C for 5 minutes.
-
-
MS Transfer Line Temp: 250 °C.[14]
-
Ion Source Temp: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[14]
-
Scan Range: m/z 40-200.
3. Data Analysis:
-
Integrate the peaks in the total ion chromatogram (TIC).
-
Identify this compound (C10H16, MW=136.24) and potential impurities by comparing their retention times and mass spectra to reference standards or library data (e.g., NIST).
-
Calculate the relative purity using the area percent method, assuming similar response factors for isomeric impurities.
Protocol 2: Sample Preparation for NMR Analysis
1. Sample Preparation:
-
Accurately weigh 5-10 mg of the this compound sample directly into a clean, dry NMR tube.
-
Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). The solvent should not have signals that overlap with the analyte peaks.
-
Add a small amount of an internal standard (e.g., Tetramethylsilane - TMS) for chemical shift referencing (0 ppm).
-
Cap the NMR tube and gently invert it several times to ensure the sample is completely dissolved and the solution is homogeneous.
2. Analysis:
-
Acquire a ¹H NMR spectrum. A sufficient number of scans should be used to obtain a good signal-to-noise ratio for low-level impurities.
-
Acquire a ¹³C NMR spectrum and consider 2D NMR experiments (e.g., COSY, HSQC) for detailed structural elucidation of unknown impurities.[13]
Visualizations
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. biocompare.com [biocompare.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
- 6. ijrti.org [ijrti.org]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. benchchem.com [benchchem.com]
- 9. env.go.jp [env.go.jp]
- 10. m.youtube.com [m.youtube.com]
- 11. mdpi.com [mdpi.com]
- 12. Impurity profiling and synthesis of standards - Enantia | Chemistry experts for pharma and biotech sectors [enantia.com]
- 13. ijprajournal.com [ijprajournal.com]
- 14. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 15. Fatal strychnine poisoning: application of gas chromatography and tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Predicting Twistane Reaction Outcomes
Welcome to the technical support center for computational prediction of twistane reaction outcomes. This resource is designed for researchers, scientists, and drug development professionals who are using computational tools to investigate the reactivity of this compound and its derivatives. Here you will find frequently asked questions (FAQs), troubleshooting guides, and reference experimental protocols to assist in your research.
Frequently Asked Questions (FAQs)
Q1: Are there specific software tools designed for predicting this compound reaction outcomes?
No, there are currently no computational tools specifically designed for predicting the outcomes of reactions involving this compound. Due to the unique and highly strained nature of the this compound framework, researchers typically employ general-purpose computational chemistry software and methodologies. The choice of tool depends on the specific research question, available computational resources, and the desired level of accuracy.
The two main approaches are:
-
Quantum Mechanics (QM) Methods: Tools like Gaussian, ORCA, GAMESS, and Spartan are used to model the reaction at a fundamental level.[1][2] Density Functional Theory (DFT) is the most common method within this category, offering a good balance between accuracy and computational cost for studying reaction mechanisms, transition states, and reaction energies.[3] This approach is highly recommended for novel or poorly understood this compound reactions.
-
Machine Learning (ML) & AI Tools: Platforms such as Chemprop, DeepRXN, and IBM RXN predict reaction outcomes based on vast datasets of known chemical reactions.[4][5][6] While powerful for common reaction types, their predictive accuracy for highly specialized and underrepresented structures like this compound may be limited.[7] They are best used when exploring reactions analogous to well-documented transformations.
Q2: What are the primary challenges when computationally modeling reactions of strained molecules like this compound?
Modeling strained systems like this compound presents several key challenges:[8]
-
Self-Consistent Field (SCF) Convergence: The high degree of strain can make it difficult for DFT calculations to converge, a common issue when locating transition states.[3]
-
Accurate Strain Energy: Correctly calculating the strain energy is crucial for accurate reaction thermodynamics. Specialized tools and methods exist to analyze molecular strain.[9]
-
Basis Set and Functional Selection: The choice of the DFT functional and basis set significantly impacts the accuracy of the results. There is no single "best" functional, and the choice may require validation against experimental data or higher-level theoretical methods.
-
Conformational Complexity: Although rigid, this compound derivatives can have multiple conformers that need to be considered, especially for flexible substituents.
-
Competing Reaction Pathways: The high energy of this compound intermediates can lead to complex reaction landscapes with multiple competing pathways and potential for unexpected rearrangements.
Q3: Which DFT functional and basis set should I start with for my this compound calculations?
A good starting point for exploratory studies on this compound reactions is the B3LYP functional with the 6-31G(d) basis set. This combination is well-benchmarked and provides a reasonable balance of speed and accuracy for geometry optimizations and frequency calculations.[3] For higher accuracy in energy calculations, it is advisable to use a larger basis set, such as 6-311+G(d,p) or a member of the correlation-consistent family (e.g., cc-pVTZ). For potentially challenging systems, hybrid meta-GGA functionals like M06-2X can offer improved accuracy for main-group chemistry.[3]
Q4: My geometry optimization or transition state search is failing to converge. What should I do?
Convergence failure is a common problem, especially for strained and complex molecules.[3] Please refer to the detailed troubleshooting guide in the next section for a step-by-step approach to resolving these issues. The general workflow involves checking the initial geometry, adjusting the SCF algorithm, trying different optimization algorithms, and systematically refining the level of theory.
Troubleshooting Guides
Guide 1: Resolving SCF Convergence Failures
Self-Consistent Field (SCF) convergence issues are a frequent hurdle. Follow these steps to troubleshoot:
| Step | Action | Description |
| 1 | Check Initial Geometry | Ensure your starting molecular geometry is chemically reasonable. A poor initial structure, such as one with unrealistic bond lengths or angles, is a common cause of failure. Consider pre-optimizing with a faster, lower-level method (like semi-empirical or a smaller basis set). |
| 2 | Use a More Robust SCF Algorithm | Most quantum chemistry software allows you to modify the SCF algorithm. For Gaussian, try SCF=qc (quadratic convergence) or SCF=xqc (a combination of algorithms). These can be more effective than the default for difficult cases. |
| 3 | Increase SCF Cycles | The default number of SCF cycles may be insufficient. Increase the maximum number of cycles (e.g., SCF=maxcycle=512 in Gaussian). |
| 4 | Improve the Initial Guess | Use the converged wavefunction from a successful calculation at a lower level of theory as the initial guess for your higher-level calculation. For example, use the results from a B3LYP/6-31G(d) calculation as the starting point for a M06-2X/cc-pVTZ calculation. |
| 5 | Dampen SCF Oscillations | If the SCF energy is oscillating, level shifting or damping algorithms can help. In Gaussian, this can be invoked with SCF=vshift=N or SCF=damp. |
Guide 2: Troubleshooting Geometry Optimization & Transition State Searches
If the SCF is converging but the geometry optimization still fails, consider the following strategies:
| Step | Action | Description |
| 1 | Use Cartesian Coordinates | For highly strained or cyclic systems, optimizing in Cartesian coordinates (opt=cartesian) can sometimes be more stable than using internal coordinates. |
| 2 | Recalculate Force Constants | Force constants are used to guide the optimization algorithm. If the optimization is taking many steps without converging, recalculating the force constants can help (opt=calcfc at the start, or opt=calcall periodically). |
| 3 | Use a Different Optimizer | If the default RFO (Rational Function Optimization) algorithm fails, try a different one. The Berny optimizer is the default in Gaussian. For difficult cases, a gradient-descent-based algorithm might be more robust, albeit slower. |
| 4 | For Transition States (TS): Verify the Structure | Ensure your initial TS guess has one and only one imaginary frequency corresponding to the reaction coordinate. If not, the search will fail. Visualize the imaginary frequency to confirm it represents the desired bond-forming/breaking process. |
| 5 | For Transition States (TS): Refine the Search Method | If a simple TS search (opt=ts) fails, use a more robust method like a QST2 (reactant and product input) or QST3 (reactant, product, and TS guess input) search. For very complex reactions, a potential energy surface scan along the suspected reaction coordinate can help locate a suitable starting structure for the TS search. |
Data Presentation: Performance of Common DFT Functionals
The choice of DFT functional is critical for obtaining accurate reaction barrier heights. The following table summarizes the typical performance of several common functionals for organic reactions. The Mean Absolute Error (MAE) provides a measure of the average deviation from high-level benchmark calculations or experimental data.
| Functional | Type | Typical MAE (kcal/mol) | Notes |
| B3LYP | Hybrid-GGA | 2.0 - 5.0 | A widely used and robust functional, good as a starting point.[3] |
| M06-2X | Hybrid-meta-GGA | 1.5 - 3.5 | Generally provides higher accuracy for main-group chemistry and non-covalent interactions.[3] |
| ωB97X-D | Range-separated Hybrid-GGA with dispersion correction | 1.0 - 3.0 | Often performs very well for reaction barriers and systems where dispersion forces are important. |
| PBE0 | Hybrid-GGA | 2.0 - 4.5 | A parameter-free hybrid functional, often a good choice for general-purpose calculations. |
Note: Performance can vary significantly depending on the specific reaction class. Validation for your system of interest is always recommended.
Experimental Protocols
Computational predictions should ideally be validated against experimental data. Below is a summarized protocol for a known synthesis of this compound, which can serve as a benchmark for computational studies.
Reference Experiment: Synthesis of this compound (Deslongchamps, 1967)
This multi-step synthesis starts from a cis-decalin diketone. A key step involves an intramolecular aldol condensation to form the this compound skeleton.
Step 1: Monoketalization of Diketone
-
Reactants: Starting diketone, triethyl orthoformate, anhydrous ethanol, p-toluenesulfonic acid.
-
Procedure: The diketone is dissolved in ethanol with p-toluenesulfonic acid and cooled to -20 °C. Cooled triethyl orthoformate is added, and the reaction is maintained below 0 °C for 1 hour. The reaction is quenched with a saturated potassium carbonate solution and worked up. The product is purified via column chromatography.[4]
Step 2: Birch Reduction
-
Reactants: Monoketal product from Step 1, tetrahydrofuran, ethanol, liquid ammonia, lithium metal.
-
Procedure: The monoketal is dissolved in a mixture of THF and ethanol, followed by the addition of liquid ammonia. Lithium metal is added portion-wise over 3 hours to effect the reduction.[4]
Step 3: Mesylation and Hydrolysis
-
Reactants: Product from Step 2, dichloromethane, pyridine, methanesulfonyl chloride, oxalic acid.
-
Procedure: The diol is first mesylated using methanesulfonyl chloride in pyridine/dichloromethane at -10 °C. The protecting ketal group is then hydrolyzed with oxalic acid in an ether/water mixture.
Step 4: Intramolecular Aldol Condensation
-
Reactants: Keto-mesylate from Step 3, sodium hydride, dioxane.
-
Procedure: The keto-mesylate is treated with sodium hydride in refluxing dioxane for 5 hours to induce the ring-closing aldol condensation, forming the this compound skeleton.
Step 5 & 6: Thioacetalization and Desulfurization
-
Reactants: Product from Step 4, 1,2-ethanedithiol, BF₃·OEt₂, acetic acid, Raney nickel, ethanol.
-
Procedure: The resulting ketone is converted to a thioacetal, which is then desulfurized using Raney nickel in refluxing ethanol to yield the final this compound hydrocarbon.[4]
Mandatory Visualizations
The following diagrams illustrate key workflows and relationships relevant to predicting this compound reaction outcomes.
Caption: General workflow for predicting reaction outcomes using quantum mechanics.
Caption: Decision tree for troubleshooting failed geometry optimizations.
Caption: Logical relationship of factors influencing this compound reactivity.
References
- 1. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Polythis compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Computational predictions and reactivity analyses of organic reactions [repository.cam.ac.uk]
- 6. organic chemistry - Understanding the synthesis of this compound - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 7. synarchive.com [synarchive.com]
- 8. mdpi.com [mdpi.com]
- 9. Computational Design of Catalysts with Experimental Validation: Recent Successes, Effective Strategies, and Pitfalls - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating the Structure of Novel Twistane Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The unique, rigid, and chiral structure of the twistane core makes it a fascinating scaffold for novel therapeutic agents and advanced materials. Its three-dimensional arrangement of atoms can impart favorable pharmacokinetic properties and allow for precise spatial orientation of functional groups, making it an attractive starting point in drug discovery. However, the synthesis of novel this compound derivatives often yields complex stereoisomers, necessitating rigorous structural validation.
This guide provides a comparative overview of key analytical techniques for confirming the structure of novel this compound derivatives. Due to the emerging nature of research in this specific area, we will draw comparisons with the closely related and well-studied adamantane scaffold to illustrate the principles and expected outcomes of these analytical methods.
Performance Comparison of Analytical Techniques
The definitive structural elucidation of novel this compound derivatives relies on a combination of spectroscopic and crystallographic methods. Each technique provides unique and complementary information.
| Feature | Nuclear Magnetic Resonance (NMR) Spectroscopy | X-ray Crystallography | Mass Spectrometry (MS) |
| Information Provided | Detailed connectivity, chemical environment of atoms, solution conformation | Precise 3D atomic coordinates, bond lengths, bond angles | Molecular weight, elemental composition, fragmentation patterns |
| Sample Requirements | Soluble sample in a deuterated solvent | High-quality single crystal | Small sample quantity, can be in solution or solid |
| Key Advantages | Non-destructive, provides data on solution-state structure and dynamics | Unambiguous determination of absolute stereochemistry | High sensitivity, rapid analysis |
| Limitations | Can be challenging to interpret for complex isomers without 2D techniques | Crystal growth can be a significant bottleneck | Does not provide 3D structural information on its own |
Quantitative Data Comparison
¹H and ¹³C NMR Spectral Data
The introduction of substituents onto the rigid cage structure results in characteristic changes in the chemical shifts of the cage's protons and carbons.
Table 1: Comparative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for Adamantane Derivatives
| Compound/Position | Adamantane | 1-Adamantanol | 2-Adamantanol | 1-Aminoadamantane |
| ¹H NMR | ||||
| H at C1/C3/C5/C7 | 1.87 | - | 1.89 | - |
| H at C2/C4/C6/C8/C9/C10 | 1.75 | 1.68, 2.15 | - | 1.62, 2.05 |
| ¹³C NMR | ||||
| C1 | 28.4 | 68.2 | 38.3 | 52.1 |
| C2 | 37.8 | 45.4 | 75.5 | 44.8 |
| C3 | 28.4 | 31.0 | 38.3 | 30.5 |
| C4 | 37.8 | 36.2 | 27.2 | 36.0 |
Note: Data is compiled from various sources for illustrative purposes and may vary based on experimental conditions.
X-ray Crystallography Data
X-ray crystallography provides the most definitive structural proof, yielding precise bond lengths, angles, and crystal packing information.
Table 2: Illustrative Crystallographic Data for Substituted Adamantane Derivatives
| Parameter | 2-(Adamantane-1-carbonyl)-N-(tert-butyl)hydrazine-1-carbothioamide | 2-(Adamantane-1-carbonyl)-N-cyclohexylhydrazine-1-carbothioamide |
| Crystal System | Triclinic | Triclinic |
| Space Group | P-1 | P-1 |
| a (Å) | 6.21 | 8.54 |
| b (Å) | 9.87 | 10.12 |
| c (Å) | 14.32 | 11.56 |
| α (°) | 85.21 | 101.32 |
| β (°) | 88.34 | 98.45 |
| γ (°) | 75.19 | 105.21 |
| Volume (ų) | 845.2 | 912.3 |
Source: Illustrative data based on published structures of bioactive adamantane derivatives.[1][2][3][4]
Experimental Protocols
Standardized protocols are essential for obtaining high-quality, reproducible data for the structural validation of novel this compound derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified this compound derivative in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).
-
¹H NMR Acquisition: Acquire a one-dimensional ¹H NMR spectrum on a spectrometer operating at 400 MHz or higher. Typical parameters include a 30° pulse angle, a spectral width of 12-16 ppm, and a relaxation delay of 1-2 seconds.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A greater number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.
-
2D NMR (COSY, HSQC, HMBC): For unambiguous assignment of complex spectra, acquire 2D NMR data.
-
COSY (Correlation Spectroscopy): Identifies proton-proton couplings.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): Identifies long-range (2-3 bond) correlations between protons and carbons.
-
-
Data Processing: Process the raw data (Free Induction Decay) using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing to TMS.
Single-Crystal X-ray Crystallography
-
Crystallization: Grow single crystals of the this compound derivative suitable for X-ray diffraction (typically >0.1 mm in all dimensions). This is often achieved by slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.
-
Data Collection: Mount a suitable crystal on a goniometer head and place it in the X-ray beam of a diffractometer. Collect diffraction data at a low temperature (e.g., 100 K) to minimize thermal vibrations.
-
Structure Solution and Refinement: Process the diffraction data to obtain a set of structure factors. Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the molecule. Refine the atomic positions and thermal parameters against the experimental data to achieve the best possible fit.
-
Structure Validation: Validate the final structure using software tools to check for geometric reasonability and to ensure the model is consistent with the data.
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the this compound derivative in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Ionization: Introduce the sample into the mass spectrometer. Electrospray ionization (ESI) is commonly used for polar molecules, while electron ionization (EI) is often used for less polar, more volatile compounds.
-
Mass Analysis: Analyze the resulting ions using a mass analyzer (e.g., quadrupole, time-of-flight). Acquire a full-scan mass spectrum to determine the molecular weight of the compound.
-
Tandem MS (MS/MS): To aid in structural elucidation, perform tandem mass spectrometry. Isolate the molecular ion and subject it to collision-induced dissociation (CID) to generate characteristic fragment ions. The fragmentation pattern provides valuable information about the compound's structure.
Visualizations
Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and structural validation of a novel this compound derivative.
Caption: Workflow for the synthesis and structural validation of novel this compound derivatives.
Hypothetical Signaling Pathway
Given the established role of adamantane derivatives in modulating various biological targets, novel this compound compounds are often screened for similar activities. For instance, adamantane-based compounds have been investigated as inhibitors of enzymes like 11β-hydroxysteroid dehydrogenase and as modulators of ion channels. A hypothetical signaling pathway that could be investigated for a novel this compound derivative with potential anticancer activity is the PI3K/Akt pathway, which is frequently dysregulated in cancer.
Caption: Hypothetical inhibition of the PI3K/Akt signaling pathway by a novel this compound derivative.
References
A Spectroscopic Showdown: Unraveling the Isomeric Nuances of Twistane and Adamantane
For researchers, scientists, and drug development professionals, a deep understanding of molecular architecture is paramount. This guide provides a comprehensive spectroscopic comparison of twistane and its highly symmetrical isomer, adamantane. By examining their distinct signatures in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), we illuminate the subtle yet significant structural differences that govern their chemical behavior.
This compound (tricyclo[4.4.0.0³⁸]decane) and adamantane (tricyclo[3.3.1.1³⁷]decane) are both saturated polycyclic hydrocarbons with the molecular formula C₁₀H₁₆. Adamantane, with its rigid, strain-free, chair-boat-chair conformation, serves as a fundamental structural unit in diamondoid chemistry. In contrast, this compound is characterized by its twisted boat conformations, leading to a chiral structure with inherent strain. These structural distinctions are clearly manifested in their spectroscopic profiles.
Comparative Spectroscopic Data
The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry for this compound and adamantane, providing a clear basis for comparison.
| Spectroscopic Technique | Adamantane | This compound |
| ¹H NMR (ppm) | 1.87 (br s, 12H, CH₂) 2.05 (br s, 4H, CH) | 1.35-1.65 (m, 12H, CH₂) 1.85 (m, 4H, CH) |
| ¹³C NMR (ppm) | 28.7 (CH) 37.9 (CH₂) | 27.5 (CH) 33.1 (CH₂) 34.6 (CH₂) |
| IR Spectroscopy (cm⁻¹) | ~2920 (s), ~2850 (s), 1450 (m), 1350 (w) | ~2930 (s), ~2860 (s), 1455 (m), 1340 (w) |
| Mass Spec. (m/z) | 136 (M⁺), 93, 79 | 136 (M⁺), 93, 79 |
In-Depth Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The high symmetry (Td) of adamantane results in a simple ¹H NMR spectrum with two broad singlets corresponding to the methine (CH) and methylene (CH₂) protons. In contrast, the lower D₂ symmetry of this compound leads to a more complex spectrum with overlapping multiplets for its methylene and methine protons, reflecting the greater number of chemically non-equivalent protons.
¹³C NMR: The difference in symmetry is even more pronounced in the ¹³C NMR spectra. Adamantane exhibits only two signals, corresponding to its two types of carbon atoms (methine and methylene). This compound, with its three distinct carbon environments, displays three signals in its ¹³C NMR spectrum. This threefold signal pattern is a definitive spectroscopic marker for the this compound scaffold.
Infrared (IR) Spectroscopy
The IR spectra of both adamantane and this compound are dominated by C-H stretching and bending vibrations, characteristic of saturated hydrocarbons. The C-H stretching vibrations appear as strong bands in the 2850-2960 cm⁻¹ region. The subtle differences in the fingerprint region (below 1500 cm⁻¹) can be attributed to the different vibrational modes available to the two cage structures, arising from their distinct symmetries and bond strains.
Mass Spectrometry (MS)
Both this compound and adamantane show a molecular ion peak (M⁺) at m/z 136, corresponding to their shared molecular formula. The fragmentation patterns are also broadly similar, with major fragments observed at m/z 93 and 79. These fragments arise from the characteristic cleavage of the polycyclic cage structure. While subtle differences in the relative intensities of these fragment ions may exist due to the differing strain energies of the parent molecules, these are often not sufficient for unambiguous differentiation without careful comparison to reference spectra.
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic analysis of polycyclic alkanes like this compound and its isomers.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
¹H NMR Acquisition: Acquire the spectrum on a 300 MHz or higher spectrometer. Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
¹³C NMR Acquisition: Acquire the spectrum on a 75 MHz or higher spectrometer using a proton-decoupled pulse sequence. A longer relaxation delay (5-10 seconds) and a larger number of scans (1024 or more) are typically required due to the low natural abundance of ¹³C and longer relaxation times.
Infrared (IR) Spectroscopy
-
Sample Preparation: For solid samples, prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a thin disk. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent and allowing it to evaporate on a salt plate (e.g., NaCl or KBr).
-
Acquisition: Record the spectrum using a Fourier-Transform Infrared (FTIR) spectrometer, typically over the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder or pure KBr pellet should be recorded and subtracted from the sample spectrum.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce the sample into the mass spectrometer via a gas chromatograph (GC-MS) for volatile compounds or by direct infusion for less volatile samples.
-
Ionization: Use electron ionization (EI) at 70 eV to generate the molecular ion and fragment ions.
-
Analysis: Analyze the ions using a quadrupole or time-of-flight (TOF) mass analyzer to obtain the mass-to-charge ratio of the fragments.
Visualizing the Spectroscopic Workflow and Isomeric Relationship
To further clarify the process of differentiating these isomers and their structural relationship, the following diagrams are provided.
Caption: Workflow for differentiating this compound isomers.
Unraveling the Stability of a Twisted Cage: A Computational Showdown
A Comparative Guide to the Conformational Analysis of Twistane
For researchers and professionals in drug development and materials science, understanding the three-dimensional structure and stability of molecular frameworks is paramount. This compound (tricyclo[4.4.0.03,8]decane), a fascinating isomer of adamantane, presents a unique structural motif due to its inherent "twist-boat" cyclohexane rings.[1] This guide provides a comparative overview of computational methods used to validate the conformational stability of this compound, offering insights into their performance and the underlying experimental principles.
The Energetic Landscape of this compound Conformers
Unlike more flexible cycloalkanes, this compound is a rigid molecule. Its structure is defined by the fixed twist-boat conformations of its constituent rings.[1] While this compound itself represents a single, stable conformation, computational analysis allows us to explore hypothetical, higher-energy conformers to quantify its inherent stability. The primary method for this is to calculate the relative energies of the optimized geometry (the global minimum) versus strained or alternative geometries.
The stability of this compound is often discussed in the context of its strain energy. Compared to the strain-free adamantane, this compound possesses a significant amount of strain, which has been quantified experimentally.[2] Computational models aim to reproduce and dissect this strain energy by comparing the energy of this compound to theoretical strain-free reference molecules.
Below is a representative comparison of relative energies for this compound's primary D2 symmetry conformation and a hypothetical higher-energy conformer, as would be predicted by various computational methods.
| Computational Method | Basis Set | Relative Energy (kcal/mol) of C_s Conformer |
| Molecular Mechanics | MMFF94 | 15.8 |
| Molecular Mechanics | UFF | 16.2 |
| DFT | B3LYP/6-31G(d) | 14.5 |
| DFT | ωB97X-D/6-311+G(d,p) | 14.9 |
| Møller-Plesset | MP2/cc-pVTZ | 14.7 |
Note: The C_s conformer is a hypothetical, higher-energy structure used for comparative purposes. The relative energies presented are illustrative of typical results from these methods and are not from a single, published study.
Illuminating the Computational Workflow
The process of computationally validating a molecule's conformational stability follows a structured workflow. This involves selecting a starting geometry, choosing a computational method and basis set, performing a geometry optimization to find the lowest energy structure, and then calculating the energies of other potential conformers.
Caption: A flowchart of the computational process for determining the most stable conformer and its relative energy.
A Hierarchy of Computational Methods
The choice of computational method is a trade-off between accuracy and computational cost. For a molecule like this compound, a variety of methods can be employed, each with its own strengths.
Caption: Relationship between accuracy and cost for common computational chemistry methods.
Experimental Protocols
Computational Chemistry Protocols
A typical computational protocol for validating the conformational stability of this compound involves the following steps:
-
Initial Structure Generation : The starting 3D coordinates of this compound are generated using a molecular builder or taken from crystallographic data.
-
Method Selection : A computational method and basis set are chosen. For a balance of accuracy and efficiency, Density Functional Theory (DFT) with a functional like B3LYP or ωB97X-D and a Pople-style basis set (e.g., 6-31G(d)) is a common starting point.[3] For higher accuracy, Møller-Plesset perturbation theory (MP2) with a correlation-consistent basis set (e.g., cc-pVTZ) can be used.[4]
-
Geometry Optimization : An energy minimization calculation is performed to find the lowest energy geometry of the molecule. This process adjusts the bond lengths, angles, and dihedral angles to find a stationary point on the potential energy surface.
-
Frequency Analysis : A frequency calculation is performed on the optimized geometry. The absence of imaginary frequencies confirms that the structure is a true local minimum.
-
Conformer Search (for flexible molecules) : For more flexible molecules, a systematic or stochastic conformational search would be conducted to identify all low-energy conformers. For a rigid molecule like this compound, this step primarily serves to confirm the stability of the known structure against distortions.
-
Relative Energy Calculation : The single-point energies of the optimized global minimum and any other considered conformers are calculated. The difference in these energies provides the relative conformational energies.
Relevant Experimental Validation
While direct experimental measurement of the energy of a single conformation is not feasible, computational results can be validated against experimental data such as:
-
X-ray Crystallography : Provides precise bond lengths and angles of the molecule in the solid state, which can be compared to the optimized geometry from calculations.
-
Gas-Phase Electron Diffraction : Yields structural information in the gas phase, providing a direct comparison for isolated molecule calculations.
-
Calorimetry : Combustion experiments can determine the heat of formation, which allows for the calculation of the overall strain energy of the molecule. This experimental strain energy can be compared to the computationally derived value.[2]
-
NMR Spectroscopy : Nuclear Overhauser Effect (NOE) spectroscopy can provide information about through-space distances between atoms, which can help to confirm the solution-phase conformation.
References
A Comparative Analysis of the Biological Activities of Twistane and Other Cage Compounds
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, cage compounds represent a fascinating class of three-dimensional molecules with unique physicochemical properties that make them attractive scaffolds for drug design. Among these, adamantane has been extensively studied and has led to several clinically approved drugs. This guide provides a comparative overview of the biological activities of twistane, a constitutional isomer of adamantane, alongside other notable cage compounds like cubane and fullerene. We present available experimental data, detail the methodologies of key experiments, and visualize relevant biological pathways to inform future research and drug development.
Introduction to Cage Compounds
Cage compounds are polycyclic hydrocarbons with rigid, cage-like structures. Their three-dimensionality, lipophilicity, and synthetic tractability have made them valuable pharmacophores. Adamantane, with its diamondoid structure, is the most well-known, with derivatives exhibiting a wide range of biological activities, including antiviral, neuroprotective, and anticancer effects. This compound (tricyclo[4.4.0.03,8]decane), while sharing the same molecular formula as adamantane (C10H16), possesses a twisted boat conformation, leading to different steric and electronic properties that could translate into unique biological activities.[1][2][3] Other cage compounds, such as the highly strained cubane and the spherical fullerene, offer even more diverse structural motifs for exploration in drug discovery.[4]
Comparative Biological Activity
While extensive data exists for adamantane derivatives, research into the biological activities of this compound and its analogues is less abundant. However, emerging studies are beginning to shed light on their potential. This section compares the known biological activities of these cage compounds, supported by available quantitative data.
Neuroprotective and Receptor Binding Activity
A key area where a this compound derivative has shown promise is in neuroscience. A study on diazatricyclo[4.4.0.03,8]decane derivatives, which are nitrogen-containing analogues of this compound, revealed their affinity for opioid receptors.[5][6][7] This finding suggests that the this compound scaffold can be tailored to interact with specific central nervous system targets.
In contrast, adamantane derivatives have well-established neuroprotective roles. Memantine, an aminoadamantane derivative, is an NMDA receptor antagonist used in the treatment of Alzheimer's disease. Other adamantane derivatives have shown potential as dual inhibitors of voltage-gated calcium channels (VGCC) and NMDA receptors, offering a multi-target approach to neuroprotection.[1][8]
Table 1: Comparative Neuroprotective and Receptor Binding Activities
| Compound Class | Target | Activity Metric | Value | Reference(s) |
| This compound Derivative | ||||
| 2,7-diazatricyclo[4.4.0.03,8]decane derivative | µ-opioid receptor | Ki | 22 - >1000 nM | [5][6][7] |
| Adamantane Derivatives | ||||
| Memantine | NMDA Receptor | IC50 | ~1 µM | [9] |
| Amantadine Derivative (e.g., Compound 10) | NMDA Receptor | % Inhibition @ 100 µM | 89.5% | [1] |
| Amantadine Derivative (e.g., Compound 10) | VGCC | % Inhibition @ 100 µM | 85.7% | [1] |
| 5-Hydroxyadamantane-2-on | Not NMDA Receptor mediated | - | Enhances cerebral blood flow | [4][6][10] |
Antiviral Activity
Adamantane derivatives, such as amantadine and rimantadine, were among the first antiviral drugs developed for influenza A, targeting the M2 proton channel.[11][12] However, their efficacy has been limited by the emergence of resistant strains. Newer adamantane derivatives are being explored to overcome this resistance.[13]
The antiviral potential of this compound derivatives remains largely unexplored in publicly available literature.
Other cage compounds like fullerenes have demonstrated significant antiviral activity against a range of viruses, including HIV and influenza. Their mechanism of action can involve inhibiting viral enzymes like HIV protease or interfering with viral entry.[14][15][16][17] Cubane derivatives have also shown preliminary anti-HIV activity.[18][19][20]
Table 2: Comparative Antiviral Activities
| Compound Class | Virus | Activity Metric | Value | Reference(s) |
| Adamantane Derivatives | ||||
| Amantadine | Influenza A/H3N2 | IC50 | 12.5 µg/mL | [11] |
| Rimantadine | Influenza A/H3N2 | IC50 | 10.0 µg/mL | [11] |
| Glycyl-rimantadine | Influenza A/H3N2 | IC50 | 7.5 µg/mL | [11] |
| Adamantane Derivatives | Vaccinia Virus | IC50 | 0.133 - 0.515 µM | [21] |
| Fullerene Derivatives | ||||
| Fullerene Carboxylic Acid Potassium Salt | HIV-1 | IC50 | 1.20 µM | [14][17] |
| C70 Fullerene-pyrrolidine Iodized Salt | HIV-1 | EC50 | 0.41 µM | [14] |
| Fullerene Derivative (Compound 6) | Influenza A (H1N1) | IC50 | 20 µM | [5][16] |
| Fullerene Derivative (Compound 2) | Influenza A (H1N1) | IC50 | 4.73 µg/mL | [15] |
| Cubane Derivative | ||||
| Dipivaloylcubane | HIV | - | Moderate Activity | [22][4][20] |
Anticancer Activity
The rigid scaffold of cage compounds makes them interesting candidates for anticancer drug development. Adamantane derivatives have been shown to possess cytotoxic activity against various cancer cell lines, with some compounds inducing G1 cell cycle arrest.[18][23][24][25][26] Adamantane-linked isothiourea derivatives, for instance, have demonstrated potent activity against hepatocellular carcinoma.[24]
Limited information is available on the anticancer properties of this compound derivatives.
Cubane derivatives have also been investigated for their anticancer potential, with some showing moderate activity.[4] Fullerene derivatives have been explored as photosensitizers in photodynamic therapy for cancer and have also shown intrinsic anticancer properties.[14]
Table 3: Comparative Anticancer Activities
| Compound Class | Cell Line | Activity Metric | Value (µM) | Reference(s) |
| Adamantane Derivatives | ||||
| Adamantyl Isothiourea Derivative 6 | Hep-G2 (Hepatocellular Carcinoma) | IC50 | 3.86 | [24] |
| Adamantyl Isothiourea Derivative 5 | Hep-G2 (Hepatocellular Carcinoma) | IC50 | 7.70 | [24] |
| 2,2-bis(4-aminophenyl)adamantane | HT-29 (Colon Cancer) | IC50 | 0.1 | |
| 2,2-bis(4-aminophenyl)adamantane | KM-12 (Colon Cancer) | IC50 | 0.01 | [18] |
| Cubane Derivative | ||||
| Phenylcubane | - | - | Moderate Activity | [4] |
Experimental Protocols
Cytotoxicity Assessment: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.
Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by metabolically active cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.[23]
Antiviral Activity Assessment: Plaque Reduction Assay
The plaque reduction assay is a standard method to determine the concentration of an antiviral compound that inhibits the formation of viral plaques in a cell culture.
Methodology:
-
Cell Monolayer: Grow a confluent monolayer of susceptible host cells in multi-well plates.
-
Virus Infection: Infect the cell monolayers with a known amount of virus for a short period to allow for viral adsorption.
-
Compound Overlay: Remove the virus inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose) containing different concentrations of the test compound.
-
Incubation: Incubate the plates for several days to allow for plaque formation.
-
Plaque Visualization: Fix and stain the cells (e.g., with crystal violet) to visualize the plaques.
-
Plaque Counting: Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque reduction compared to the virus control (no compound) and determine the IC50 value, which is the concentration of the compound that reduces the number of plaques by 50%.[11]
Opioid Receptor Binding Assay
Radioligand binding assays are used to determine the affinity of a compound for a specific receptor.
Methodology:
-
Membrane Preparation: Prepare cell membranes from tissues or cultured cells expressing the opioid receptor of interest.
-
Incubation: Incubate the membranes with a fixed concentration of a radiolabeled ligand (e.g., [3H]-DAMGO for µ-opioid receptor) and varying concentrations of the unlabeled test compound.
-
Separation: Separate the bound and free radioligand by rapid filtration through glass fiber filters.
-
Radioactivity Measurement: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The inhibition constant (Ki) can then be calculated using the Cheng-Prusoff equation.[5][6][7]
Signaling Pathways
Adamantane Derivatives and TLR4-MyD88-NF-κB Signaling
Certain adamantane-linked isothiourea derivatives exert their anticancer effects by inhibiting the Toll-like receptor 4 (TLR4)-myeloid differentiation primary response 88 (MyD88)-nuclear factor-kappa B (NF-κB) signaling pathway. This pathway is implicated in inflammation and cancer progression.
Conclusion
The exploration of cage compounds in drug discovery continues to be a promising endeavor. While adamantane remains the most explored scaffold with proven clinical success, this comparative guide highlights the untapped potential of other cage compounds like this compound, cubane, and fullerene. The unique structural and electronic properties of this compound, as suggested by the opioid receptor affinity of its derivatives, warrant further investigation across a broader range of biological targets. The data presented here, along with the detailed experimental protocols, aim to provide a solid foundation for researchers to build upon in the quest for novel therapeutics derived from these fascinating three-dimensional molecules. Further synthesis and biological evaluation of this compound derivatives are crucial to fully understand their therapeutic potential and to draw more definitive comparisons with their more established cage compound counterparts.
References
- 1. Adamantane amine derivatives as dual acting NMDA receptor and voltage-gated calcium channel inhibitors for neuroprotection - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Cerebrovascular and neuroprotective effects of adamantane derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Item - IC50 of the fullerene derivatives against influenza A virus H1N1 and H3N2 strains. - Public Library of Science - Figshare [plos.figshare.com]
- 6. Cerebrovascular and Neuroprotective Effects of Adamantane Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. files.core.ac.uk [files.core.ac.uk]
- 9. Design, Synthesis, Antitumor Activity and Molecular Docking Study of Novel 5-Deazaalloxazine Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. mdpi.com [mdpi.com]
- 13. Stereoselective synthesis of novel adamantane derivatives with high potency against rimantadine-resistant influenza A virus strains - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C7OB00331E [pubs.rsc.org]
- 14. Antiviral Fullerene | Encyclopedia MDPI [encyclopedia.pub]
- 15. mdpi.com [mdpi.com]
- 16. Anti-Influenza Activity of C60 Fullerene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Progress in Antiviral Fullerene Research - PMC [pmc.ncbi.nlm.nih.gov]
- 18. In vitro and in vivo growth inhibition and G1 arrest in human cancer cell lines by diaminophenyladamantane derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. ntrs.nasa.gov [ntrs.nasa.gov]
- 20. High energy derivatives of Cubane [ch.ic.ac.uk]
- 21. Adamantane derivatives as potential inhibitors of p37 major envelope protein and poxvirus reproduction. Design, synthesis and antiviral activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. benchchem.com [benchchem.com]
- 24. Adamantane-linked isothiourea derivatives suppress the growth of experimental hepatocellular carcinoma via inhibition of TLR4-MyD88-NF-κB signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties [mdpi.com]
- 26. mdpi.com [mdpi.com]
A Comparative Guide to the Experimental Validation of Theoretical Predictions for Twistane
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of theoretical predictions and experimental findings for the strained tricyclic alkane, twistane (tricyclo[4.4.0.03,8]decane). As a fundamental molecule in stereochemistry and a potential scaffold in medicinal chemistry, understanding the accuracy of theoretical models in predicting its properties is crucial. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the logical flow of its synthesis and validation.
Structural and Thermochemical Properties: A Side-by-Side Comparison
The unique "twist-boat" conformation of this compound's cyclohexane rings results in significant ring strain, a key feature that theoretical models aim to accurately predict. Here, we compare theoretically calculated values for its enthalpy of formation and key structural parameters with available experimental data.
Enthalpy of Formation
The enthalpy of formation provides a measure of a molecule's stability. Theoretical calculations have been employed to predict this value for this compound.
| Property | Theoretical Value (kcal/mol) | Experimental Value (kcal/mol) |
| Enthalpy of Formation (Gas) | -1.7[1] | Not available in literature |
Molecular Geometry
The precise arrangement of atoms in this compound, including its bond lengths and angles, has been a subject of theoretical interest. While experimental determination through techniques like gas-phase electron diffraction provides the ultimate benchmark, such data for this compound is not currently available in the public domain. Theoretical predictions suggest a molecule with D2 symmetry.[2]
| Parameter | Theoretical Prediction | Experimental Determination |
| Bond Lengths | Not explicitly found | Not available in literature |
| Bond Angles | Not explicitly found | Not available in literature |
| Symmetry Point Group | D2[2] | Consistent with D2 symmetry |
Spectroscopic Analysis: Unveiling the Electronic Structure
Spectroscopic techniques provide a powerful means to probe the electronic structure of molecules, offering a direct comparison between experimental measurements and theoretical simulations.
X-ray Absorption Spectroscopy (XAS)
X-ray absorption spectroscopy investigates the electronic transitions from core orbitals to unoccupied states, providing insights into the molecule's unoccupied electronic structure and the effects of steric strain. A study by Willey et al. compared the gas-phase near-edge X-ray absorption fine structure (NEXAFS) spectrum of this compound with theoretical simulations.[3][4]
| Feature | Experimental Observation (eV)[3][4] | Theoretical Simulation (eV)[3][4] |
| Main C–C σ* Resonance Manifold | ~290 - 295 | Reproduced in simulations |
| Splitting of Main σ* Manifold | Apparent as two resonances | Reproduced in simulations |
| C-H σ* Resonances (pre-edge) | ~286.5 - 288.5 | Present in simulations |
The computed spectra were found to reproduce the main features of the experimental data, including the overall shape and progressions in the C–C σ* resonances.[3][4]
Nuclear Magnetic Resonance (NMR) Spectroscopy
| Nucleus | Historical Experimental Data (Tesla) | Modern Experimental Data (ppm) | Theoretical Prediction (ppm) |
| ¹H | 8.37, 8.46, 8.67 | Not available in literature | Not available in literature |
| ¹³C | Not available in literature | Not available in literature | Not available in literature |
Experimental Protocols
The synthesis of this compound has been a classic challenge in organic chemistry, with several routes developed since its first preparation. The experimental validation of its properties relies on these synthetic achievements.
Synthesis of this compound
Two seminal syntheses of this compound are those reported by Whitlock in 1962 and a later, more efficient route by Deslongchamps in 1967.
Whitlock Synthesis (1962): This approach commenced from a bicyclo[2.2.2]octane framework. A key step involved an intramolecular alkylation to form the characteristic tricyclic core of this compound. The final step was a Wolff-Kishner reduction to remove a ketone functionality.
Deslongchamps Synthesis (1967): This synthesis started from the readily available cis-decalin diketone. A crucial step was an intramolecular aldol condensation to construct the this compound skeleton. The final product was obtained after desulfurization of a thioketal.
Below is a generalized workflow representing the key transformations in these syntheses.
Caption: Generalized synthetic pathways to this compound.
X-ray Absorption Spectroscopy (XAS) Protocol
The experimental XAS data for this compound was obtained using gas-phase near-edge X-ray absorption fine structure (NEXAFS) spectroscopy.
-
Sample Preparation: Gaseous this compound was introduced into a gas cell at a low pressure (approximately 20 mTorr) at room temperature.
-
Data Acquisition: The gas cell was exposed to a monochromatized beam of X-rays from a synchrotron source. The X-ray absorption spectrum was recorded by measuring the total ion yield as a function of the incident X-ray energy.
-
Data Analysis: The raw absorption data was normalized to account for variations in the incident X-ray flux.
Logical Flow of Experimental Validation
The process of validating theoretical predictions for this compound involves a synergistic interplay between computational chemistry and experimental work.
Caption: The iterative process of validating theory with experiment.
Conclusion
The comparison between theoretical predictions and experimental data for this compound reveals a good qualitative agreement, particularly in the realm of X-ray absorption spectroscopy. However, this guide also highlights significant gaps in the experimental data, most notably the absence of a precise experimental determination of its enthalpy of formation and a modern, high-resolution NMR and structural analysis. These missing data points represent valuable opportunities for future research to further refine and validate the computational models used to predict the properties of strained organic molecules, which are of growing interest in various fields of chemistry and drug development.
References
A Comparative Analysis of Twistane and Other Cycloalkanes for Drug Development Professionals
A deep dive into the physicochemical and structural properties of twistane, benchmarked against adamantane, cubane, and the foundational cycloalkane, cyclohexane. This guide provides researchers, scientists, and drug development professionals with a comprehensive cross-referencing of experimental data to inform the strategic use of these unique molecular scaffolds in medicinal chemistry.
This compound, a tricyclic alkane with a twisted boat conformation, presents a unique three-dimensional structure that has garnered interest in the field of drug design. Its rigidity and chirality, contrasted with the more symmetrical and well-studied cycloalkanes like adamantane and cyclohexane, offer a distinct platform for the development of novel therapeutics. This guide provides a comparative analysis of key experimental data to elucidate the relative advantages and characteristics of this compound.
Physicochemical Properties: A Tabular Comparison
The following table summarizes the key physicochemical properties of this compound and other relevant cycloalkanes, providing a quantitative basis for comparison.
| Property | This compound | Adamantane | Cubane | Cyclohexane |
| Molecular Formula | C₁₀H₁₆[1][2] | C₁₀H₁₆ | C₈H₈ | C₆H₁₂[1][3] |
| Molecular Weight ( g/mol ) | 136.24[4] | 136.24 | 104.15 | 84.16[3] |
| Melting Point (°C) | 163 - 164.8[1][3] | 270 (sublimes)[5] | 131 | 6.55[3] |
| Boiling Point (°C) | 187.1 (at 760 mmHg)[6] | Sublimes | 133.5 | 80.7[3] |
| Density (g/cm³) | 0.976[6] | 1.07 | 1.29 | 0.779[3] |
| Strain Energy (kcal/mol) | 26.1[7] | 6.5[7] | 159[7] | 0 (strain-free reference)[2][4] |
| Point Group Symmetry | D₂[1][2] | Td | Oₕ | D₆ₕ (planar), D₃d (chair) |
Structural and Spectroscopic Insights
The unique twisted boat conformation of this compound's rings sets it apart from the strain-free chair conformation of adamantane and cyclohexane. This inherent twist induces significant strain energy, influencing its reactivity and electronic properties.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H and ¹³C NMR spectra of this compound are more complex than that of the highly symmetrical adamantane, reflecting its lower D₂ symmetry.[8] Adamantane exhibits two poorly resolved signals in its ¹H NMR spectrum, consistent with its high symmetry.[5] In contrast, the less symmetrical structure of this compound leads to a more dispersed NMR spectrum, which can be advantageous for detailed structural analysis of its derivatives.
X-ray Absorption Spectroscopy (XAS): XAS studies reveal significant differences in the electronic structures of these cycloalkanes, largely dictated by their molecular shape and strain.[9] A broad C-C σ* resonance in the absorption spectrum of adamantane splits into two narrower and more intense resonances with increasing strain in this compound and cubane.[9] This indicates that the molecular geometry plays a crucial role in determining the electronic properties, a key consideration for designing molecules with specific electronic functionalities.
Experimental Protocols
General Protocol for NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the cycloalkane in a suitable deuterated solvent (e.g., CDCl₃, C₆D₆) in a standard 5 mm NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a field strength of 400 MHz or higher.
-
¹H NMR Parameters: Typical parameters include a spectral width of 12 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
¹³C NMR Parameters: Typical parameters include a spectral width of 220 ppm, a relaxation delay of 2-5 seconds, and 1024-4096 scans. Proton decoupling is typically employed.
-
Data Processing: Process the raw data using appropriate software by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to an internal standard (e.g., TMS at 0.00 ppm).
General Protocol for Solubility Determination
-
Sample Preparation: Add a known excess amount of the cycloalkane to a vial containing a measured volume of the solvent to be tested (e.g., water, ethanol, DMSO).
-
Equilibration: Agitate the mixture at a constant temperature for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached.
-
Separation: Separate the undissolved solid from the saturated solution by centrifugation or filtration.
-
Quantification: Determine the concentration of the dissolved cycloalkane in the supernatant/filtrate using a suitable analytical technique, such as gas chromatography (GC) with a flame ionization detector (FID).
-
Calculation: Calculate the solubility as the concentration of the cycloalkane in the saturated solution.
Logical Workflow for Comparative Analysis
The following diagram illustrates a logical workflow for the comparative analysis of this compound and other cycloalkanes.
Caption: Comparative analysis workflow for cycloalkanes.
Synthesis of this compound: A Brief Overview
The original synthesis of this compound was reported by H. W. Whitlock in 1962.[2] The key step involves an intramolecular aldol condensation of a bicyclo[2.2.2]octane derivative. Subsequent syntheses have been developed, often starting from more readily available decalin systems.
The following diagram outlines a generalized synthetic approach.
Caption: Generalized synthetic pathway to this compound.
Conclusion
The cross-referenced data presented in this guide highlights the distinct characteristics of this compound in comparison to other cycloalkanes. Its inherent strain, chirality, and unique three-dimensional arrangement make it a compelling scaffold for medicinal chemists. While adamantane offers superior stability and cyclohexane serves as a fundamental, strain-free building block, this compound provides a structurally rigid yet conformationally unique alternative. Understanding these comparative properties is crucial for the rational design of novel drug candidates with tailored pharmacological profiles.
References
- 1. quora.com [quora.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Cyclohexane - GeeksforGeeks [geeksforgeeks.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chemrxiv.org [chemrxiv.org]
- 6. kb.gcsu.edu [kb.gcsu.edu]
- 7. q-chem.com [q-chem.com]
- 8. pubs.aip.org [pubs.aip.org]
- 9. osti.gov [osti.gov]
Assessing the Drug-like Properties of Twistane Derivatives: A Comparative Guide for Drug Discovery
For researchers, scientists, and drug development professionals, the quest for novel molecular scaffolds that can unlock new therapeutic possibilities is perpetual. Among the rigid hydrocarbon scaffolds, twistane has emerged as a molecule of interest due to its unique three-dimensional structure. This guide provides a comparative analysis of the drug-like properties of this compound derivatives, juxtaposed with the well-studied adamantane scaffold, to inform early-stage drug discovery programs. The assessment is based on available data and predictive models for key ADME (Absorption, Distribution, Metabolism, and Excretion) and physicochemical properties.
The unique, rigid, and chiral C2-symmetric structure of this compound offers a distinct three-dimensional vector for substituent placement, a desirable feature in modern drug design for achieving high target specificity and potency. However, a comprehensive evaluation of its drug-like properties is crucial to determine its viability as a drug scaffold. While extensive experimental data on functionalized this compound derivatives remain limited in the public domain, we can infer and compare its potential against more established scaffolds like adamantane.
Comparative Analysis of Physicochemical Properties
The foundation of a compound's drug-like nature lies in its physicochemical properties, which govern its behavior in biological systems. Key parameters include lipophilicity (logP), solubility, and molecular weight.
| Property | This compound Derivatives (Predicted) | Adamantane Derivatives (Experimental/Predicted) | Significance in Drug Discovery |
| Lipophilicity (logP) | Moderately lipophilic, similar to adamantane. The rigid scaffold contributes to a favorable logP range. | Known to increase lipophilicity of parent molecules. Adamantane itself has a logP of ~2.5. | Influences membrane permeability, protein binding, and solubility. A balanced logP is crucial for oral bioavailability. |
| Aqueous Solubility | Predicted to have low aqueous solubility, a common trait for rigid hydrocarbon scaffolds. Functionalization is necessary to enhance solubility. | Generally have low aqueous solubility. Azaadamantanes, nitrogen-containing analogs, show improved water solubility compared to their carbon-only counterparts.[1] | Essential for absorption and formulation. Poor solubility can be a major hurdle in drug development. |
| Molecular Weight (MW) | The core C10H16 structure has a MW of 136.24 g/mol , providing a low starting point for derivatization. | The core C10H16 structure has a MW of 136.24 g/mol , offering a similar advantage. | Lower molecular weight is generally preferred for better absorption and diffusion, adhering to guidelines like Lipinski's Rule of Five. |
| Three-Dimensionality | High degree of sp3 character, offering a distinct non-planar structure. | Also highly three-dimensional, but with a different symmetry (Td) compared to this compound's D2 symmetry.[2][3] | "Escaping flatland" in drug design can lead to improved selectivity and reduced off-target effects. |
In Vitro ADME Properties: A Comparative Outlook
The journey of a drug through the body is a complex process. In vitro assays provide critical insights into a compound's potential for absorption, distribution, metabolism, and excretion.
| ADME Parameter | This compound Derivatives (Predicted) | Adamantane Derivatives (Experimental Data) | Significance |
| Permeability | The rigid, lipophilic nature suggests good passive permeability across cell membranes, similar to adamantane. | Adamantane-containing drugs often exhibit good membrane permeability. | High permeability is essential for oral absorption and distribution to target tissues, including crossing the blood-brain barrier for CNS drugs. |
| Metabolic Stability | The rigid, sterically hindered scaffold is predicted to confer high metabolic stability by shielding functional groups from metabolic enzymes. | The adamantyl group is known to impede access of hydrolytic enzymes, thereby increasing drug stability and plasma half-life.[4] | Higher metabolic stability leads to a longer duration of action and potentially less frequent dosing. |
| Protein Binding | Expected to exhibit moderate to high plasma protein binding due to its lipophilicity. | Lipophilicity of adamantane derivatives often leads to significant plasma protein binding. | Affects the free drug concentration available to interact with the target and influences distribution and clearance. |
Experimental Protocols for Assessing Drug-like Properties
To empirically determine the drug-like properties of novel this compound derivatives, the following standard in vitro assays are recommended:
Parallel Artificial Membrane Permeability Assay (PAMPA)
This assay is a high-throughput method to predict passive intestinal absorption of compounds.
-
Principle: A 96-well microplate is used where the wells of a filter plate are coated with a lipid solution (e.g., lecithin in dodecane) to form an artificial membrane. The test compound is added to the donor wells, and the amount that permeates through the membrane into the acceptor wells is quantified after an incubation period.
-
Workflow:
-
Prepare stock solutions of test compounds.
-
Coat the filter plate with the artificial membrane solution.
-
Add buffer to the acceptor plate.
-
Add the test compound solution to the donor (filter) plate.
-
Assemble the donor and acceptor plates and incubate.
-
After incubation, separate the plates and quantify the compound concentration in both donor and acceptor wells using LC-MS/MS.
-
Calculate the permeability coefficient (Pe).
-
PAMPA Experimental Workflow
Caco-2 Permeability Assay
This cell-based assay is considered the gold standard for predicting human intestinal absorption and identifying compounds that are substrates of efflux transporters.
-
Principle: Caco-2 cells, a human colon adenocarcinoma cell line, are cultured on semi-permeable filter inserts. Over 21 days, they differentiate into a monolayer of polarized enterocytes that mimic the intestinal barrier, complete with tight junctions and active transporters.
-
Workflow:
-
Seed Caco-2 cells on Transwell inserts and culture for ~21 days.
-
Verify monolayer integrity by measuring transepithelial electrical resistance (TEER).
-
Add the test compound to the apical (A) side to measure A-to-B permeability or to the basolateral (B) side for B-to-A permeability.
-
Incubate for a defined period (e.g., 2 hours).
-
Sample from the receiver compartment at set time points.
-
Quantify the compound concentration using LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) and the efflux ratio (Papp(B-A) / Papp(A-B)).
-
Caco-2 Permeability Assay Workflow
Microsomal Stability Assay
This assay assesses the susceptibility of a compound to metabolism by liver enzymes, primarily cytochrome P450s (CYPs).
-
Principle: The test compound is incubated with liver microsomes (vesicles of the endoplasmic reticulum) from human or animal species in the presence of the cofactor NADPH. The disappearance of the parent compound over time is monitored to determine its metabolic stability.
-
Workflow:
-
Prepare a reaction mixture containing liver microsomes and the test compound in a buffer.
-
Pre-incubate the mixture at 37°C.
-
Initiate the metabolic reaction by adding an NADPH-regenerating system.
-
Take aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quench the reaction in the aliquots with a cold organic solvent (e.g., acetonitrile).
-
Centrifuge to precipitate proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
Calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint).
-
Microsomal Stability Assay Workflow
Conclusion and Future Directions
The this compound scaffold presents an intriguing and underexplored area for medicinal chemistry. Based on its structural similarity to adamantane, it is predicted to possess favorable drug-like properties, including good permeability and high metabolic stability, making it a potentially valuable scaffold for developing novel therapeutics, particularly for CNS targets. However, its low aqueous solubility will likely be a key challenge to address through chemical modification.
While in silico predictions are valuable for initial assessment, experimental validation is paramount. The generation of a small, diverse library of this compound derivatives and their systematic evaluation using the standardized assays outlined in this guide will be a critical next step in truly understanding the potential of this unique scaffold in drug discovery. Such studies will be instrumental in building a comprehensive structure-activity relationship (SAR) and structure-property relationship (SPR) database for this compound-based compounds, paving the way for their rational design and optimization as future drug candidates.
References
A Comparative Analysis of Synthetic Routes to Twistane
Twistane, with its unique tricyclo[4.4.0.03,8]decane carbon framework, represents a fascinating target for organic synthesis. Its strained, chiral D2-symmetric structure has intrigued chemists for decades, leading to the development of various synthetic strategies. This guide provides a comparative overview of the key synthetic routes to this compound, offering insights into their efficiency and underlying chemical principles. The information is tailored for researchers, scientists, and professionals in drug development who may be interested in the synthesis of such bridged-ring systems.
At a Glance: Comparison of this compound Synthesis Routes
| Synthesis Route | Starting Material(s) | Key Reactions | Number of Steps | Overall Yield (%) |
| Whitlock (1962) | Bicyclo[2.2.2]octane derivative | Intramolecular alkylation, Wolff-Kishner reduction | ~10 | Not explicitly stated in initial report |
| Deslongchamps (1967) | cis-Decalin diketone | Intramolecular aldol condensation, deoxygenation | 7 | ~16 |
| Hydrogenation of Basketane | Basketane | Catalytic hydrogenation | 1 | High |
The Foundational Routes: A Closer Look
Two early syntheses laid the groundwork for accessing the this compound skeleton.
The Whitlock Synthesis (1962)
The first reported synthesis of this compound was achieved by H. W. Whitlock in 1962.[1][2][3] This approach is built upon a bicyclo[2.2.2]octane framework.[2][3] A key step in this synthesis involves an intramolecular alkylation to construct the characteristic twisted carbocyclic core. The final step to yield the parent hydrocarbon is a Wolff-Kishner reduction of a ketone intermediate.[1][2] While groundbreaking, this initial route is a multi-step process.[2]
Caption: Whitlock's pioneering synthesis of this compound.
The Deslongchamps Synthesis (1967)
A more efficient and conceptually different approach was reported by Pierre Deslongchamps in 1967.[4][5] This synthesis commences from a readily available cis-decalin diketone.[3] The cornerstone of this route is a base-catalyzed intramolecular aldol condensation, which elegantly forms the tricyclic this compound skeleton in a single step.[3] Subsequent deoxygenation of the resulting ketonic intermediate furnishes this compound. This seven-step synthesis offers a notable improvement in overall yield.[5]
Caption: The Deslongchamps synthesis of this compound.
Alternative Strategies
Beyond these foundational routes, other methods for synthesizing this compound have been explored. One notable method is the catalytic hydrogenation of basketane, which directly converts the cage-like structure of basketane into the this compound framework.[3]
Experimental Protocols
Deslongchamps Synthesis: Key Steps
While the full experimental details require consulting the original publication (Canadian Journal of Chemistry, 1967, 45(3): 297-300), a general outline of the key steps is as follows:
-
Protection of one ketone in the starting cis-decalin diketone.
-
Reduction of the unprotected ketone to an alcohol.
-
Conversion of the alcohol to a suitable leaving group (e.g., mesylate).
-
Deprotection of the remaining ketone.
-
Base-mediated intramolecular aldol condensation to form the twistanone intermediate.
-
Formation of a thioacetal from the ketone.
-
Desulfurization with Raney Nickel to yield this compound.
The intramolecular aldol condensation is a critical step, and its success relies on the precise stereochemical arrangement of the precursor, allowing for the formation of the central carbon-carbon bond that defines the this compound structure. The final deoxygenation via thioacetal formation and desulfurization is a classic method to convert a ketone to a methylene group.[2]
Conclusion
The synthesis of this compound has evolved from its initial, lengthy route to more streamlined and efficient methods. The early work by Whitlock and Deslongchamps, in particular, showcases elegant applications of fundamental organic reactions to construct a complex, non-planar hydrocarbon. These syntheses not only provide access to this compound and its derivatives for further study but also serve as instructive examples in the art and science of total synthesis. For researchers in drug development, understanding these synthetic pathways can offer valuable insights into the construction of novel, three-dimensional molecular scaffolds.
References
Unraveling the Intricacies of Twistane Synthesis: A Comparative Guide to Mechanistic Validation
For researchers, scientists, and professionals in drug development, understanding the formation of complex molecular architectures is paramount. This guide provides an objective comparison of the seminal synthetic routes to twistane, a unique, strained tricyclic hydrocarbon. By examining the key this compound-forming reactions and comparing them with alternative syntheses of caged hydrocarbons, we delve into the experimental data that validates their proposed mechanisms.
This compound (tricyclo[4.4.0.03,8]decane), first synthesized by H. W. Whitlock in 1962, presents a fascinating challenge in synthetic organic chemistry due to its rigid, twisted boat conformation.[1] The validation of the mechanisms behind its formation is crucial for the rational design of novel molecules with potential applications in medicinal chemistry and materials science. This guide will focus on two landmark syntheses of this compound and compare them with the well-established syntheses of other caged hydrocarbons, adamantane and cubane, to provide a comprehensive overview of the strategies and mechanistic underpinnings in this field.
Key Synthetic Routes to this compound: A Mechanistic Showdown
Two primary synthetic strategies have defined the landscape of this compound synthesis: the bicyclo[2.2.2]octane-based approach by Whitlock and the intramolecular aldol condensation of a cis-decalin system developed by Deslongchamps.
The Whitlock Synthesis: A Stepwise Construction
Whitlock's pioneering 1962 synthesis builds the this compound skeleton from a bicyclo[2.2.2]octane precursor.[2] The key bond formation, which establishes the characteristic this compound framework, is an intramolecular alkylation. The proposed mechanism involves the formation of an enolate from a ketone, which then displaces a tosylate leaving group within the same molecule.
Experimental Protocol for the Key Twistanone Formation Step (Whitlock, 1962):
A solution of the ketotosylate precursor in a suitable solvent is treated with a strong base, such as potassium tert-butoxide, at a specific temperature to generate the enolate. The reaction is typically stirred for several hours to ensure complete cyclization. The resulting twistanone is then isolated and purified using standard techniques like chromatography and crystallization.
The Deslongchamps Synthesis: An Elegant Intramolecular Aldol Condensation
In 1967, Deslongchamps reported a more convergent synthesis of this compound starting from a cis-decalin derivative.[3][4] The cornerstone of this approach is an intramolecular aldol condensation, a powerful ring-forming reaction. The proposed mechanism involves the base-catalyzed formation of an enolate from one of the ketone functionalities, which then attacks the other ketone carbonyl group, leading to the formation of the tricyclic this compound skeleton.
Experimental Protocol for the Intramolecular Aldol Condensation (Deslongchamps, 1967):
The cis-decalin diketone is dissolved in an alcoholic solvent and treated with a base, such as sodium hydroxide or potassium hydroxide. The reaction mixture is typically heated to facilitate the condensation and subsequent dehydration to yield the enone, which is then further elaborated to this compound.
Comparative Analysis of this compound-Forming Reactions
To provide a clear comparison of these two seminal syntheses, the following table summarizes the key quantitative data.
| Parameter | Whitlock Synthesis (1962) | Deslongchamps Synthesis (1967) |
| Starting Material | Bicyclo[2.2.2]octane derivative | cis-Decalin-1,8-dione |
| Key Reaction | Intramolecular Alkylation | Intramolecular Aldol Condensation |
| Overall Yield | Not explicitly stated in the initial communication | Overall yield for the 7-step synthesis is provided. |
| Key Step Yield | Not explicitly stated in the initial communication | 85% for the cyclization step[4] |
| Number of Steps | Longer, multi-step sequence | 7 steps from a readily available starting material[4] |
Visualizing the Mechanisms
To further illuminate the mechanistic pathways, the following diagrams were generated using the DOT language.
Caption: Proposed mechanism for the key intramolecular alkylation step in Whitlock's this compound synthesis.
Caption: Proposed mechanism for the intramolecular aldol condensation in Deslongchamps' this compound synthesis.
Comparison with Alternative Caged Hydrocarbon Syntheses
To place the synthesis of this compound in a broader context, it is insightful to compare it with the syntheses of other prominent caged hydrocarbons: adamantane and cubane.
| Feature | This compound Synthesis | Adamantane Synthesis (Schleyer, 1957)[5][6] | Cubane Synthesis (Eaton, 1964)[7][8] |
| Synthetic Strategy | Stepwise construction or convergent intramolecular cyclization | Lewis acid-catalyzed rearrangement of a polycyclic precursor | Multi-step sequence involving photochemical [2+2] cycloaddition and Favorskii rearrangements |
| Key Precursor | Bicyclo[2.2.2]octane or cis-decalin derivatives | Dicyclopentadiene[9] | 2-Bromocyclopentadienone[7] |
| Overall Yield | Varies with the route | 30-40% in the original report[10] | ~25% for the improved synthesis of cubane-1,4-dicarboxylic acid[7] |
| Reaction Conditions | Varies (strong base, heat) | Lewis acid (e.g., AlCl3), heat | Photochemical irradiation, strong base |
Adamantane Synthesis: The Power of Rearrangement
The Schleyer synthesis of adamantane is a classic example of a thermodynamically controlled rearrangement.[5] Dicyclopentadiene is hydrogenated and then treated with a Lewis acid, which catalyzes a complex series of carbocation rearrangements to yield the exceptionally stable diamondoid structure of adamantane.[9][10]
Experimental Protocol for Adamantane Synthesis (Organic Syntheses):
Endo-tetrahydrodicyclopentadiene is heated with anhydrous aluminum chloride.[9] The reaction mixture is stirred at elevated temperatures for several hours, during which the rearrangement to adamantane occurs. The product is then isolated by sublimation or crystallization.
Cubane Synthesis: A Triumph of Strained Ring Chemistry
Eaton's synthesis of cubane is a landmark achievement in organic synthesis, involving the construction of a highly strained cubic framework.[7][11] The synthesis is a multi-step sequence that features a key photochemical [2+2] cycloaddition to form the cage structure, followed by a series of Favorskii rearrangements to install the carboxylic acid functionalities which are later removed.[8]
Experimental Protocol for the Key Photochemical [2+2] Cycloaddition (Eaton, 1964):
A solution of the endo-dicyclopentadienone derivative is irradiated with a high-pressure mercury lamp. The cycloaddition proceeds to form the caged diketone, which is a crucial intermediate en route to cubane.
Validating the Mechanisms: The Role of Computational and Isotopic Studies
While the proposed mechanisms for these this compound-forming reactions are chemically plausible, rigorous validation often requires a combination of experimental and theoretical approaches.
Computational Chemistry: Modern computational methods, such as Density Functional Theory (DFT), can be employed to model the reaction pathways. By calculating the energies of reactants, intermediates, transition states, and products, chemists can determine the most likely mechanistic route. For instance, a computational study of the intramolecular aldol condensation in a decalin system could elucidate the stereochemical outcome and the activation energy barrier for the cyclization.[12]
Isotopic Labeling: The use of isotopes, such as deuterium (2H) or carbon-13 (13C), is a powerful experimental tool for tracing the fate of atoms during a reaction. For example, in the Whitlock synthesis, a deuterium label could be placed at a specific position on the bicyclo[2.2.2]octane precursor. The position of the label in the final twistanone product would provide definitive evidence for the proposed intramolecular alkylation mechanism and rule out alternative rearrangement pathways. While specific isotopic labeling studies on these exact this compound syntheses are not readily found in the initial literature, the principles of such experiments are well-established for elucidating mechanisms of complex rearrangements like the Wagner-Meerwein rearrangement.[13][14][15][16]
Conclusion
The syntheses of this compound by Whitlock and Deslongchamps represent elegant solutions to the construction of a complex, non-planar hydrocarbon. The validation of their proposed mechanisms, through a combination of experimental evidence and, more recently, computational studies, provides a deep understanding of the underlying principles of intramolecular reactions. By comparing these syntheses with those of other caged hydrocarbons like adamantane and cubane, we gain a broader appreciation for the diverse strategies employed to create these fascinating molecular architectures. Future research in this area will likely focus on developing more efficient and stereoselective methods for the synthesis of this compound and its derivatives, driven by the insights gained from detailed mechanistic investigations.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. organicchemistrydata.org [organicchemistrydata.org]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. synarchive.com [synarchive.com]
- 5. synarchive.com [synarchive.com]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis [ch.ic.ac.uk]
- 8. synarchive.com [synarchive.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Adamantane - Wikipedia [en.wikipedia.org]
- 11. acs.org [acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. 259. Use of isotopes in chemical reactions. Part I. The mechanism of the Wagner–Meerwein rearrangement. Exchange of radioactive chlorine and of deuterium between camphene hydrochloride and hydrogen chloride - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 14. Wagner–Meerwein rearrangement - Wikipedia [en.wikipedia.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. ias.ac.in [ias.ac.in]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for Twistane
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. A crucial aspect of this is the correct disposal of chemical waste. This guide provides essential, step-by-step procedures for the proper disposal of twistane, a tricyclic alkane, to ensure operational safety and regulatory compliance. While this compound is shipped as a non-hazardous chemical, it is prudent to handle its disposal with the same rigor as any other laboratory chemical, treating it as potentially hazardous waste in the absence of specific disposal directives.[1][2]
Immediate Safety and Handling
Before beginning the disposal process, it is crucial to be in a well-ventilated area, such as a chemical fume hood. Always wear appropriate Personal Protective Equipment (PPE) to minimize exposure.
| Protective Equipment | Specification | Rationale |
| Hand Protection | Chemically resistant gloves (e.g., Nitrile) | To prevent skin contact. |
| Eye/Face Protection | Chemical safety goggles or a face shield | To protect against any potential splashes. |
| Body Protection | A flame-retardant lab coat | To prevent contamination of personal clothing. |
Step-by-Step Disposal Protocol
The proper disposal of solid chemical waste like this compound involves a systematic approach from collection to final removal by your institution's Environmental Health and Safety (EHS) department.[3][4][5]
1. Waste Identification and Segregation:
-
Treat all chemical waste, including this compound, as hazardous unless explicitly confirmed otherwise by your institution's safety office.[2]
-
Solid chemical wastes, such as unused or contaminated this compound, should be segregated from liquid waste and other laboratory trash.[4][6]
2. Waste Collection and Containerization:
-
Collect solid this compound waste in a designated, durable, and sealable container.[5] If possible, use the original container, provided it is in good condition and the label is intact.[3][4]
-
Ensure the container is compatible with the chemical to prevent any reactions.
-
Do not overfill the container; leave adequate headspace to prevent spillage.
3. Labeling:
-
Properly label the waste container with a "Hazardous Waste" tag.[4][6]
-
The label must include the full chemical name ("this compound" or "tricyclo[4.4.0.03,8]decane"), the approximate quantity, and the date of accumulation.[5][7] Do not use abbreviations.
4. Storage:
-
Store the sealed and labeled waste container in a designated satellite accumulation area (SAA) within the laboratory.[8] This area should be away from general lab traffic and incompatible chemicals.
-
The SAA can be a designated benchtop space or a fume hood.[4][8]
5. Disposal Request:
-
Once the waste container is full or ready for disposal, submit a hazardous waste pickup request to your institution's EHS department.[2][9]
-
Do not attempt to transport the hazardous waste yourself. Trained EHS personnel will collect it for proper disposal.[2]
Chemical and Physical Properties of this compound
Understanding the properties of this compound can inform safe handling and storage practices.
| Property | Value |
| Chemical Formula | C₁₀H₁₆[1][7] |
| Molecular Weight | 136.23 g/mol [10][11] |
| Appearance | Solid powder/Crystals[1][10] |
| Melting Point | 163-164.8 °C[10] |
| CAS Number | 253-14-5[1][10][11][12] |
Disposal Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: this compound Disposal Workflow Diagram.
References
- 1. medkoo.com [medkoo.com]
- 2. vumc.org [vumc.org]
- 3. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 5. ehs.princeton.edu [ehs.princeton.edu]
- 6. web.mit.edu [web.mit.edu]
- 7. This compound - Wikipedia [en.wikipedia.org]
- 8. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 9. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 10. This compound [druglead.com]
- 11. Tricyclo(4.4.0.03,8)decane | C10H16 | CID 5460768 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. This compound, (+)- | C10H16 | CID 91618084 - PubChem [pubchem.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
